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  • Product: 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine
  • CAS: 153805-85-7

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine

An In-Depth Technical Guide to 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine Abstract: This technical guide provides a comprehensive overview of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine, a versatile chemical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine

Abstract: This technical guide provides a comprehensive overview of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine, a versatile chemical intermediate with significant potential in medicinal chemistry, organic synthesis, and materials science. The document details the compound's fundamental physicochemical properties, proposes a robust synthetic pathway, outlines a self-validating analytical workflow for structural confirmation, and explores its applications for researchers and drug development professionals. Emphasis is placed on the causality behind experimental choices and adherence to rigorous scientific standards.

Introduction and Strategic Importance

1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine is a multi-functional organic compound distinguished by its unique molecular architecture. The structure incorporates several key features that make it a valuable building block for complex molecular synthesis:

  • A Pyrrolidine Moiety: A saturated five-membered nitrogen heterocycle, common in pharmaceuticals and natural products, which can influence solubility and biological activity.

  • A Nitro-Substituted Aromatic Ring: The electron-withdrawing nitro group can be readily reduced to an amine, providing a reactive handle for further chemical elaboration, a common strategy in the synthesis of pharmaceutical agents.

  • A Benzyloxy Protecting Group: This group masks a phenolic hydroxyl, which can be deprotected under specific conditions to reveal a reactive site for further functionalization.

  • A Vinyl Linker: The ethenyl bridge provides conformational rigidity and serves as a point for potential addition reactions or as a structural element in larger conjugated systems.

Collectively, these features position the compound as a key intermediate in the synthesis of novel therapeutics, particularly in areas like oncology, and as a versatile precursor for advanced materials.[1] Its stability and reactivity profile make it suitable for constructing diverse molecular libraries for high-throughput screening and for developing targeted drug delivery systems.[1]

Physicochemical and Handling Data

Accurate characterization begins with understanding the compound's fundamental properties. The following data has been consolidated from chemical supplier and database information.

PropertyValueSource(s)
Molecular Formula C₁₉H₂₀N₂O₃[1]
Molecular Weight 324.38 g/mol [1]
CAS Number 153805-85-7[1][2]
PubChem ID 2728261[1]
Synonyms 1-[(E)-2-(5-benzyloxy-2-nitrophenyl)vinyl]pyrrolidine, 4-benzyloxy-2-(2-pyrrolidinylvinyl)nitrobenzene[2]
Storage Conditions Store at 0-8°C in a dry, cool, and well-ventilated place.[1][2]
Handling Handle in a well-ventilated area. Use personal protective equipment (PPE) including safety goggles and gloves. Avoid contact with skin and eyes.[2]

Proposed Synthesis and Mechanistic Rationale

While multiple synthetic routes could be envisioned, a highly efficient and common approach for this class of compound is the direct condensation of an aldehyde with a secondary amine to form an enamine. This method is chosen for its operational simplicity and typically high yields for activated substrates.

Reaction: Condensation of 5-Benzyloxy-2-nitrobenzaldehyde with Pyrrolidine.

Causality: The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration, often acid-catalyzed, drives the reaction to completion, forming the stable, conjugated enamine product. The nitro group activates the aromatic ring but does not directly interfere with this specific transformation.

Step-by-Step Experimental Protocol
  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 5-benzyloxy-2-nitrobenzaldehyde (1.0 eq) and toluene (approx. 0.2 M concentration).

  • Reagent Addition: Add pyrrolidine (1.2 eq) to the solution, followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Thin-Layer Chromatography (TLC) should be used to confirm the consumption of the starting aldehyde.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified via column chromatography on silica gel to yield the pure 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine.

Synthesis Workflow Diagram

Synthesis_Workflow reactant reactant process process product product condition condition A 5-Benzyloxy-2-nitrobenzaldehyde D Reaction at Reflux (Water Removal) A->D B Pyrrolidine B->D C Toluene (Solvent) p-TsOH (Catalyst) C->D Conditions E Aqueous Work-up (Quench & Wash) D->E Crude Product F Purification (Column Chromatography) E->F G 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine F->G Pure Product

Caption: Proposed workflow for the synthesis of the target compound.

Analytical Validation and Characterization

To ensure the trustworthiness of any subsequent research, the identity, structure, and purity of the synthesized compound must be rigorously confirmed. A multi-technique approach provides a self-validating system where data from each analysis corroborates the others.

Expected Spectroscopic Signatures
  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural elucidation. Expected signals would include distinct peaks for the aromatic protons on both phenyl rings, a singlet for the benzylic (-CH₂-) protons, characteristic signals for the vinyl protons, and multiplets for the pyrrolidine ring protons. The coupling constants between the vinyl protons would confirm the (E)-stereochemistry.

  • FTIR (Fourier-Transform Infrared Spectroscopy): This analysis confirms the presence of key functional groups. Expected absorption bands include strong peaks corresponding to the N-O stretches of the nitro group (approx. 1520 and 1340 cm⁻¹), C=C stretching of the vinyl group (approx. 1640 cm⁻¹), and C-O-C stretching of the benzyl ether (approx. 1250 and 1050 cm⁻¹).

  • MS (Mass Spectrometry): This technique confirms the molecular weight. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₁₉H₂₀N₂O₃, validating the elemental composition.

Analytical Workflow Diagram

Analytical_Workflow input input technique technique output output validation validation Start Purified Synthetic Product NMR ¹H & ¹³C NMR Spectroscopy Start->NMR FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry (HRMS) Start->MS Data_NMR Proton Environment & Carbon Skeleton NMR->Data_NMR Data_FTIR Functional Groups (NO₂, C=C, C-O-C) FTIR->Data_FTIR Data_MS Molecular Weight & Formula Confirmation MS->Data_MS Confirm Structure Validated? Data_NMR->Confirm Data_FTIR->Confirm Data_MS->Confirm

Caption: Workflow for the structural validation of the synthesized product.

Applications in Research and Development

The utility of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine stems from its role as a versatile intermediate.[1]

  • Pharmaceutical Development: It is a key precursor for creating more complex molecules. The nitro group can be reduced to an aniline derivative, which is a cornerstone for building a wide array of bioactive compounds, including potential anti-cancer agents.[1] The pyrrolidine ring is a known pharmacophore that can improve pharmacokinetic properties.

  • Organic Synthesis: As a building block, it provides a pre-functionalized scaffold, saving multiple steps in a longer synthetic campaign. The vinyl group can participate in cycloadditions or be further modified.[1]

  • Biochemical Research: The compound can be used to synthesize targeted molecular probes to study enzyme interactions and biological pathways at a molecular level.[1]

  • Material Science: Its structure is amenable to polymerization, suggesting potential use in the development of advanced polymers or coatings with specific chemical properties for enhanced performance.[1]

Conclusion

1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine is a high-value chemical intermediate with a well-defined set of physicochemical properties. Its strategic combination of a modifiable nitro group, a protected phenol, and a bioactive pyrrolidine moiety makes it an asset for researchers in drug discovery and synthetic chemistry. The synthetic and analytical workflows detailed in this guide provide a robust framework for its preparation and validation, enabling its confident application in the development of next-generation pharmaceuticals and materials.

References

  • 1-(4,5-Bis(benzyloxy)-2-nitrostyryl)pyrrolidine | C26H26N2O4 | CID 11826137. PubChem. [Link]

Sources

Exploratory

Thermodynamic stability of nitro-vinyl pyrrolidine enamines

An In-Depth Technical Guide to the Thermodynamic Stability of Nitro-Vinyl Pyrrolidine Enamines For Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolidine ring is a privileged scaffold in med...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Nitro-Vinyl Pyrrolidine Enamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] When incorporated into an enamine system bearing a nitro-vinyl substituent, it gives rise to a class of compounds with unique electronic properties and remarkable stability. This guide provides a comprehensive analysis of the thermodynamic factors governing the stability of nitro-vinyl pyrrolidine enamines. We will dissect the intricate interplay of electronic effects, steric interactions, and intramolecular forces that define the structural preferences and energy landscapes of these versatile intermediates. By integrating insights from experimental techniques and computational chemistry, this document serves as a critical resource for professionals leveraging these structures in synthesis and drug design.

Foundational Principles: Understanding Enamine Stability

Enamines are the nitrogen analogs of enols and are crucial intermediates in organic synthesis, most notably in organocatalysis.[3] Their formation from a secondary amine (like pyrrolidine) and a carbonyl compound is a reversible condensation reaction.[4][5] The thermodynamic stability of the resulting enamine is not uniform; it is dictated by a delicate balance of several structural and electronic factors.

  • p-π Conjugation: The cornerstone of enamine stability is the overlap between the nitrogen lone pair (p orbital) and the π-system of the carbon-carbon double bond.[6] Effective conjugation delocalizes the lone pair, increasing the electron density at the β-carbon and imparting nucleophilic character. The planarity of the N-C=C system is crucial for maximizing this overlap.

  • Steric Hindrance: The substitution pattern on both the amine and the carbonyl precursor introduces steric constraints. In enamines derived from unsymmetrical ketones, there is often a thermodynamic preference for the less substituted double bond isomer. This arrangement minimizes allylic strain (A-strain), which arises from steric clashes between substituents on the nitrogen and the double bond.[3][6]

  • The Pyrrolidine Advantage: Pyrrolidine is one of the most widely used secondary amines for enamine formation.[5] Its five-membered ring structure forces the nitrogen lone pair into a conformation that promotes excellent p-π overlap with the double bond, enhancing both stability and reactivity compared to acyclic amines or other cyclic amines like piperidine and morpholine.[6]

The Nitro Group: A Dominant Stabilizing Force

The introduction of a nitro (NO₂) group on the vinyl fragment dramatically alters the electronic landscape and thermodynamic profile of the enamine. This substituent is not a passive spectator; it is a powerful electron-withdrawing group that engages in profound stabilizing interactions.

The "Push-Pull" Effect and Enhanced Conjugation

The nitrogen atom of the pyrrolidine ring acts as a potent electron-donating group ("push"), while the nitro group serves as a powerful electron-withdrawing group ("pull"). This "push-pull" or captodative effect creates a highly polarized and extended π-system, leading to significant delocalization of electron density across the molecule. This delocalization is a major contributor to the thermodynamic stability of the system.

Imine-Enamine Tautomerism: Shifting the Equilibrium

In typical imine-enamine systems, the imine tautomer is generally the more stable form. However, nitro substitution can reverse this preference. Computational studies have shown that for nitro-substituted systems, the enamine tautomer can become significantly more stable than the imine tautomer. Ab initio calculations on nitroacetaldimine, for instance, revealed the enamine to be more stable than the imine by 2.5 kcal/mol. This stabilization is attributed to two key factors:

  • Conjugation: The extended conjugation in the nitro-vinyl enamine system provides substantial resonance stabilization.

  • Intramolecular Hydrogen Bonding: A crucial stabilizing interaction arises from the formation of an intramolecular hydrogen bond between a hydrogen atom (often on the α-carbon or the enamine nitrogen itself) and one of the oxygen atoms of the nitro group.[7][8][9] This interaction creates a pseudo-six-membered ring, which locks the molecule into a planar conformation and adds several kcal/mol of stabilization energy.[7][10]

The combined effect is a strong thermodynamic driving force that heavily favors the enamine tautomer over the imine and even the aci-nitro tautomer.[7][8]

Structural and Conformational Isomerism

The stability of a nitro-vinyl pyrrolidine enamine is also dependent on its specific isomeric and conformational form. The key variables are the geometry of the double bond (E/Z) and the rotation around the N-C(sp²) bond (s-trans/s-cis).

  • E/Z Isomerism: Refers to the arrangement of substituents around the C=C double bond. The relative stability of E vs. Z isomers depends on minimizing steric clashes between bulky groups.

  • s-trans/s-cis Conformationalism: Describes the conformation around the N–C(sp²) single bond, arising from rotation. The s-trans conformer, where the vinyl group and the pyrrolidine ring are on opposite sides, is often more stable as it minimizes steric interactions.[11] However, both conformers can be present in equilibrium.[12]

The overall thermodynamic stability is determined by the lowest energy combination of these isomeric and conformational possibilities.

E_isomer E-Isomer Z_isomer Z-Isomer E_isomer->Z_isomer Thermodynamic_Stability Overall Thermodynamic Stability E_isomer->Thermodynamic_Stability Z_isomer->Thermodynamic_Stability s_trans s-trans Conformer s_cis s-cis Conformer s_trans->s_cis s_trans->Thermodynamic_Stability s_cis->Thermodynamic_Stability

Caption: Factors contributing to the overall thermodynamic stability.

Methodologies for Stability Assessment

A dual approach combining experimental spectroscopy and theoretical computation is essential for a robust understanding of enamine stability.

Experimental Characterization

Detailed, step-by-step protocols are crucial for reproducible and reliable data.

Protocol 1: NMR Spectroscopic Analysis for Isomer Ratio Determination

  • Sample Preparation: Dissolve 5-10 mg of the purified nitro-vinyl pyrrolidine enamine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as polar solvents can influence isomer equilibria.[13]

  • Data Acquisition:

    • Record a standard ¹H NMR spectrum at a high field (≥400 MHz) to achieve good signal dispersion.[14]

    • Pay close attention to the vinyl proton signals. Their chemical shifts and coupling constants are highly diagnostic of the double bond geometry (E/Z).

    • Record a ¹³C NMR spectrum. The chemical shift of the β-carbon is an excellent indicator of the electron density and the degree of p-π conjugation.[15]

    • Perform 2D NMR experiments, such as NOESY, to confirm through-space correlations that definitively assign the E/Z geometry and s-cis/s-trans conformation.

  • Data Analysis:

    • Integrate the signals corresponding to the distinct vinyl protons of each isomer present in the ¹H NMR spectrum.

    • The ratio of the integrals directly corresponds to the thermodynamic equilibrium ratio of the isomers in the chosen solvent.

Computational Modeling

Computational chemistry provides unparalleled insight into the energetics that are difficult to measure experimentally.[13][16]

Protocol 2: DFT Calculation of Relative Stabilities

  • Structure Generation: Build the 3D structures of all possible isomers and conformers (e.g., E,s-trans; E,s-cis; Z,s-trans; Z,s-cis) using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each structure using Density Functional Theory (DFT). A common and reliable method is the M06-2X functional with a Pople-style basis set such as 6-311+G(d,p).[17][18] This level of theory is effective at capturing the non-covalent interactions, like hydrogen bonding, that are critical in these systems.

  • Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure at the same level of theory. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: Calculate the Gibbs free energy (G) for each isomer. The relative stability (ΔG) is the difference in free energy between any two isomers. The isomer with the lowest Gibbs free energy is the thermodynamically most stable one.

  • Solvent Effects: To better model experimental conditions, incorporate a solvent model, such as the Polarizable Continuum Model (PCM) or the SMD model, during the energy calculations.[13][19]

start Define Isomers (E/Z, s-cis/s-trans) opt Geometry Optimization (e.g., M06-2X/6-311+G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (0 Imaginary Frequencies) freq->verify verify->opt Invalid energy Calculate Gibbs Free Energy (G) (with solvent model) verify->energy Valid compare Compare ΔG Values energy->compare end Identify Most Stable Isomer compare->end

Caption: Workflow for computational stability analysis of isomers.

Quantitative Stability Data

The combination of experimental and computational approaches provides quantitative data on the thermodynamic preferences of these systems.

System/ComparisonStabilizing Factor(s)Energy Difference (kcal/mol)Source(s)
Nitroacetaldimine (Enamine vs. Imine)Conjugation, Intramolecular H-Bonding-2.5 (Enamine more stable)
2-Nitrovinylamine (vs. unsubstituted vinylamine)NO₂ substituent effect~11.4 (Stabilization)[7][8]
Pyrrolidine Enamines (vs. Morpholine/Piperidine Enamines)Superior p-π orbital overlapVaries (Pyrrolidine favored)[6]
Pyrrolidine Enamine Conformers (s-trans vs. s-cis)Steric hindranceOften similar stability[12]

Implications in Synthesis and Drug Development

The pronounced thermodynamic stability of nitro-vinyl pyrrolidine enamines has profound practical consequences.

  • Synthetic Utility: Their stability allows them to be isolated as bench-stable intermediates, which is not always possible for other enamines. This facilitates their use as reliable nucleophiles in a wide range of C-C bond-forming reactions, including stereoselective Michael additions to form complex nitrogen-containing heterocycles.[11][20]

  • Predictable Reactivity: The well-defined and thermodynamically favored geometry ensures high regio- and stereoselectivity in subsequent reactions. Understanding the most stable ground-state conformation is key to predicting the facial selectivity of electrophilic attack.

  • Drug Design Considerations: The pyrrolidine scaffold is a cornerstone of modern drug discovery.[21][22] However, it can be susceptible to metabolic oxidation by CYP450 enzymes to form reactive iminium ions, which can lead to toxicity.[22] The electronic stabilization imparted by the nitro-vinyl substituent can modulate this metabolic pathway. A thorough understanding of the enamine's stability and electronic properties is therefore crucial for designing drug candidates with improved pharmacokinetic and safety profiles.

Conclusion

The thermodynamic stability of nitro-vinyl pyrrolidine enamines is a result of a powerful synergy between several factors. The pyrrolidine ring provides an ideal geometric framework for effective p-π conjugation, while the nitro group acts as a potent electron-withdrawing partner, creating a highly stabilized "push-pull" system. The formation of an intramolecular hydrogen bond further locks the system into a low-energy, planar conformation, decisively shifting the tautomeric equilibrium in favor of the enamine. For medicinal chemists and synthetic researchers, a firm grasp of these principles, validated through a combination of modern spectroscopic and computational methods, is indispensable for the rational design and application of these valuable molecular entities.

References

  • Vertex AI Search. (n.d.). Computer-Aided Insight into the Relative Stability of Enamines.
  • Vertex AI Search. (2022, February 10). Bond Energies of Enamines | ACS Omega.
  • ResearchGate. (n.d.). Computer-Aided Insight into the Relative Stability of Enamines.
  • Capon, B., & Wu, Z. P. (1990). Comparison of the tautomerization and hydrolysis of some secondary and tertiary enamines. The Journal of Organic Chemistry, 55(8). As cited by Master Organic Chemistry. (2025, April 16). Enamines.
  • Bulgarian Chemical Communications. (n.d.). Imine-enamine tautomerism in bicyclic systems in gas phase and solution: a computational study.
  • PMC. (n.d.). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes.
  • Indian Academy of Sciences. (n.d.). Theoretical studies on nitro substitution in keto-enol and imine-enamine tautomeric processes.
  • Making Molecules. (2024, September 2). Enamines.
  • Gronert, S., & DeMatteo, V. (2000). Keto<==>enol, imine<==>enamine, and nitro<==>aci-nitro tautomerism and their interrelationship in substituted nitroethylenes. Keto, imine, nitro, and vinyl substituent effects and the importance of H-bonding. The Journal of Organic Chemistry, 65(15), 4662-4670. Retrieved March 7, 2026, from [Link]

  • Hickmott, P. W. (1982). Enamines: Recent advances in synthetic, spectroscopic, mechanistic, and stereochemical aspects. Tetrahedron, 38(14), 1975-2050.
  • ACS Publications. (2000, July 6). Keto Enol, Imine Enamine, and Nitro aci-Nitro Tautomerism and Their Interrelationship in Substituted Nitroethylenes. Keto, Imine, Nitro, and Vinyl Substituent Effects and the Importance of H-bonding.
  • Dyke, S. F. (n.d.). The Chemistry of Enamines. Cambridge University Press Assets.
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • ACS Publications. (2000, July 6). Keto Enol, Imine Enamine, and Nitro aci-Nitro Tautomerism and Their Interrelationship in Substituted Nitroethylenes. Keto, Imine, Nitro, and Vinyl Substituent Effects and the Importance of H-bonding.
  • Iovine, V., Gualandi, A., & Cozzi, P. G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 26(16), 4875.
  • ResearchGate. (2024, November 7). Relative Stability and Basicity of Enamines from Aminocatalysts.
  • BenchChem. (n.d.). Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development.
  • PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
  • BenchChem. (n.d.). A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery.
  • ResearchGate. (n.d.). Keto Enol, Imine Enamine, and Nitro aci-Nitro Tautomerism and Their Interrelationship in Substituted Nitroethylenes. Keto, Imine, Nitro, and Vinyl Substituent Effects and the Importance of H-bonding | Request PDF.
  • ResearchGate. (2017, September 2). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis.
  • ACS Publications. (2022, May 26). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds | ACS Omega.
  • Palomo, C., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 556–563. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Kinetic Correlation Between Aldehyde/Enamine Stereoisomers in Reactions between Aldehydes with a-Stereocenter.
  • Royal Society of Chemistry. (2020, July 30). One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines/ Nitroarenes/Nitriles over Ir-PVP Catalyst.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
  • ResearchGate. (n.d.). Transformations of N-Vinyl Pyrrolidone and N-Vinyl Caprolactam in Organic Chemistry | Request PDF.
  • Hickmott, P. W., & Rae, I. D. (1985). Enamine chemistry. Part 25. Preparation and carbon-13 nuclear magnetic resonance spectra of N-alkyl-morpholines and -pyrrolidines. Comparison with the carbon-13 spectra of the corresponding acyclic enamines. Journal of the Chemical Society, Perkin Transactions 2, (4), 445-449.
  • PMC. (2025, December 8). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls.

Sources

Foundational

A Technical Guide to the Leimgruber-Batcho Synthesis of 5-Benzyloxyindole: The Pivotal Role of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine

Executive Summary The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Among the myriad of synthetic routes, the Leimgruber-Batcho indole synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Among the myriad of synthetic routes, the Leimgruber-Batcho indole synthesis stands out for its efficiency, mild conditions, and, most notably, its ability to produce indoles that are unsubstituted at the C2 and C3 positions.[1][2] This guide provides an in-depth examination of this powerful reaction, focusing on the synthesis and strategic utility of the critical intermediate, 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine. We will dissect the mechanistic underpinnings of its formation and its subsequent transformation into 5-benzyloxyindole, offering field-proven protocols and causality-driven explanations for experimental choices.

Introduction: The Strategic Value of the Leimgruber-Batcho Synthesis

Developed in the mid-20th century, the Leimgruber-Batcho synthesis has become an indispensable tool in both academic and industrial settings, particularly within the pharmaceutical industry.[1][3] It offers a robust alternative to harsher methods like the Fischer indole synthesis, especially when the target molecule requires a clean C2/C3-unsubstituted indole nucleus.[1] The synthesis is fundamentally a two-stage process:

  • Enamine Formation: The condensation of an ortho-nitrotoluene with a formamide acetal to form a β-nitroaryl enamine.

  • Reductive Cyclization: The reduction of the nitro group, which triggers an intramolecular cyclization and elimination to furnish the indole ring.[3]

At the heart of this process for synthesizing 5-benzyloxyindole lies the enamine intermediate, 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine . This molecule is not merely a transient species but a stable, often intensely colored compound whose unique electronic properties are key to the success of the entire synthesis.[3] Its extended conjugation, featuring an electron-donating group (the pyrrolidine nitrogen) and an electron-withdrawing group (the nitro group), makes it a classic "push-pull" olefin.[3]

Part I: Synthesis of the Key Enamine Intermediate

The initial and arguably most crucial step is the formation of the enamine. This reaction leverages the inherent acidity of the methyl group on the o-nitrotoluene, which is significantly enhanced by the electron-withdrawing effect of the adjacent nitro group.[4][5]

Mechanistic Deep Dive: Enamine Formation

The reaction is typically initiated by heating the starting material, 4-benzyloxy-2-nitrotoluene, with N,N-dimethylformamide dimethyl acetal (DMFDMA). The addition of a secondary amine, such as pyrrolidine, is a common and highly effective modification.

  • Activation & Deprotonation: Upon heating, DMFDMA can generate a reactive iminium ion and a methoxide anion.[4] The methoxide acts as a base, deprotonating the acidic benzylic methyl group of the 4-benzyloxy-2-nitrotoluene to form a carbanion.[4][6]

  • Condensation: This nucleophilic carbanion then attacks the iminium ion.

  • Role of Pyrrolidine: When pyrrolidine is present, it can displace dimethylamine from the DMFDMA to form a more reactive pyrrolidinium-based reagent in situ. This often leads to faster reaction times and higher yields compared to using DMFDMA alone.[3]

  • Elimination: The resulting adduct undergoes the elimination of methanol (or dimethylamine if pyrrolidine is used) to yield the final, highly conjugated enamine product, 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine.[3]

Diagram: Mechanism of Enamine Formation

Enamine Formation Mechanism Mechanism of Enamine Formation cluster_0 Reagents cluster_1 Reaction Pathway o-nitrotoluene 4-Benzyloxy-2-nitrotoluene Carbanion Benzylic Carbanion Formation o-nitrotoluene->Carbanion Base (MeO⁻) DMFDMA DMFDMA Attack Nucleophilic Attack on Activated DMFDMA DMFDMA->Attack Pyrrolidine Pyrrolidine Pyrrolidine->Attack Forms more reactive species Carbanion->Attack Adduct Intermediate Adduct Attack->Adduct Elimination Elimination of Methanol/Amine Adduct->Elimination Product 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine Elimination->Product Reductive Cyclization Mechanism Mechanism of Reductive Cyclization Enamine Enamine Intermediate Reduction Reduction of Nitro Group Enamine->Reduction [Reducing Agent] Amino-Enamine Amino-Enamine Intermediate Reduction->Amino-Enamine Cyclization Intramolecular Nucleophilic Attack Amino-Enamine->Cyclization Indoline 2-Aminoindoline Intermediate Cyclization->Indoline Elimination Elimination of Pyrrolidine Indoline->Elimination Product 5-Benzyloxyindole Elimination->Product Experimental Workflow Overall Workflow for 5-Benzyloxyindole Synthesis Start 4-Benzyloxy-2-nitrotoluene Step1 Step 1: Enamine Formation - Add DMF, Pyrrolidine, DMFDMA - Heat to 110-120°C - Monitor by TLC Start->Step1 Intermediate Crude Enamine Intermediate Step1->Intermediate Step2 Step 2: Reductive Cyclization - Dissolve in EtOH - Add Raney Ni, Hydrazine - Reflux - Monitor by TLC Intermediate->Step2 Workup Work-up & Purification - Filter through Celite - Concentrate - Column Chromatography Step2->Workup Final Pure 5-Benzyloxyindole Workup->Final

Sources

Exploratory

The Leimgruber-Batcho Indole Synthesis: A Deep Dive into its Core Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The Leimgruber-Batcho indole synthesis has established itself as a cornerstone in synthetic organic chemistry, providing a relia...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Leimgruber-Batcho indole synthesis has established itself as a cornerstone in synthetic organic chemistry, providing a reliable and versatile route to the indole nucleus, a privileged scaffold in a vast array of pharmacologically active compounds.[1][2] Its popularity over other methods, such as the Fischer indole synthesis, stems from the ready availability of starting materials, high yields, and mild reaction conditions.[1][2] This guide offers a detailed exploration of the pivotal intermediates that define the Leimgruber-Batcho pathway, providing insights into their formation, characterization, and the chemical principles that underpin this elegant synthesis.

The Genesis of the Indole: From Nitrotoluene to Enamine

The synthesis commences with an ortho-nitrotoluene derivative, a readily accessible starting material. The first key transformation is the formation of a β-dialkylamino-2-nitrostyrene, more commonly referred to as a nitroenamine.[1] This step is crucial as it sets the stage for the subsequent reductive cyclization.

The most widely employed reagent for this transformation is N,N-dimethylformamide dimethyl acetal (DMFDMA).[3] The reaction is typically carried out by heating the nitrotoluene with DMFDMA in a solvent like dimethylformamide (DMF).[3][4] The enhanced acidity of the benzylic methyl protons of the o-nitrotoluene, a consequence of the electron-withdrawing nitro group, is fundamental to this step.[5]

The mechanism involves the in-situ generation of a reactive iminium ion and a methoxide base from DMFDMA upon heating.[5][6] The methoxide deprotonates the acidic methyl group of the nitrotoluene, forming a carbanion.[5] This nucleophilic carbanion then attacks the iminium ion, and subsequent elimination of methanol yields the trans-β-dimethylamino-2-nitrostyrene intermediate.[5] The extended conjugation between the electron-donating amino group and the electron-withdrawing nitro group imparts a characteristic intense red color to these enamine intermediates.[1][2]

In some procedures, the addition of a secondary amine, such as pyrrolidine, can accelerate the reaction.[1][7] Pyrrolidine displaces dimethylamine from DMFDMA, forming a more reactive enamine-forming reagent.[1]

Key Intermediates in Enamine Formation:

IntermediateStructureRole
o-Nitrotoluene Aromatic starting materialProvides the benzene ring and the methyl group that will form part of the indole's pyrrole ring.
Iminium Ion Electrophilic speciesReacts with the carbanion generated from the nitrotoluene.
Carbanion Nucleophilic speciesFormed by deprotonation of the o-nitrotoluene.
trans-β-Dialkylamino-2-nitrostyrene (Nitroenamine) Stable, isolable intermediateThe direct precursor to the indole ring.

Visualizing the Pathway to the Nitroenamine

Enamine_Formation cluster_start Starting Materials cluster_reaction Reaction cluster_product Product o_nitrotoluene o-Nitrotoluene deprotonation Deprotonation o_nitrotoluene->deprotonation dmf_dma DMFDMA iminium Iminium Ion Intermediate dmf_dma->iminium carbanion Carbanion Intermediate deprotonation->carbanion condensation Condensation carbanion->condensation iminium->condensation nitroenamine trans-β-Dialkylamino-2-nitrostyrene (Nitroenamine) condensation->nitroenamine

Caption: Formation of the key nitroenamine intermediate.

The Reductive Cyclization: Forging the Pyrrole Ring

The second and final stage of the Leimgruber-Batcho synthesis is the reductive cyclization of the nitroenamine intermediate to afford the indole product.[8] This transformation can be achieved using a variety of reducing agents, offering flexibility to accommodate a wide range of functional groups on the starting nitrotoluene.[3]

Commonly employed reduction methods include:

  • Catalytic Hydrogenation: This is often the method of choice, utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas or a hydrogen source like hydrazine.[1][3]

  • Metal-Acid Systems: Reagents like iron in acetic acid or stannous chloride are also effective.[1][3]

  • Other Reducing Agents: Sodium dithionite and titanium (III) chloride have also been successfully used.[3]

The mechanism of the reductive cyclization involves the initial reduction of the nitro group to an amino group, forming a transient amino-enamine intermediate.[5] This intermediate then undergoes intramolecular cyclization, where the newly formed amino group attacks the enamine double bond.[5][6] Subsequent elimination of the dialkylamine moiety leads to the aromatic indole ring.[5]

Key Intermediates in Reductive Cyclization:

IntermediateStructureRole
Nitroenamine Starting material for this stepUndergoes reduction of the nitro group.
Amino-enamine Transient intermediateFormed upon reduction of the nitro group; poised for cyclization.
2-Aminoindoline derivative Cyclized intermediateFormed after the intramolecular nucleophilic attack.
Indole Final aromatic productFormed after elimination of the dialkylamine.

Visualizing the Reductive Cyclization

Reductive_Cyclization cluster_start Starting Intermediate cluster_reaction Reaction Sequence cluster_product Final Product nitroenamine trans-β-Dialkylamino-2-nitrostyrene reduction Nitro Group Reduction nitroenamine->reduction amino_enamine Amino-enamine Intermediate reduction->amino_enamine cyclization Intramolecular Cyclization amino_enamine->cyclization aminoindoline 2-Aminoindoline Intermediate cyclization->aminoindoline elimination Elimination of Dialkylamine aminoindoline->elimination indole Indole elimination->indole

Caption: The key steps in the reductive cyclization to the indole.

Experimental Protocols: A Practical Guide

The following protocols are representative examples of the two key steps in the Leimgruber-Batcho indole synthesis.

Protocol 1: Synthesis of the Enamine Intermediate[5]

Reaction Setup:

  • To a solution of the substituted o-nitrotoluene (e.g., 2-nitro-6-benzyloxytoluene, 5.0 g, 20.6 mmol) in dimethylformamide (DMF, 35 mL), add N,N-dimethylformamide dimethyl acetal (DMFDMA, 3.0 mL, 22.7 mmol) and pyrrolidine (2.0 mL, 24 mmol).

Heating: 2. Stir the mixture under a nitrogen atmosphere at 125°C for 3 hours.

Isolation: 3. Remove the solvent by distillation under reduced pressure. The resulting dark red, oily residue is the crude enamine intermediate and is typically used directly in the next step without further purification.

Protocol 2: Reductive Cyclization to the Indole[5]

Reaction Setup:

  • Dissolve the crude enamine from the previous step in a mixture of tetrahydrofuran (THF, 25 mL) and methanol (25 mL).

  • Carefully add approximately 5 g of Raney nickel catalyst to the solution.

Reduction: 3. Stir the mixture under a nitrogen atmosphere at 50-60°C. 4. Add four 1.0 mL aliquots of 85% hydrazine hydrate at 30-minute intervals. The total reaction time is approximately 2.5 hours.

Monitoring and Work-up: 5. Monitor the progress of the reaction by thin-layer chromatography (TLC). 6. Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. 7. The filtrate contains the desired indole product, which can be further purified by standard techniques such as crystallization or chromatography.

Conclusion

The Leimgruber-Batcho indole synthesis is a powerful and adaptable method for the preparation of a wide variety of indoles.[3] A thorough understanding of its key intermediates, the nitroenamine and the subsequent transient species in the reductive cyclization, is paramount for optimizing reaction conditions and troubleshooting potential issues. The ability to isolate and characterize the stable nitroenamine intermediate provides a significant advantage, allowing for a stepwise approach to this valuable transformation. This guide has provided a detailed overview of these intermediates, their formation, and their role in the overall synthesis, equipping researchers with the knowledge to effectively utilize this important reaction in their synthetic endeavors.

References

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

  • Leimgruber–Batcho indole synthesis. In Wikipedia. Retrieved March 7, 2024, from [Link]

  • Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]

  • Batcho–Leimgruber indole synthesis. (n.d.). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Leimgruber–Batcho Indole Synthesis. (2024, December 13). YouTube. [Link]

  • Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline. Retrieved March 7, 2024, from [Link]

  • Chen, J., Zhikai, Z., Liu, S., Yang, C., & Xia, C. (2014). One-pot tandem synthesis of 2,3-unsubstituted indoles, an improved Leimgruber–Batchoindole synthesis. Tetrahedron Letters, 55(1), 269-271. [Link]

  • Baxendale, I. R., Siu, J., & Ley, S. V. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2(13), 1867-1875. [Link]

  • Leimgruber-Batcho indole synthesis. (n.d.). chemeurope.com. Retrieved March 7, 2024, from [Link]

  • Enhanced Leimgruber-Batcho Indole Synthesis. (n.d.). Scribd. Retrieved March 7, 2024, from [Link]

  • ISSN: 2320-5407 Int. J. Adv. Res. 12(02), 528-532. (2024). International Journal of Advanced Research. [Link]

Sources

Foundational

Technical Guide: Reactivity of Benzyloxy-Substituted Nitrostyrene Enamines

The following is an in-depth technical guide on the reactivity of benzyloxy-substituted nitrostyrene enamines, designed for researchers in medicinal chemistry and drug development. Core Directive & Scope Subject Definiti...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the reactivity of benzyloxy-substituted nitrostyrene enamines, designed for researchers in medicinal chemistry and drug development.

Core Directive & Scope

Subject Definition: This guide focuses on


-amino-

-nitrostyrenes
(also known as nitroenamines) bearing benzyloxy substituents on the aromatic ring. These "push-pull" alkenes are critical intermediates in the synthesis of complex heterocyclic scaffolds, most notably indoles (via Leimgruber-Batcho synthesis) and benzodiazepines.

Primary Utility: The benzyloxy group serves as a robust masking agent for phenolic hydroxyls—essential for synthesizing serotonin analogs (5-HT ligands), tryptamines, and isoquinolines—while the nitroenamine moiety provides a versatile handle for reductive cyclization and cycloaddition.

Structural & Electronic Properties[1][2]

The "Push-Pull" System

The reactivity of these compounds is dictated by the conjugation between the electron-donating amino group (enamine) and the electron-withdrawing nitro group across the alkene.[1]

  • Electronic Polarization: The

    
    -carbon (attached to the nitro group) acts as a vinylogous amide. The amino lone pair donates density, making the 
    
    
    
    -carbon nucleophilic in some contexts, but the strong electron-withdrawing nature of the nitro group dominates, making the
    
    
    -carbon (benzylic) electrophilic in others.
  • Benzyloxy Influence: The benzyloxy group (

    
    ) acts as a weak electron donor by resonance. Its position (ortho/meta/para) significantly alters the electronics:
    
    • Ortho-substitution: Crucial for indole synthesis (steric and electronic proximity).

    • Para-substitution: Stabilizes the quinoid resonance forms, potentially retarding nucleophilic attacks at the benzylic position.

Stability Profile
  • Hydrolytic Instability: These enamines are sensitive to acidic hydrolysis, reverting to the corresponding phenylacetaldehyde and amine.

  • Thermal Stability: Generally stable as solids but can polymerize or decompose at high temperatures (>150°C) if not solvated.

Synthesis of Benzyloxy-Nitrostyrene Enamines

The industry-standard method relies on the condensation of benzyloxy-substituted nitrotoluenes with


-dimethylformamide dimethyl acetal (DMF-DMA).
Protocol: Synthesis of (E)-2-(Benzyloxy)-6-nitro- -dimethylaminostyrene

Reagents:

  • 2-Benzyloxy-6-nitrotoluene (1.0 equiv)

  • DMF-DMA (1.2–1.5 equiv)

  • Solvent: DMF (anhydrous) or neat

  • Catalyst: Pyrrolidine (optional, to form the more reactive pyrrolidine enamine)

Workflow:

  • Condensation: Dissolve the nitrotoluene in DMF. Add DMF-DMA.

  • Heating: Heat to 110–120°C under

    
    . The reaction is driven by the removal of methanol.[2]
    
    • Critical Control Point: Use a Dean-Stark trap or molecular sieves to remove methanol and push the equilibrium.

  • Monitoring: The solution turns deep red (characteristic of the extended conjugation). Monitor by TLC (loss of starting material) or NMR (appearance of vinyl doublets at

    
     5.0–7.5 ppm).
    
  • Isolation: Remove excess DMF-DMA in vacuo. The product often crystallizes upon cooling or addition of methanol.

Reactivity Profile & Mechanisms[2]

A. Reductive Cyclization (Leimgruber-Batcho Indole Synthesis)

This is the primary application in drug development. The nitroenamine is reduced to an amino-enamine, which spontaneously cyclizes to form the indole nucleus.

Mechanism:

  • Reduction: The

    
     group is reduced to 
    
    
    
    .
  • Nucleophilic Attack: The newly formed aniline nitrogen attacks the

    
    -carbon of the enamine.
    
  • Elimination: Dimethylamine is eliminated, aromatizing the pyrrole ring.

Benzyloxy Retention Strategy:

  • Challenge: Catalytic hydrogenation (H2/Pd-C) often cleaves the benzyloxy group (hydrogenolysis) to a free phenol.

  • Solution: To retain the benzyloxy group, use chemoselective reductants:

    • Zn / AcOH: Mild, does not cleave benzyl ethers.

    • Fe / AcOH: Classical, robust.

    • TiCl3 / NH4OAc: Homogeneous, precise control.

    • Raney Nickel / Hydrazine: Often preserves benzyl ethers under controlled conditions (short reaction times).

B. [4+3] Cycloaddition

Recent literature highlights the reactivity of 2-amino-


-nitrostyrenes with azaoxyallyl cations to form functionalized benzodiazepines.
  • Mechanism: The nitroenamine acts as the

    
     component (diene-like character across the nitro-alkene-aryl system).
    
  • Significance: Provides rapid access to 1,4-benzodiazepin-3-ones, a privileged scaffold in anxiolytics.

C. Hydrolysis

In the presence of aqueous acid, the enamine functionality hydrolyzes.

  • Product: (Benzyloxy-nitrophenyl)acetaldehyde.

  • Utility: Access to phenylacetaldehydes which are unstable and difficult to isolate otherwise.

Mechanistic Visualization

Diagram 1: Leimgruber-Batcho Cyclization Pathway

This diagram illustrates the transformation from the nitrotoluene precursor to the indole, highlighting the critical enamine intermediate.

LeimgruberBatcho Start o-Nitrotoluene (Benzyloxy subst.) Enamine Nitroenamine (Deep Red Intermediate) Start->Enamine Condensation Reagent DMF-DMA (- MeOH) Reagent->Enamine AminoEnamine Amino-Enamine (Transient) Enamine->AminoEnamine Chemoselective Reduction Reduction Reduction Step (Zn/AcOH or H2/Ni) Reduction->AminoEnamine Product Benzyloxy-Indole AminoEnamine->Product Intramolecular Nucleophilic Attack Cyclization Cyclization (- HNMe2) Cyclization->Product

Caption: Mechanistic flow of the Leimgruber-Batcho synthesis via the nitroenamine intermediate.

Diagram 2: Divergent Reactivity of Nitroenamines

Visualizing the competition between cyclization, hydrolysis, and cycloaddition.

Reactivity Central Benzyloxy-Nitroenamine (Push-Pull System) Path1 Reductive Cyclization (Indole Synthesis) Central->Path1 Path2 Acidic Hydrolysis (Aldehyde Formation) Central->Path2 Path3 [4+3] Cycloaddition (Benzodiazepines) Central->Path3 Path4 Michael Addition (Electrophilic Attack) Central->Path4 Cond1 Zn/AcOH or H2/Raney Ni Cond1->Path1 Cond2 H3O+ Cond2->Path2 Cond3 Oxyallyl Cation Cond3->Path3 Cond4 Nucleophiles

Caption: Divergent reaction pathways available to the nitroenamine scaffold.

Experimental Data Summary

Table 1: Reduction Conditions and Benzyloxy Integrity Comparison of reducing agents for the conversion of benzyloxy-nitroenamines to indoles.

Reducing AgentSolvent SystemTemp (°C)Yield (%)Benzyloxy FateNotes
H2 / Pd-C EtOH / EtOAc2585-95Cleaved Forms hydroxy-indole (deprotected).
H2 / Raney Ni Toluene / MeOH5080-90Retained Requires careful monitoring; prolonged reaction cleaves ether.
Zn Dust AcOH / H2O8075-85Retained Robust, scalable, avoids hydrogenolysis.
Fe Powder AcOH / SilicaReflux70-80Retained Good for acid-sensitive substrates.
TiCl3 NH4OAc / H2O2560-75Retained Homogeneous; useful for small-scale, high-value substrates.

Detailed Experimental Protocol

Target: Synthesis of 4-Benzyloxyindole via Enamine Intermediate.

Step 1: Enamine Formation[3]
  • Charge: A 500 mL RB flask with 2-methyl-3-nitrophenyl benzyl ether (24.3 g, 100 mmol).

  • Add: DMF (100 mL) and DMF-DMA (17.8 g, 150 mmol).

  • Add: Pyrrolidine (7.1 g, 100 mmol) – Note: Pyrrolidine enamines form faster and are often more crystalline than dimethylamine analogs.

  • Reflux: Heat to 110°C under nitrogen for 4 hours. Use a short path distillation head to collect methanol distillate.

  • Workup: Evaporate DMF in vacuo. The deep red residue is triturated with cold methanol (50 mL) to yield red crystals of the pyrrolidinyl-nitroenamine.

    • Yield: ~90%[3][4][5]

    • Validation: H-NMR shows trans-alkene doublets (J ~ 13 Hz).

Step 2: Reductive Cyclization (Zn/AcOH Method)
  • Dissolve: The red enamine (10 mmol) in Glacial Acetic Acid (30 mL) and Benzene/Toluene (30 mL).

  • Heat: Warm to 80°C.

  • Add: Zinc dust (50 mmol, 5 equiv) portion-wise over 30 minutes. Caution: Exothermic.

    • Observation: The deep red color fades to pale yellow/brown.

  • Filter: Remove Zinc residues while hot.

  • Isolate: Concentrate filtrate. Neutralize with aq. NaHCO3. Extract with EtOAc.[6]

  • Purify: Flash chromatography (Hexane/EtOAc).

    • Product: 4-Benzyloxyindole (White solid).

References

  • Leimgruber, W., & Batcho, A. D. (1985). "Indoles from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction: 4-Benzyloxyindole".[4] Organic Syntheses, 63, 214.

  • Clark, R. D., & Repke, D. B. (1984). "The Leimgruber-Batcho Indole Synthesis". Heterocycles, 22(1), 195-221.

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications". Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • DiPoto, M. C., & Wu, J. (2018). "Synthesis of 2-Aminoimidazolones and Imidazolones by (3 + 2) Annulation of Azaoxyallyl Cations". Organic Letters, 20(2), 499–501. (Relevant for cycloaddition reactivity of nitroenamines).[3]

  • Batcho, A. D., & Leimgruber, W. (1973). "United States Patent 3,732,245: Process for the preparation of indoles". USPTO. (Foundational patent describing the specific benzyloxy protocols).

Sources

Exploratory

Technical Guide: Safety, Handling, and Hazards of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine

Document Control: Subject: 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine CAS Registry Number: 153805-85-7[1][2] Context: Key Intermediate in Leimgruber-Batcho Indole Synthesis Part 1: Executive Technical Summary 1-[2...

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Subject: 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine

  • CAS Registry Number: 153805-85-7[1][2]

  • Context: Key Intermediate in Leimgruber-Batcho Indole Synthesis

Part 1: Executive Technical Summary

1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine is a specialized enamine intermediate primarily utilized in the pharmaceutical synthesis of substituted indoles—specifically 5-benzyloxyindole—via the Leimgruber-Batcho methodology.

Unlike commodity chemicals, this compound is often synthesized in situ or isolated as a transient intermediate during drug development campaigns targeting serotonin receptors (5-HT) or melatonin analogs. Its chemical architecture features a "push-pull" olefin system: the electron-donating pyrrolidine ring is conjugated through a vinyl linker to an electron-withdrawing nitrobenzene core. This conjugation imparts a characteristic deep red color and specific reactivity profile that necessitates rigorous handling protocols.

Core Chemical Identity
ParameterSpecification
Chemical Name 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine
CAS Number 153805-85-7
Molecular Formula C₁₉H₂₀N₂O₃
Molecular Weight 324.38 g/mol
Appearance Deep red to dark brown crystalline solid
Melting Point 87–92 °C (range varies by purity/polymorph)
Solubility Soluble in DCM, THF, DMF; Low solubility in water/alcohols

Part 2: Hazard Identification & Safety Profile (GHS)[4]

As a specialized intermediate, comprehensive toxicological data (LD50) is often absent from public registries. However, based on Structure-Activity Relationship (SAR) analysis of similar nitro-enamines and standard pharmaceutical intermediate protocols, the following hazard profile is established for risk management.

GHS Classification (Inferred)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[3]

  • Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects – Precautionary assignment due to nitroaromatic moiety).

Critical Hazard Analysis
  • Nitro-Aromatic Risks: The nitro group (-NO₂) acts as an energetic oxidizer within the molecule. While the bulky benzyloxy group stabilizes the crystal lattice, the compound should be treated as potentially shock-sensitive when dry and impure.

  • Enamine Hydrolysis: Enamines are sensitive to moisture. Hydrolysis releases pyrrolidine (a corrosive, flammable base) and the corresponding phenylacetaldehyde precursor.

  • Dust Explosion Potential: As a fine organic powder, air-dispersed dust poses a deflagration risk if exposed to electrostatic discharge.

Part 3: Handling, Storage, and Stability

Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerate). Thermal degradation can occur above 25°C over prolonged periods.

  • Atmosphere: Store under Argon or Nitrogen blanket. The enamine double bond is susceptible to oxidative cleavage and moisture hydrolysis.

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation (trans-cis isomerization).

Personal Protective Equipment (PPE) Matrix
ZoneEquipment RequirementRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of bioactive dust.
Dermal Nitrile Gloves (Double gloving recommended)Nitro compounds can absorb transdermally.
Ocular Chemical Splash GogglesProtects against irritant dust and hydrolysis byproducts.
Engineering Fume Hood (Class II)Mandatory for all open-vessel manipulations.

Part 4: Synthesis & Process Safety (Leimgruber-Batcho)

The primary utility of this compound is as the precursor to 5-benzyloxyindole. Understanding the upstream and downstream chemistry is vital for safety, particularly the exothermic reduction step .

Synthesis Workflow Diagram

LeimgruberBatcho Start 5-Benzyloxy-2-nitrotoluene Intermediate TARGET ENAMINE (Deep Red Solid) Start->Intermediate Condensation (Reflux, -MeOH) Reagent1 DMF-DMA / Pyrrolidine Reagent1->Intermediate Product 5-Benzyloxyindole Intermediate->Product Reductive Cyclization (Exothermic!) Reagent2 Raney Ni / Hydrazine (or H2/Pd-C) Reagent2->Product

Figure 1: The Leimgruber-Batcho indole synthesis pathway. The target enamine (Red) is the stable intermediate isolated before the reductive cyclization.

Experimental Protocol: Synthesis of the Enamine

Reference: Adapted from Batcho, A. D.; Leimgruber, W. Org. Synth. 1985, 63, 214. [1]

Step 1: Condensation

  • Charge: A reaction vessel is charged with 5-benzyloxy-2-nitrotoluene (1.0 eq) in DMF.

  • Add Reagents: Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) and pyrrolidine (1.2 eq).

    • Note: Pyrrolidine accelerates the reaction compared to using DMFDMA alone by forming a more reactive aminal intermediate.

  • Reflux: Heat to 110°C for 3–4 hours under Nitrogen. The solution will turn a deep, intense red.

  • Isolation: Remove volatiles in vacuo. The residue is often a red oil that crystallizes upon trituration with cold methanol.

  • Purification: Recrystallize from Methanol/DCM to yield red needles (Target Compound).

Critical Downstream Hazard: Reductive Cyclization

The subsequent step converts the target enamine to 5-benzyloxyindole.

  • Hazard: This reduction often uses Raney Nickel and Hydrazine Hydrate .[4]

  • Risk: Hydrazine is a carcinogen and hypergolic. Raney Nickel is pyrophoric when dry. The reaction releases Hydrogen gas and heat spontaneously.

  • Control: Never allow the Raney Nickel catalyst to dry out. Add hydrazine dropwise at controlled temperatures (45–50°C).

Part 5: Emergency Response Procedures

First Aid Measures
  • Inhalation: Move victim to fresh air immediately.[2] If breathing is labored, administer oxygen.[2] Seek medical attention (Nitro compounds can induce methemoglobinemia).

  • Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious soap and water. Do not use ethanol (enhances absorption).

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses.[5]

  • Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.

Fire Fighting
  • Extinguishing Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-resistant foam.

  • Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide.

  • Special Note: As a nitro compound, avoid heavy impact or confinement during fire conditions to prevent deflagration.

References

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Nitrotoluenes: 4-Benzyloxyindole. Organic Syntheses , 63, 214. Link

  • Clark, R. D., & Repke, D. B. (1984).[6] The Leimgruber-Batcho Indole Synthesis. Heterocycles , 22(1), 195-221. Link

  • PubChem.[1][7] (n.d.). 1-(4,5-Bis(benzyloxy)-2-nitrostyryl)pyrrolidine Compound Summary. (Used for SAR inference of nitro-styryl-pyrrolidine class). National Library of Medicine . Link

  • Echemi. (2023).[5] Safety Data Sheet: 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine. Echemi Chemical Database . Link

Sources

Foundational

Electronic properties of the 5-benzyloxy-2-nitrophenyl moiety

The following technical guide provides an in-depth analysis of the 5-benzyloxy-2-nitrophenyl moiety, focusing on its electronic architecture, photophysical mechanisms, and synthetic utility in drug development. Electroni...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the 5-benzyloxy-2-nitrophenyl moiety, focusing on its electronic architecture, photophysical mechanisms, and synthetic utility in drug development.

Electronic Architecture, Photochemical Mechanisms, and Synthetic Protocols

Executive Summary

The 5-benzyloxy-2-nitrophenyl moiety represents a specialized electronic variant of the canonical o-nitrobenzyl (oNB) system. While the unsubstituted 2-nitrobenzyl group is the "workhorse" of photolabile protecting groups (PPGs), it suffers from limited tissue penetration due to UV-only absorption (<300 nm).

The introduction of the 5-benzyloxy substituent serves two critical functions in drug development and chemical biology:

  • Electronic Modulation (Red-Shift): It acts as a strong electron-donating group (EDG) para to the nitro group, creating a "push-pull" conjugated system that red-shifts the absorption maximum (

    
    ) into the near-UV/visible region (>350 nm), minimizing phototoxicity.
    
  • Lipophilic Tuning: Unlike the common 4,5-dimethoxy variants, the bulky benzyloxy group significantly increases the partition coefficient (LogP), facilitating membrane permeability for intracellular delivery of "caged" bioactive small molecules.

Electronic Architecture & Push-Pull Dynamics

The utility of this moiety is dictated by the electronic interplay between the 2-nitro (


)  and 5-benzyloxy (

)
groups.
The "Push-Pull" System

The benzene ring acts as a conductive mediator between the two substituents.

  • The Pull (Acceptor): The Nitro group at position 2 is a strong electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects. It lowers the energy of the LUMO.

  • The Push (Donor): The Benzyloxy group at position 5 is an inductive withdrawer (-I) but a strong mesomeric donor (+M). Crucially, position 5 is para to position 2 (relative to the ring's electronic axis).

  • Result: The lone pairs on the benzyloxy oxygen can delocalize into the ring, stabilizing the excited state and the aci-nitro intermediate formed after photon absorption. This conjugation narrows the HOMO-LUMO gap, resulting in the bathochromic shift (red shift).

Comparative Electronic Data

The following table contrasts the 5-benzyloxy moiety with standard analogs, highlighting why it is chosen for specific "uncaging" cross-sections.

Moiety VariantSubstituent Pattern

(Absorption)
Electronic CharacterLipophilicity (LogP)
o-Nitrobenzyl (Parent) Unsubstituted~280 nmBaseline EWGLow
NVOC / DMNB 4,5-Dimethoxy~350 nmDual EDG (+M)Moderate
5-Benzyloxy-2-nitro 5-Benzyloxy ~345-355 nm Strong Para Donor (+M) High
NB-F

-Carboxy
~260 nmEWG DestabilizedLow

Note: The 5-benzyloxy variant mimics the electronic absorption of the 4,5-dimethoxy (DMNB) system but offers a distinct solubility profile crucial for crossing the blood-brain barrier (BBB) or cell membranes in in vivo assays.

Photochemical Mechanism (Norrish Type II)

The cleavage of the 5-benzyloxy-2-nitrobenzyl linker follows a Norrish Type II mechanism. This is a self-validating cascade: if the electronic excitation does not occur, the molecule remains chemically inert (stable in acid/base/oxidizing conditions).

The Pathway
  • Excitation (

    
    ):  Absorption of a photon (350–365 nm) promotes an electron to the 
    
    
    
    orbital.
  • H-Abstraction: The excited nitro oxygen abstracts a hydrogen atom from the benzylic carbon (

    
    -hydrogen). This is the rate-determining step (RDS).
    
  • Aci-Nitro Formation: A transient aci-nitro intermediate is formed (often colored,

    
     nm).[1]
    
  • Cyclization: The aci-nitro tautomer cyclizes to form a benzisoxazoline intermediate.

  • Cleavage: Spontaneous ring opening releases the "caged" substrate (e.g., a carboxylic acid, amine, or phosphate) and the byproduct 5-benzyloxy-2-nitrosobenzaldehyde .

Mechanistic Diagram

The following diagram illustrates the photon-driven cascade.

Photochemistry GroundState Ground State (5-Benzyloxy-2-nitrobenzyl) ExcitedState Excited State (Diradical) GroundState->ExcitedState hv (350-365 nm) AciNitro aci-Nitro Intermediate ExcitedState->AciNitro 1,5-H Shift (Fast) Cyclic Benzisoxazoline Intermediate AciNitro->Cyclic Cyclization Products Cleavage Products (Substrate + Nitrosoaldehyde) Cyclic->Products Hydrolysis (Slow)

Figure 1: The Norrish Type II photocleavage pathway of the 5-benzyloxy-2-nitrobenzyl moiety.

Synthetic Protocol: Construction of the Moiety

To integrate this moiety into a drug candidate (e.g., a caged neurotransmitter or prodrug), one must synthesize the 5-benzyloxy-2-nitrobenzyl alcohol or bromide .

Retrosynthetic Analysis

Direct nitration of 3-benzyloxybenzyl alcohol is risky due to oxidation of the alcohol. The preferred route builds the core before functionalizing the linker.

Route: 3-Hydroxybenzaldehyde


 Benzylation 

Nitration

Reduction.
Step-by-Step Methodology

Standard Operating Procedure (SOP) for 5-benzyloxy-2-nitrobenzyl alcohol.

Step 1: Protection (Benzylation)

  • Dissolve 3-hydroxybenzaldehyde (1.0 eq) in DMF.

  • Add

    
     (1.5 eq) and Benzyl Bromide (1.1 eq).
    
  • Heat to 60°C for 4 hours.

  • Validation: TLC (Hexane/EtOAc) shows disappearance of starting phenol.

  • Yield: ~95% of 3-benzyloxybenzaldehyde.

Step 2: Regioselective Nitration Critical Step: The benzyloxy group directs ortho/para.[2] The aldehyde directs meta. Position 6 (ortho to aldehyde, para to ether) and Position 2 (ortho to both) are activated.

  • Dissolve 3-benzyloxybenzaldehyde in glacial acetic acid.

  • Add fuming

    
     dropwise at 0°C.
    
  • Caution: Exothermic. Maintain T < 10°C to avoid dinitration.

  • Quench with ice water. The product precipitates.

  • Purification: Recrystallize from EtOH to isolate the 2-nitro isomer (the target) from the 6-nitro isomer.

  • Checkpoint: NMR must confirm the proton splitting pattern (para coupling vs meta coupling).

Step 3: Reduction to Alcohol (The Linker)

  • Dissolve the aldehyde in MeOH/THF.

  • Add

    
     (1.2 eq) slowly at 0°C.
    
  • Stir 30 mins. Quench with sat.

    
    .
    
  • Extract with DCM.

  • Result:5-benzyloxy-2-nitrobenzyl alcohol .

Synthetic Workflow Diagram

Synthesis Start 3-Hydroxybenzaldehyde Step1 Step 1: Benzylation (BnBr, K2CO3, DMF) Start->Step1 Intermediate1 3-Benzyloxybenzaldehyde Step1->Intermediate1 Step2 Step 2: Nitration (HNO3, AcOH, 0°C) Intermediate1->Step2 Intermediate2 5-Benzyloxy-2-nitrobenzaldehyde Step2->Intermediate2 Regioselective Isomer Separation Step3 Step 3: Reduction (NaBH4, MeOH) Intermediate2->Step3 Final 5-Benzyloxy-2-nitrobenzyl Alcohol (Active Linker) Step3->Final

Figure 2: Synthetic route for the generation of the 5-benzyloxy-2-nitrobenzyl linker.

Experimental Validation & Quality Control

When using this moiety in drug development (e.g., Caged Glutamate, Caged ATP), the following parameters must be validated.

Determining Quantum Yield ( )

The quantum yield measures the efficiency of the uncaging event.[3][4]

  • Protocol: Irradiate the caged compound in a quartz cuvette alongside a standard ferrioxalate actinometer.

  • Calculation:

    
    
    
  • Expected Range: 0.01 – 0.1 (Typical for oNB systems). Note: The 5-benzyloxy group often improves

    
     relative to unsubstituted oNB due to better absorption overlap with 365 nm sources.
    
Stability Profiling (Dark Stability)

To ensure the drug is not released prematurely:

  • Hydrolytic Stability: Incubate in PBS (pH 7.4) for 24h. Analyze by HPLC. Target: <1% degradation.

  • Metabolic Stability: Incubate with liver microsomes. The benzyloxy group is susceptible to O-dealkylation by CYPs. This is a critical check for in vivo prodrugs.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews.

  • Corrie, J. E. T., et al. (2005). "Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer."[5] Photochemical & Photobiological Sciences.

  • Il'ichev, Y. V., et al. (2004).[5] "Photochemistry of the 'Classic' 2-Nitrobenzyl Chromophore: Time-Resolved and Static Studies." Journal of Physical Chemistry A.

  • Aujard, I., et al. (2006). "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation." Chemistry - A European Journal.

Sources

Protocols & Analytical Methods

Method

Preparation of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine from 5-benzyloxy-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the synthesis of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine from 5-benzyloxy-2-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine from 5-benzyloxy-2-nitrotoluene. The described protocol is a variation of the Ershov-Ofarim reaction, a powerful method for the preparation of enamines from activated methyl groups. This document outlines the reaction mechanism, provides a detailed step-by-step experimental protocol, and discusses the critical parameters for a successful synthesis. The target compound is a valuable intermediate in the synthesis of various biologically active molecules, including potential pharmaceutical agents.[1]

Introduction

Enamines are a versatile class of organic compounds characterized by the presence of a nitrogen atom bonded to a double bond. They serve as key intermediates in a wide array of chemical transformations due to their nucleophilic character at the β-carbon.[2][3] The specific enamine, 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine, is a precursor for the synthesis of various heterocyclic compounds, including indoles, which are prevalent scaffolds in many pharmaceutical agents.[1][4] This protocol details a reliable and high-yielding synthesis of this important building block.

Reaction Principle and Mechanism

The synthesis proceeds via a condensation reaction between 5-benzyloxy-2-nitrotoluene and a reagent mixture derived from N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.[4] The reaction is understood to proceed through the following key steps:

  • Activation of the Methyl Group: The methyl group of 5-benzyloxy-2-nitrotoluene is activated by the electron-withdrawing nitro group at the ortho position. This makes the methyl protons acidic and susceptible to deprotonation.

  • Formation of the Reactive Condensing Agent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) reacts with pyrrolidine to form a more reactive aminomethylating agent, likely a formylpyrrolidine acetal or a related species.[4][5][6][7] This in-situ generated reagent is more effective than DMF-DMA alone for the condensation with the weakly acidic methyl group.

  • Condensation: The activated methyl group of 5-benzyloxy-2-nitrotoluene undergoes a condensation reaction with the reactive aminomethylating agent. This step involves the formation of a new carbon-carbon bond and the elimination of methanol and dimethylamine.

  • Enamine Formation: The final step is the elimination of a molecule of water to form the stable enamine product, 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine. The reaction is typically driven to completion by heating, which facilitates the elimination steps.[8]

The overall transformation can be classified as a vinylogous substitution reaction at the activated methyl group.

ReactionWorkflow cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Final Product 5-Benzyloxy-2-nitrotoluene 5-Benzyloxy-2-nitrotoluene 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine 5-Benzyloxy-2-nitrotoluene->1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine Condensation DMF-DMA DMF-DMA Reactive Condensing Agent Reactive Condensing Agent DMF-DMA->Reactive Condensing Agent Reacts with Pyrrolidine Pyrrolidine Pyrrolidine Pyrrolidine->Reactive Condensing Agent Reactive Condensing Agent->1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine

Caption: Reaction workflow for the synthesis.

Experimental Protocol

This protocol is adapted from a procedure described in Organic Syntheses.[4]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
5-Benzyloxy-2-nitrotolueneReagent GradeCommercially Available20799-36-8
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)Synthesis GradeCommercially Available4637-24-5
Pyrrolidine≥99%Commercially Available123-75-1
Dimethylformamide (DMF)AnhydrousCommercially Available68-12-2
Methylene ChlorideACS GradeCommercially Available75-09-2
MethanolACS GradeCommercially Available67-56-1
Equipment
  • Round-bottom flask (500 mL) equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure
  • Reaction Setup: To a 500 mL round-bottom flask, add 5-benzyloxy-2-nitrotoluene (0.72 mol, 175.4 g).

  • Reagent Addition: Add anhydrous dimethylformamide (DMF, 400 mL) to dissolve the starting material. To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (0.84 mol, 102.5 g) followed by pyrrolidine (0.84 mol, 59.8 g).[4]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere for 3 hours.[4]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the volatile components using a rotary evaporator.

    • The resulting red residue is then dissolved in a mixture of methylene chloride (200 mL) and methanol (1.60 L).[4]

  • Crystallization and Isolation:

    • Concentrate the solution on a steam bath to a volume of approximately 1.40 L.

    • Cool the solution to 5 °C to induce crystallization.

    • Collect the red crystals by filtration using a Büchner funnel and wash the filter cake with cold methanol (200 mL).[4]

  • Second Crop: The mother liquor can be concentrated further and cooled to obtain a second crop of the product.[4]

Data Summary

ParameterValue
Moles of 5-Benzyloxy-2-nitrotoluene0.72 mol
Moles of DMF-DMA0.84 mol
Moles of Pyrrolidine0.84 mol
Reaction Temperature110 °C (reflux)
Reaction Time3 hours
Expected Yield~95%
Appearance of ProductRed crystals
Melting Point87-89 °C (for the primary product)

Discussion

Causality Behind Experimental Choices:

  • Solvent: Dimethylformamide (DMF) is used as the solvent due to its high boiling point, which allows for the necessary reaction temperature, and its ability to dissolve all reactants.

  • Stoichiometry: A slight excess of DMF-DMA and pyrrolidine is used to ensure the complete conversion of the starting material, 5-benzyloxy-2-nitrotoluene.[9]

  • Inert Atmosphere: The reaction is carried out under a nitrogen atmosphere to prevent any potential side reactions with atmospheric oxygen or moisture, especially at elevated temperatures.

  • Crystallization Solvent System: The use of a methylene chloride/methanol solvent system for crystallization is effective for obtaining a high-purity product. The product is soluble in the mixture at higher temperatures but crystallizes out upon cooling.

Self-Validating System:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material. The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination. The expected melting point of the (E)-isomer is 87-89 °C.[4]

Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation A 1. Dissolve 5-benzyloxy-2-nitrotoluene in DMF B 2. Add DMF-DMA and Pyrrolidine A->B C 3. Reflux at 110°C for 3 hours B->C D 4. Cool to Room Temperature C->D E 5. Remove Volatiles (Rotary Evaporator) D->E F 6. Dissolve Residue in CH2Cl2/MeOH E->F G 7. Concentrate Solution F->G H 8. Cool to 5°C for Crystallization G->H I 9. Filter and Wash with Cold MeOH H->I J 10. Collect Product I->J

Caption: Step-by-step experimental workflow diagram.

Conclusion

The protocol described provides an efficient and high-yielding method for the synthesis of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine. The reaction is robust and can be performed with standard laboratory equipment. The resulting enamine is a valuable intermediate for further synthetic transformations, particularly in the field of medicinal chemistry and drug development.

References

  • OUCI.
  • Sigma-Aldrich. N,N-Dimethylformamide dimethyl acetal for synthesis 4637-24-5.
  • ResearchGate. Enamine compounds synthesis from the reaction of methyl groups with DMF‐DMA reagent.
  • Sciforum. Synthesis of New Representatives of Push-Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H).
  • Martin, S. F. Enamines as precursors to polyfunctional heteroaromatic compounds; a decade of development. Arkivoc2008, 2008(1), 1-23.
  • Google Patents. US20120142944A1 - Processes for the preparation of enamines.
  • Dyke, S. F. The Chemistry of Enamines. Cambridge University Press, 1973.
  • Chem-Impex. 1-[2-(5-Benzyloxy-2-Nitrophenyl)Vinyl]Pyrrolidine.
  • Master Organic Chemistry. Enamines.
  • Khan Academy. Preparation of amines.
  • Dana Bioscience. 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine 1g.
  • Echemi. 1-[2-(5-BENZYLOXY-2-NITROPHENYL)VINYL]PYRROLIDINE Safety Data Sheets.
  • Organic Syntheses. 4-benzyloxyindole. Org. Synth.1986, 64, 15.
  • Making Molecules. Enamines.

Sources

Application

Optimizing reaction conditions for pyrrolidine and nitrotoluene condensation

Application Note & Protocol Guide Topic: Optimizing Reaction Conditions for Pyrrolidine and Nitrotoluene Condensation For: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a com...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Optimizing Reaction Conditions for Pyrrolidine and Nitrotoluene Condensation

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the optimization of the condensation reaction between nitrotoluenes and electrophilic partners, a reaction frequently catalyzed by secondary amines such as pyrrolidine. The focus is on establishing a robust, reproducible, and high-yield protocol for the synthesis of nitro-substituted stilbene and styrene derivatives, which are valuable intermediates in medicinal chemistry and materials science. We will delve into the underlying reaction mechanism, explore critical process parameters, provide detailed experimental protocols, and offer troubleshooting strategies based on established chemical principles. This guide is designed to empower researchers to move beyond simple procedural replication and toward a rational, first-principles approach to reaction optimization.

Scientific Foundation: Mechanism and Rationale

The condensation reaction involving nitrotoluene does not typically proceed with pyrrolidine as a direct reactant. Instead, pyrrolidine functions as a highly effective basic organocatalyst. The reaction's success hinges on the activation of the methyl group of nitrotoluene. The potent electron-withdrawing nature of the nitro group (-NO₂) significantly increases the acidity of the benzylic protons of the methyl group, particularly when positioned at the ortho or para positions.

Pyrrolidine, as a secondary amine, is basic enough to deprotonate the activated methyl group, generating a resonance-stabilized carbanion (a nitronate anion). This carbanion is a powerful nucleophile that can attack a suitable electrophile, most commonly an aldehyde, in a manner analogous to an aldol condensation. The resulting intermediate subsequently undergoes dehydration to yield the final, conjugated product.

The choice of pyrrolidine is significant; its pKa is sufficiently high to facilitate deprotonation, and its cyclic structure offers favorable stereoelectronic properties for catalysis.[1][2] Furthermore, pyrrolidine can also participate in enamine catalysis with carbonyl compounds, making it a versatile tool in organic synthesis.[3][4]

Reaction_Mechanism cluster_reactants Reactants & Catalyst cluster_intermediates Reaction Intermediates cluster_products Products Nitrotoluene p-Nitrotoluene Carbanion Resonance-Stabilized Carbanion Intermediate Nitrotoluene->Carbanion 1. Proton Abstraction Aldehyde Aldehyde (R-CHO) Adduct Aldol-type Adduct Aldehyde->Adduct Pyrrolidine Pyrrolidine (Catalyst) Pyrrolidine->Carbanion Carbanion->Adduct 2. Nucleophilic Attack Product Condensed Product (Nitrostilbene Derivative) Adduct->Product 3. Dehydration (-H₂O) Water Water (H₂O) Adduct->Water

Caption: Proposed mechanism for the pyrrolidine-catalyzed condensation.

Core Optimization Parameters

Achieving optimal yield and purity requires a systematic approach to tuning reaction conditions. The following parameters are critical and often interdependent.

Reactant Stoichiometry and Choice
  • Nitrotoluene Isomer: Para- and ortho-nitrotoluene are significantly more reactive than meta-nitrotoluene due to direct resonance stabilization of the carbanion intermediate. The para isomer is often preferred as it is less sterically hindered.

  • Electrophile (Aldehyde): Aromatic aldehydes are common partners. Electron-withdrawing groups on the aldehyde can enhance its electrophilicity and increase reaction rates, while bulky substituents may decrease rates due to steric hindrance.

  • Reactant Ratio: A slight excess of the aldehyde (1.1 to 1.2 equivalents) can often drive the reaction to completion, but a large excess should be avoided to minimize side reactions and simplify purification.

Catalyst Loading

Pyrrolidine is a true catalyst in this reaction. Typical loadings range from 5 to 20 mol%.

  • Low Loading (<5 mol%): May result in slow or incomplete reactions.

  • High Loading (>20 mol%): Generally does not offer significant rate benefits and can complicate product purification. It may also promote side reactions, such as the self-condensation of the aldehyde.

Solvent Selection

The solvent plays a crucial role in reactant solubility, reaction rate, and equilibrium position.[5]

  • Aprotic Solvents: Toluene, benzene, or xylene are highly effective, particularly when used with a Dean-Stark apparatus to azeotropically remove the water byproduct, which drives the reaction equilibrium toward the product.[6][7]

  • Polar Aprotic Solvents: Solvents like DMF or DMSO can solubilize reactants and may accelerate the reaction, but they have high boiling points, making removal difficult, and can interfere with water removal.

  • Protic Solvents: Alcohols like methanol or ethanol can solvate and stabilize the carbanion intermediate. However, they can also interfere with dehydration. The nucleophilicity of pyrrolidine is known to decrease in methanol-rich solvent mixtures due to strong hydrogen bonding.[8][9]

Temperature

Temperature directly influences the reaction rate. Most condensations of this type are performed at reflux to facilitate dehydration.

  • Too Low: The rate of reaction, and particularly the dehydration step, will be slow.

  • Too High: May lead to thermal degradation of reactants or products and an increase in side-product formation. The optimal temperature is often the boiling point of the chosen azeotropic solvent (e.g., Toluene, ~111°C).

Experimental Protocols and Workflow

The following protocols provide a baseline for experimentation and a logical workflow for optimization. All operations should be conducted in a well-ventilated fume hood.

Protocol 1: Baseline Procedure for Condensation

This protocol describes a general procedure for the condensation of p-nitrotoluene with benzaldehyde.

Materials:

  • p-Nitrotoluene

  • Benzaldehyde

  • Pyrrolidine

  • Toluene (anhydrous)

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and heat source

  • Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography).

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-nitrotoluene (e.g., 10.0 g, 72.9 mmol).

  • Add 100 mL of anhydrous toluene to dissolve the solid.

  • Add benzaldehyde (e.g., 8.5 g, 80.2 mmol, 1.1 equiv.).

  • Add pyrrolidine (e.g., 1.04 g, 14.6 mmol, 0.20 equiv.).

  • Assemble a Dean-Stark apparatus and condenser on the flask.

  • Heat the mixture to a steady reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10][11] The reaction is typically complete when water evolution ceases (usually 4-8 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL) to remove pyrrolidine, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel to yield the pure nitrostilbene product.[12]

Protocol 2: Systematic Optimization Workflow

A logical workflow is essential for efficient optimization. The following diagram outlines a systematic approach.

Optimization_Workflow start Start: Define Baseline Reaction (Protocol 1) solvent_screen 1. Solvent Screening (Toluene, Xylene, DMF, Acetonitrile) start->solvent_screen analysis Analyze Yield & Purity (TLC, GC-MS, NMR) solvent_screen->analysis temp_screen 2. Temperature Optimization (e.g., 80°C, 110°C, 140°C) catalyst_screen 3. Catalyst Loading (5, 10, 15, 20 mol%) temp_screen->catalyst_screen temp_screen->analysis ratio_screen 4. Stoichiometry (Aldehyde: 1.0, 1.1, 1.2 equiv.) catalyst_screen->ratio_screen catalyst_screen->analysis ratio_screen->analysis decision Is Yield/Purity > Target? analysis->decision decision->temp_screen No stop End: Final Optimized Protocol decision->stop Yes

Sources

Method

Application Notes &amp; Protocols: Synthesis of 5-Benzyloxyindole via Leimgruber-Batcho Reductive Cyclization

Introduction: The Strategic Importance of the 5-Benzyloxyindole Scaffold The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Among its many...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 5-Benzyloxyindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Among its many derivatives, 5-benzyloxyindole stands out as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders, particularly those involving serotonin receptors.[2][3] Its structure is integral to the development of treatments for depression and anxiety, and it serves as a versatile building block for creating complex molecules with applications in materials science and anticancer research.[2][4][5]

The synthesis of this valuable compound is efficiently achieved through the Leimgruber-Batcho indole synthesis, a robust and widely adopted method in the pharmaceutical industry.[1][6] This two-step process, which begins with an o-nitrotoluene derivative, is favored for its generally mild conditions, high yields, and its ability to produce indoles that are unsubstituted at the C2 and C3 positions.[1][6][7]

This document provides a comprehensive guide to the second and final stage of this synthesis: the reductive cyclization of the enamine precursor, 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine, to yield the target 5-benzyloxyindole. We will delve into the detailed experimental protocol, the underlying reaction mechanism, and the critical parameters that ensure a successful and high-yielding transformation.

Reaction Overview: The Leimgruber-Batcho Pathway

The Leimgruber-Batcho synthesis provides a powerful alternative to other methods like the Fischer indole synthesis.[6] The overall process consists of two key transformations:

  • Enamine Formation : The synthesis begins with a suitably substituted o-nitrotoluene, in this case, 4-benzyloxy-2-nitrotoluene. This starting material is condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), and an amine, typically pyrrolidine.[1][6] This reaction forms a highly conjugated β-nitroenamine intermediate, 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine, which is often a distinctively colored (e.g., deep red) compound due to its extended push-pull π-system.[6]

  • Reductive Cyclization : This is the crucial final step where the enamine intermediate is converted into the indole. The nitro group is reduced to an amine using a suitable reducing agent and catalyst. This is immediately followed by an intramolecular cyclization and the elimination of the pyrrolidine auxiliary to generate the aromatic indole ring system.[6][8]

This guide focuses exclusively on the second step, providing a detailed protocol for researchers starting with the pre-formed enamine.

Experimental Protocol: Reductive Cyclization to 5-Benzyloxyindole

This protocol details the conversion of the enamine intermediate to 5-benzyloxyindole using catalytic transfer hydrogenation, a method that circumvents the need for high-pressure hydrogenation equipment.

Principle: The nitro group of the enamine precursor is reduced to an amine in the presence of a Raney Nickel catalyst, with hydrazine hydrate serving as the in-situ hydrogen source. The resulting amino-enamine undergoes spontaneous intramolecular cyclization and elimination of pyrrolidine to yield 5-benzyloxyindole.

Materials and Reagents:

ReagentCAS NumberPurity/Form
1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine153805-85-7>95%
Raney® Nickel7440-02-0~50% slurry in water
Hydrazine hydrate (85%)7803-57-885% aqueous solution
Tetrahydrofuran (THF)109-99-9Anhydrous
Methanol (MeOH)67-56-1ACS Grade
Ethyl Acetate141-78-6ACS Grade
Hexane110-54-3ACS Grade
Celite® 54561790-53-2Filtration aid
Saturated Sodium Bicarbonate (NaHCO₃)N/AAqueous solution
Brine (Saturated NaCl)N/AAqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Powder

Equipment:

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Nitrogen or Argon gas inlet

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

Safety Precautions:
  • Raney® Nickel: EXTREME CAUTION. Raney Nickel is pyrophoric and can ignite spontaneously if allowed to dry in air.[9][10] It must be handled as a slurry and kept wet at all times.[9] It is also a suspected carcinogen and may cause skin sensitization.[11][12] All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere.[9]

  • Hydrazine Hydrate: Hydrazine is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

  • General: This procedure involves flammable solvents. Ensure there are no nearby ignition sources. Always wear appropriate PPE.

Step-by-Step Procedure:
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the crude enamine precursor, 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine.

    • Dissolve the enamine in a solvent mixture, typically 1:1 Tetrahydrofuran (THF) and Methanol (MeOH).[1]

    • Under a gentle stream of nitrogen, carefully add the Raney Nickel slurry. Causality: The inert atmosphere is crucial to prevent the pyrophoric catalyst from igniting upon potential exposure to air. The amount of Raney Nickel catalyst is typically a significant portion by weight relative to the substrate (e.g., ~1g per gram of enamine).[1]

  • Reductive Cyclization:

    • Heat the stirred mixture to a gentle reflux (approximately 50-60°C).[1]

    • Add 85% hydrazine hydrate dropwise or in small aliquots over a period of 1-2 hours.[1] Causality: The portion-wise addition of hydrazine is critical to control the exothermic reaction and the rate of hydrogen gas evolution, which is generated in situ.[6] A rapid addition can lead to a dangerous pressure buildup and a runaway reaction.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., using 30% ethyl acetate in hexane as the mobile phase). The disappearance of the intensely colored enamine spot and the appearance of the product spot (visualized under UV light) indicates reaction completion. Total reaction time is typically 2-3 hours.[1]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Catalyst Removal: Carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. CRITICAL SAFETY STEP: The filter cake must be kept wet with solvent (e.g., methanol or water) at all times to prevent ignition.[9] The wet catalyst should be quenched immediately and disposed of according to institutional safety protocols (e.g., by slowly adding to a large volume of water).

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvents.

    • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Causality: These washes remove any remaining hydrazine and other water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 5-benzyloxyindole.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute with a solvent system such as 30% ether-hexane or a gradient of ethyl acetate in hexane to afford the pure 5-benzyloxyindole as a solid.[1]

Visualization of Experimental Workflow

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reductive Cyclization cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Charge flask with Enamine, THF, and MeOH B Add Raney Ni slurry under N2 atmosphere A->B C Heat to 50-60°C B->C D Add Hydrazine Hydrate in portions (2-3 hrs) C->D E Monitor by TLC D->E F Cool to RT E->F G Filter through Celite (CAUTION: Keep wet!) F->G H Concentrate Filtrate G->H I Liquid-Liquid Extraction (EtOAc, H2O, Brine) H->I J Dry & Concentrate I->J K Silica Gel Column Chromatography J->K L Isolate Pure 5-Benzyloxyindole K->L G Start 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine (Enamine Precursor) Intermediate1 Amino-Enamine Intermediate Start->Intermediate1 Step 1: Reduction of NO2 [Raney Ni, Hydrazine] Intermediate2 2-Aminoindoline Intermediate Intermediate1->Intermediate2 Step 2: Intramolecular Cyclization End 5-Benzyloxyindole (Final Product) Intermediate2->End Step 3: Elimination of Pyrrolidine

Caption: Mechanism of the reductive cyclization to form the indole ring.

Conclusion

The Leimgruber-Batcho synthesis remains a cornerstone method for the preparation of diverse indole scaffolds. The reductive cyclization of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine is a high-yielding and reliable transformation that provides access to the valuable 5-benzyloxyindole intermediate. By understanding the causality behind the procedural steps—from the careful handling of the pyrophoric Raney Nickel catalyst to the controlled addition of the reducing agent—researchers can safely and efficiently execute this protocol. This powerful reaction enables further exploration and development in medicinal chemistry, contributing to the synthesis of novel therapeutics.

References

  • Leimgruber–Batcho indole synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Gribble, G. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. Retrieved March 7, 2026, from [Link]

  • 5-Benzyloxyindole | 1215-59-4. J&K Scientific. (2023, May 3). Retrieved March 7, 2026, from [Link]

  • Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions. (n.d.). Retrieved March 7, 2026, from [Link]

  • Fouad, M. A., Ferretti, F., Formenti, D., Milani, F., & Ragaini, F. (2021). Indole Synthesis through Reductive Cyclization of 2-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Synfacts. Retrieved March 7, 2026, from [Link]

  • Syntheses of Indoles and Natural Indole Alkaloids from 2-Nitrostyrene Derivatives. (n.d.). Retrieved March 7, 2026, from [Link]

  • Convenient and Scalable Process for the Preparation of Indole via Raney Nickel–Catalyzed Hydrogenation and Ring Closure. Taylor & Francis Online. (2011, May 20). Retrieved March 7, 2026, from [Link]

  • Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Cole-Parmer. (2004, February 23). Retrieved March 7, 2026, from [Link]

  • A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. (2025, May 30). Retrieved March 7, 2026, from [Link]

  • Raney-Nickel SDS. SDS Manager. (n.d.). Retrieved March 7, 2026, from [Link]

  • 5-Benzyloxyindole CAS 1215-59-4 Suppliers, Manufacturers, Factory - Wholesale Price. Shaanxi BLOOM Tech Co., Ltd. (n.d.). Retrieved March 7, 2026, from [Link]

  • Friščić, T., Fábián, L., & Jackson, G. J. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3163. [Link]

  • Leimgruber–Batcho Indole Synthesis. YouTube. (2024, December 13). Retrieved March 7, 2026, from [Link]

  • (Raney Nickel Alloy) MSDS CAS. Oxford Lab Fine Chem. (n.d.). Retrieved March 7, 2026, from [Link]

  • An efficient and practical synthesis of [2-11C]indole via superfast nucleophilic [11C]cyanation and RANEY® Nickel catalyzed reductive cyclization. Organic & Biomolecular Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

  • Reductive Cyclization of 2‐Nitro‐ and β‐Nitrostyrenes, 2‐Nitrobiphenyls, and 1‐Nitro‐1,3‐Dienes to Indoles, Carbazoles, and Pyrroles. ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative... RSC Publishing. (n.d.). Retrieved March 7, 2026, from [Link]

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 195-221. Retrieved from [Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. (2018, October 16). Retrieved March 7, 2026, from [Link]

  • Raney Nickel - Hazardous Substance Fact Sheet. New Jersey Department of Health. (n.d.). Retrieved March 7, 2026, from [Link]

  • An efficient and practical synthesis of [2-(11)C]indole via superfast nucleophilic [(11)C]cyanation and RANEY® Nickel catalyzed reductive cyclization. PubMed. (2015, December 14). Retrieved March 7, 2026, from [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Raney nickel. chemeurope.com. (n.d.). Retrieved March 7, 2026, from [Link]

  • Convenient and Scalable Process for the Preparation of Indole via Raney Nickel-Catalyzed Hydrogenation and Ring Closure. ResearchGate. (2025, August 6). Retrieved March 7, 2026, from [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. (2021, September 7). Retrieved March 7, 2026, from [Link]

  • Platinum(IV) Prodrugs Incorporating an Indole-Based Derivative, 5-Benzyloxyindole-3-Acetic Acid in the Axial Position Exhibit Prominent Anticancer Activity. PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. (2011, November 25). Retrieved March 7, 2026, from [Link]

  • Possible catalytic cycle for Pd‐catalyzed reductive carbonylation. ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Palladium-catalyzed reductive cyclization of ortho-vinyl benzoic acids to access 1-indanones. Organic & Biomolecular Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • The preparation method of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. Eureka. (n.d.). Retrieved March 7, 2026, from [Link]

  • Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Baxendale Group - Durham University. (2003, December 16). Retrieved March 7, 2026, from [Link]

  • EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. Google Patents. (n.d.).
  • WO2008098527A1 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole. Google Patents. (n.d.).
  • 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine 1g. Dana Bioscience. (n.d.). Retrieved March 7, 2026, from [Link]

  • Polymers of N-vinylpyrrolidone: Synthesis, characterization and uses. SciSpace. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Application

Application Note: Scalable Synthesis Protocols for Benzyloxy-Nitro-Enamines

Executive Summary & Strategic Context The synthesis of benzyloxy-nitro-enamines is the critical rate-determining entry point into the Leimgruber-Batcho indole synthesis , a pathway essential for manufacturing serotonin a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The synthesis of benzyloxy-nitro-enamines is the critical rate-determining entry point into the Leimgruber-Batcho indole synthesis , a pathway essential for manufacturing serotonin analogs, melatonin receptor agonists, and various tryptamine-based pharmacophores.

While the condensation of o-nitrotoluenes with


-dimethylformamide dimethyl acetal (DMF-DMA) is well-documented, scaling this reaction for benzyloxy-substituted substrates presents specific challenges:
  • Solubility: The lipophilic benzyloxy group reduces solubility in neat DMF-DMA, often requiring polar aprotic co-solvents.

  • Equilibrium Management: The reaction is driven by the elimination of methanol. Failure to actively remove methanol results in stalled conversion (~60-70%).

  • Thermal Stability: Prolonged heating of nitro-aromatics poses safety risks and increases polymerization impurities (tar formation).

This guide provides a field-proven, chromatography-free protocol optimized for kilogram-scale production, focusing on the specific transformation of 4-benzyloxy-1-methyl-2-nitrobenzene to its corresponding enamine.

Mechanistic Insight & Reaction Pathway[1]

Understanding the mechanism is vital for troubleshooting. The reaction relies on the acidity of the benzylic methyl protons, enhanced by the ortho-nitro group (


).
Reaction Mechanism (Graphviz)

The following diagram illustrates the base-catalyzed condensation pathway. Note that DMF-DMA acts as both the carbon source and the base (via methoxide generation).

LeimgruberBatcho Substrate 4-Benzyloxy-2-nitrotoluene Intermediate1 Benzylic Anion (Deep Red Species) Substrate->Intermediate1 Deprotonation (Base: -OMe) Reagent DMF-DMA Reagent->Intermediate1 Activates Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 Nucleophilic Attack on Acetal Product Target Nitro-Enamine (Crystalline Red Solid) Intermediate2->Product Elimination Byproduct Methanol (Must be removed) Intermediate2->Byproduct Elimination Byproduct->Intermediate2 Reversible (Inhibition)

Figure 1: Mechanistic pathway highlighting the reversibility of the elimination step. Removal of methanol is the primary driver for quantitative yield.

Critical Process Parameters (CPP)

The following parameters have been optimized for the benzyloxy substrate. Deviating from these ranges significantly impacts yield and safety.

ParameterOptimized ValueRationaleRisk of Deviation
Stoichiometry (DMF-DMA) 1.5 – 2.0 equivExcess reagent acts as solvent and drives equilibrium.<1.2 eq leads to incomplete conversion; >3.0 eq is waste.
Temperature 105°C – 115°CSufficient to distill Methanol (

64.7°C) but below nitro-decomposition onset.
<90°C: Slow reaction. >130°C: Tar formation/Runaway risk.
Solvent System DMF (0.5 vol) or NeatBenzyloxy substrates are bulky; minimal DMF aids homogeneity.Excess solvent dilutes reactants, slowing kinetics.
Additives Pyrrolidine (5 mol%)Catalyzes the reaction via a more reactive aminal intermediate.Optional, but reduces reaction time by ~30%.
Reaction Time 6 – 12 HoursDependent on methanol removal efficiency.Prolonged heating increases oxidative degradation.

Scalable Experimental Protocol

Target Molecule: (E)-2-(4-(benzyloxy)-2-nitrophenyl)-N,N-dimethylethen-1-amine Scale: 100 g Input (Scalable to kg)

Equipment Setup
  • Reactor: Double-jacketed glass reactor or round-bottom flask.

  • Agitation: Overhead stirrer (critical for slurry handling during workup).

  • Distillation: Short-path distillation head or Dean-Stark trap (to remove MeOH).

  • Atmosphere: Nitrogen or Argon blanket (strictly anhydrous).

Step-by-Step Methodology
Step 1: Reaction Initiation
  • Charge 4-benzyloxy-1-methyl-2-nitrobenzene (100 g, 0.41 mol) into the reactor.

  • Add N,N-Dimethylformamide (anhydrous, 50 mL). Note: This minimum volume ensures the solid is wetted before heating.

  • Add DMF-DMA (98 g, 110 mL, 0.82 mol, 2.0 equiv).

  • (Optional Optimization) Add Pyrrolidine (1.45 g, 20 mmol, 5 mol%).

  • Initiate stirring (250 RPM) and nitrogen flow.

Step 2: Reaction & Methanol Stripping
  • Heat the jacket to 110°C . The internal temperature should reach ~100-105°C.

  • Visual Check: The solution will turn from yellow to deep red/purple within 30 minutes. This color change confirms the formation of the benzylic anion and conjugated system.

  • Distillation: Configure the condenser to allow volatile components (Methanol) to escape or be collected.

    • Process Control: Do not reflux the methanol back into the pot. Its removal is the driving force.

  • Maintain temperature for 8-10 hours .

  • IPC (In-Process Control): Analyze by HPLC or TLC (EtOAc/Hexane 1:1). Target: <2% starting material.

Step 3: Workup & Crystallization (Chromatography-Free)
  • Cool the reaction mixture to 60°C .

  • Connect to vacuum (gradual reduction to 50 mbar) to strip excess DMF-DMA and bulk DMF. Caution: Do not distill to dryness; leave a stirrable oil/slurry.

  • Reconstitute the residue in Isopropanol (IPA) (300 mL).

  • Cool slowly to 0-5°C over 2 hours with vigorous stirring. The product will crystallize as bright red needles.

  • Anti-solvent Addition: If yield is low, add Water (100 mL) dropwise to the cold IPA slurry to force precipitation.

  • Filter the solids using a sintered glass funnel.

  • Wash: Wash the cake with cold IPA/Water (1:1, 100 mL) followed by cold Hexane (50 mL) to remove red oily impurities.

Step 4: Drying
  • Dry the red solid in a vacuum oven at 45°C for 12 hours.

  • Expected Yield: 85-92% (approx. 105-115 g).

  • Purity: >98% (HPLC area).

Process Workflow Diagram

This workflow visualizes the critical path from raw materials to isolated solid, emphasizing the "No Chromatography" route.

Workflow Start Raw Material Charge (Nitro-toluene + DMF-DMA) Heat Reaction & Distillation (110°C, -MeOH) Start->Heat IPC IPC Check (<2% SM) Heat->IPC IPC->Heat Incomplete Strip Vacuum Strip (Remove excess DMF-DMA) IPC->Strip Pass Cryst Crystallization (IPA/Water System) Strip->Cryst Filter Filtration & Wash (Cold IPA/Hexane) Cryst->Filter Final Pure Enamine (Red Solid) Filter->Final

Figure 2: Operational workflow for the scalable isolation of benzyloxy-nitro-enamines.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<80%) Methanol saturation in headspace.Increase nitrogen sweep or use a Dean-Stark trap. Add 0.5 eq fresh DMF-DMA.
Product is an Oil/Tar Overheating (>130°C) or residual DMF.Ensure temperature control. Use IPA/Water trituration to induce crystallization.
Hydrolysis (Reversion) Exposure to acidic moisture.Enamines are acid-sensitive. Ensure all solvents are neutral/basic. Store under inert gas.
Low Melting Point Residual solvent (DMF).Vacuum dry at 45°C for >12h. DMF is difficult to remove without high vac.

Safety & Compliance (E-E-A-T)

  • Thermal Hazards: Nitro-aromatics possess high decomposition energy. While this reaction is generally stable, DSC (Differential Scanning Calorimetry) should be performed on the specific benzyloxy substrate before scaling >1kg to determine the onset of decomposition (

    
    ).
    
  • DMF-DMA Toxicity: This reagent hydrolyzes to dimethylamine and DMF. Handle in a fume hood. It is flammable (

    
    ).
    
  • Environmental: The distillate contains Methanol and DMF-DMA. Do not dispose of down the drain; segregate as halogen-free organic waste.

References

  • Leimgruber, W., & Batcho, A. D. (1971). The synthesis of indoles from o-nitrotoluenes.[1][2] Organic Syntheses.[1][2][3]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications.[3] Journal of the Chemical Society, Perkin Transactions 1.

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes: 4-cyanoindole. Organic Syntheses.[1][2][3]

  • Process Safety in DMF Reactions. (2020). Hazards of DMF and DMF-DMA in Scale-up. Organic Process Research & Development.[4]

Sources

Method

Application Note: Solvent Selection &amp; Protocol for the Synthesis of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine

Executive Summary This application note details the solvent selection and process optimization for synthesizing 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine . This compound is a critical "styrene-type" enamine inter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the solvent selection and process optimization for synthesizing 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine . This compound is a critical "styrene-type" enamine intermediate, primarily utilized in the Leimgruber-Batcho indole synthesis to access 5-benzyloxyindole—a scaffold ubiquitous in serotonin receptor agonists (e.g., triptans) and other psychoactive pharmaceutical agents.

While the classical Leimgruber-Batcho protocol utilizes


-dimethylformamide dimethyl acetal (DMF-DMA) alone, this guide focuses on the pyrrolidine-modified  route. The inclusion of pyrrolidine significantly accelerates reaction kinetics (reducing times from >48 hours to <4 hours) but necessitates a specific solvent strategy to manage the transamination equilibrium and product isolation.

Reaction Chemistry & Mechanism

Understanding the mechanism is a prerequisite for solvent selection. The synthesis involves the condensation of 5-benzyloxy-2-nitrotoluene with an electrophilic carbon source.

The "Pyrrolidine Acceleration" Effect

In the standard protocol, the methyl group of the nitrotoluene is deprotonated and attacks the electrophilic carbon of DMF-DMA. However, the resulting dimethylamino enamine forms slowly. By introducing pyrrolidine, the reaction undergoes in situ transamination .[1] Pyrrolidine, being more nucleophilic than dimethylamine, displaces the dimethylamino group. The resulting pyrrolidine enamine is thermodynamically more stable and forms faster, driving the equilibrium forward.

Reaction Scheme

ReactionScheme Reactant 5-Benzyloxy-2-nitrotoluene Intermediate Dimethylamino Intermediate (Transient) Reactant->Intermediate Condensation (Slow without Pyrrolidine) Reagents DMF-DMA + Pyrrolidine Reagents->Intermediate Product 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine (Target Enamine) Intermediate->Product Transamination (Fast)

Figure 1: Reaction pathway highlighting the transamination step.

Solvent Selection Strategy

The choice of solvent dictates the reaction temperature (kinetics), solubility of the nitrotoluene starting material, and the ease of removing byproducts (methanol and dimethylamine).

Primary Reaction Solvent: DMF (N,N-Dimethylformamide)

Recommendation: DMF is the superior solvent for this transformation.

  • Solubility: The nitro-aromatic starting material is moderately polar. DMF dissolves it completely even at high concentrations (1–2 M), allowing for high-throughput processing.

  • Boiling Point (153°C): The condensation requires thermal activation (typically 100–110°C). DMF allows the reaction to proceed at these temperatures without pressurization, while remaining below its own boiling point to prevent solvent loss.

  • Dielectric Constant: High polarity (

    
    ) stabilizes the charged transition states involved in the deprotonation of the benzylic carbon.
    
  • Compatibility: It is chemically compatible with DMF-DMA (which is essentially an acetal of DMF).

Solvent Comparison Table
SolventBoiling Point (°C)Solubility (Reactant)SuitabilityNotes
DMF 153ExcellentOptimal Standard for Leimgruber-Batcho. High T, good solubility.
Toluene 110GoodModerateCan be used to azeotropically remove methanol, but lower polarity slows kinetics.
Methanol 64.7ModeratePoorBP is too low for activation; alcohol interferes with acetal equilibrium.
DMSO 189ExcellentPoorDifficult to remove during workup; thermal hazards with nitro compounds at high T.
DCM 40GoodNoneBP too low for reaction; used only for workup.
Workup Solvent System: DCM / Methanol

Once the reaction is complete, the solvent system must switch to facilitate purification.

  • DCM (Dichloromethane): Used to redissolve the crude red oil after DMF removal.

  • Methanol: Acts as an anti-solvent. The pyrrolidine enamine is highly crystalline and deeply colored (bright red). Adding methanol to the DCM solution and cooling forces the product to crystallize out in high purity, leaving impurities in the mother liquor.

Detailed Experimental Protocol

Target Scale: 100 g Input (5-Benzyloxy-2-nitrotoluene)

Materials
  • Substrate: 5-Benzyloxy-2-nitrotoluene (1.0 equiv)

  • Reagent A:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)
    
  • Reagent B: Pyrrolidine (1.2 equiv)

  • Solvent: DMF (Anhydrous preferred, 3–4 volumes relative to substrate mass)

Step-by-Step Procedure
  • Charging: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 5-benzyloxy-2-nitrotoluene (100 g).

  • Solvation: Add DMF (300 mL). Stir at room temperature until fully dissolved.

  • Reagent Addition: Add DMF-DMA (1.2 equiv) followed immediately by pyrrolidine (1.2 equiv).

    • Note: The solution will darken immediately.

  • Heating: Heat the mixture to 110°C under a nitrogen atmosphere.

  • Reaction Monitoring: Maintain reflux for 3 to 4 hours .

    • Checkpoint: Monitor via TLC (SiO₂, 30% EtOAc/Hexanes) or HPLC. The starting nitrotoluene spot should disappear. The product will appear as a distinct deep red spot.

    • Comparison: Without pyrrolidine, this step would require ~50 hours.

  • Concentration: Cool to room temperature. Remove volatiles (DMF, unreacted pyrrolidine, methanol byproduct) via rotary evaporation under reduced pressure (high vacuum required for DMF).

    • Result: A viscous, deep red oily residue.

  • Crystallization (The "DCM/MeOH" Method):

    • Dissolve the red residue in DCM (approx. 100–150 mL).

    • Slowly add Methanol (approx. 800–1000 mL) while stirring.

    • Concentrate the solution on a steam bath or rotovap to remove most of the DCM (lower BP), reducing volume until turbidity is observed or volume is ~800 mL.

  • Isolation: Cool the mixture to 0–5°C for 2 hours. The product will crystallize as bright red needles/solids.

  • Filtration: Filter the solid and wash with cold methanol (2 x 50 mL).

  • Drying: Vacuum dry at 40°C.

Process Flow Diagram

ProcessFlow Start Start: 5-Benzyloxy-2-nitrotoluene Mix Dissolve in DMF Add DMF-DMA + Pyrrolidine Start->Mix Heat Reflux @ 110°C (3-4 hrs) (Formation of Enamine) Mix->Heat Evap Rotary Evaporation (Remove DMF/Volatiles) Heat->Evap Redissolve Redissolve Residue in DCM Evap->Redissolve Precip Add Methanol & Concentrate (Solvent Swap) Redissolve->Precip Cool Cool to 0-5°C (Crystallization) Precip->Cool Filter Filter & Wash (Cold MeOH) Cool->Filter Final Final Product: Red Crystalline Solid Filter->Final

Figure 2: Workflow for the synthesis and isolation of the pyrrolidine enamine.

Critical Quality Attributes (CQAs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during crystallization.Ensure 110°C is maintained. Do not over-wash the filter cake with non-chilled methanol.
Oiling Out Residual DMF preventing crystallization.Ensure thorough high-vacuum drying before adding DCM/MeOH. Use more MeOH to force precipitation.
Impurity Profile Hydrolysis of enamine back to aldehyde.Enamines are moisture sensitive. Store under inert gas. Avoid aqueous workups.

References

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction: 4-benzyloxyindole.[2] Organic Syntheses, 63, 214.

    • Core reference for the pyrrolidine-modified Leimgruber-B
  • ChemicalBook. (2024). 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine Product Description.

    • Verification of chemical structure and commercial availability.
  • Dana Bioscience. (2026).[3] Product Catalog: 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine.[3][4][5]

    • Confirmation of industrial relevance and physical form.

Sources

Application

Synthesis of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine: A Detailed Guide to Reagents and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine, a versatile building block in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine, a versatile building block in medicinal chemistry and organic synthesis. The core of this transformation lies in the formation of an enamine through the condensation of 5-Benzyloxy-2-nitrobenzaldehyde and pyrrolidine. This guide will delve into the selection of reagents, provide a detailed experimental protocol, and explain the underlying chemical principles.

Introduction

Enamines are a class of unsaturated amines that serve as valuable synthetic intermediates, acting as nucleophiles in a variety of carbon-carbon bond-forming reactions. The target molecule, 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine, incorporates a pyrrolidine moiety, a common scaffold in many FDA-approved drugs, and a substituted nitrophenyl group, which can be a precursor for further functionalization. This makes it a compound of interest for the development of novel therapeutic agents.

Reagents and Their Rationale

The successful synthesis of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine hinges on the careful selection of starting materials and reagents. The primary reagents are 5-Benzyloxy-2-nitrobenzaldehyde and pyrrolidine.

ReagentRoleKey Considerations
5-Benzyloxy-2-nitrobenzaldehyde Aldehyde precursorThe electrophilic aldehyde carbonyl group is the site of nucleophilic attack by the amine. The electron-withdrawing nitro group can enhance the electrophilicity of the carbonyl carbon, potentially facilitating the reaction.
Pyrrolidine Secondary amineAs a secondary amine, it reacts with the aldehyde to form an enamine. Pyrrolidine is a commonly used secondary amine for enamine synthesis due to its reactivity and the stability of the resulting enamine.
Acid Catalyst (e.g., p-Toluenesulfonic acid) CatalystThe reaction is typically acid-catalyzed to facilitate the dehydration step. A mild acid is crucial to avoid significant protonation of the amine, which would render it non-nucleophilic.
Solvent (e.g., Toluene, Benzene) Reaction MediumAn inert, azeotropic solvent is used to facilitate the removal of water, which is a byproduct of the condensation reaction.
Drying Agent (e.g., Molecular Sieves) Water removalThe formation of enamines is a reversible reaction. The removal of water is essential to drive the equilibrium towards the product side.

Reaction Mechanism and Workflow

The formation of an enamine from an aldehyde and a secondary amine proceeds through a well-established mechanism involving two key stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic carbonyl carbon of 5-Benzyloxy-2-nitrobenzaldehyde. This is followed by proton transfer to form a neutral carbinolamine intermediate.

  • Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The lone pair on the nitrogen then pushes out the water molecule to form an iminium ion. A proton is then abstracted from the alpha-carbon to yield the stable enamine product.

The overall workflow for the synthesis is depicted in the following diagram:

G cluster_reagents Starting Materials & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Aldehyde 5-Benzyloxy-2- nitrobenzaldehyde ReactionVessel Reaction Setup: - Round-bottom flask - Dean-Stark trap - Reflux condenser Aldehyde->ReactionVessel Amine Pyrrolidine Amine->ReactionVessel Catalyst p-Toluenesulfonic acid Catalyst->ReactionVessel Solvent Toluene Solvent->ReactionVessel Heating Heating under Reflux ReactionVessel->Heating Azeotropic removal of water SolventRemoval Solvent Removal (Rotary Evaporation) Heating->SolventRemoval Purification Purification (e.g., Column Chromatography) SolventRemoval->Purification Product 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine Purification->Product

Experimental workflow for the synthesis of the target enamine.

Experimental Protocol

This protocol describes a general procedure for the synthesis of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

  • 5-Benzyloxy-2-nitrobenzaldehyde

  • Pyrrolidine (freshly distilled)

  • p-Toluenesulfonic acid monohydrate

  • Toluene (anhydrous)

  • Magnesium sulfate or Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 5-benzyloxy-2-nitrobenzaldehyde (1.0 eq).

  • Addition of Reagents: Add anhydrous toluene to dissolve the aldehyde. Then, add pyrrolidine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the cessation of water collection and TLC analysis), cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for eluting the enamine product.

  • Characterization: The purified product should be characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure and purity.

Characterization Data (Representative)

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the benzyloxy and nitrophenyl groups, a singlet for the benzylic methylene protons, and characteristic signals for the vinylic protons. The pyrrolidine ring protons would also be present as multiplets.

  • ¹³C NMR: The spectrum would show signals for the aromatic carbons, the vinylic carbons, the benzylic carbon, and the carbons of the pyrrolidine ring.

  • IR Spectroscopy: A strong absorption band in the region of 1650-1600 cm⁻¹ would be indicative of the C=C stretching vibration of the enamine.

Troubleshooting and Considerations

  • Low Yield: If the yield is low, ensure that the reagents are pure and the solvent is anhydrous. The efficiency of water removal is critical; using molecular sieves in the reaction flask in addition to the Dean-Stark trap can be beneficial.

  • Side Reactions: The presence of the nitro group might lead to side reactions under certain conditions. It is important to maintain the reaction temperature and avoid overly harsh acidic conditions.

  • Product Instability: Enamines can be sensitive to hydrolysis. Therefore, it is important to work up the reaction under anhydrous conditions and to store the purified product in a dry, inert atmosphere.

Conclusion

The synthesis of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine is a straightforward yet powerful method for creating a valuable synthetic intermediate. By understanding the underlying principles of enamine formation and carefully controlling the reaction conditions, researchers can efficiently access this compound for further applications in drug discovery and organic synthesis.

References

  • Stork, G., Terrell, R., & Szmuszkovicz, J. (1954). A New Synthesis of 2-Alkyl and 2-Acyl Ketones. Journal of the American Chemical Society, 76(7), 2029–2030. [Link]

  • Enamines: Synthesis and Reactivity. In Organic Chemistry Portal. Retrieved from [Link]

  • Mechanism of Imine and Enamine Formation. In Chemistry LibreTexts. Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine

Welcome to the dedicated technical support guide for the synthesis of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during this specific synthesis. As a key building block in medicinal chemistry and organic synthesis, optimizing the yield and purity of this enamine is critical for successful downstream applications.[1]

This guide is structured in a practical question-and-answer format to directly address potential issues, from initial reaction setup to final product purification.

Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine?

The synthesis is typically achieved through a Knoevenagel condensation reaction.[2] This involves the nucleophilic addition of a secondary amine, pyrrolidine, to the carbonyl group of 5-benzyloxy-2-nitrobenzaldehyde. The reaction is followed by a dehydration step to form the final α,β-unsaturated enamine product. A weak base is often used as a catalyst.[2][3]

Q2: What are the critical starting materials for this synthesis?

The essential starting materials are:

  • 5-Benzyloxy-2-nitrobenzaldehyde: The electrophilic carbonyl component. The presence of the electron-withdrawing nitro group (-NO₂) ortho to the aldehyde facilitates the nucleophilic attack by activating the carbonyl group.[4]

  • Pyrrolidine: The secondary amine which acts as the nucleophile.[5]

  • Catalyst (Optional but Recommended): A mild base such as piperidine or additional pyrrolidine can be used to catalyze the reaction.[2][3]

  • Solvent: Anhydrous solvents such as toluene, ethanol, or methanol are typically used, often with a means to remove water as it is formed.[6]

Q3: What makes this particular enamine synthesis challenging?

Several factors can contribute to difficulties in this synthesis:

  • Reversibility: The initial formation of the hemiaminal intermediate is a reversible process. Efficient removal of water is crucial to drive the reaction towards the enamine product.[7]

  • Side Reactions: The activated nature of the aldehyde and the reactivity of the enamine product can lead to undesired side reactions, such as self-condensation of the aldehyde or polymerization.[8]

  • Product Stability: Enamines can be sensitive to hydrolysis, especially under acidic conditions, reverting to the starting aldehyde and amine. This requires careful handling during the workup and purification stages.[9]

Troubleshooting Guide: Yield and Purity Issues

This section addresses specific problems you may encounter during the synthesis.

Category 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or TLC analysis shows only starting material. What are the primary factors to investigate?

A: When facing low yields, a systematic review of fundamental experimental conditions is the best first step.[6][10]

  • Purity and Integrity of Starting Materials:

    • Aldehyde Quality: Aldehydes are prone to oxidation to the corresponding carboxylic acid upon prolonged exposure to air.[8] Ensure you are using high-purity 5-benzyloxy-2-nitrobenzaldehyde. If its purity is questionable, it may need to be purified before use.

    • Amine Quality: Pyrrolidine should be fresh and colorless. Discolored pyrrolidine may contain impurities that can hinder the reaction.

  • Strictly Anhydrous Conditions:

    • Solvent and Reagents: The presence of water can inhibit the reaction by shifting the equilibrium back towards the starting materials.[6] Use freshly dried, anhydrous solvents. The addition of molecular sieves to the reaction mixture can also be beneficial.[8]

    • Glassware and Atmosphere: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent both moisture and oxygen from interfering.[6]

  • Inefficient Water Removal:

    • The dehydration step is critical for driving the reaction to completion. If you are not actively removing water, the reaction may not proceed effectively. Using a Dean-Stark apparatus with a solvent like toluene is a highly effective method for azeotropic removal of water.

Q: I observe a significant amount of unreacted aldehyde even after extended reaction times. How can I improve the conversion rate?

A: If starting materials are pure and conditions are anhydrous, incomplete conversion often points to issues with reaction kinetics or equilibrium.

  • Temperature and Reaction Time:

    • Gently increasing the reaction temperature can significantly increase the rate of reaction.[6][10] Refluxing in a solvent like toluene is a common strategy. Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Catalyst Use:

    • While pyrrolidine can act as its own catalyst, adding a catalytic amount of a slightly stronger, non-nucleophilic base or an acid catalyst can sometimes accelerate the reaction. However, care must be taken as strong bases can promote side reactions.[2][8] Pyrrolidine itself has been shown to be an effective catalyst in similar condensations.[3]

  • Stoichiometry:

    • Using a slight excess (e.g., 1.2-1.5 equivalents) of pyrrolidine can help push the equilibrium towards the product.

Category 2: Side Product Formation & Purification Challenges

Q: My crude product is a dark, oily residue, and TLC shows multiple spots. What are the likely side reactions?

A: The appearance of a dark, complex mixture often indicates the formation of side products or decomposition.[8]

  • Aldehyde Self-Condensation: Under basic conditions, aldehydes lacking an alpha-hydrogen can potentially undergo self-condensation reactions.[8]

  • Enamine Polymerization: Enamines can be reactive molecules and may polymerize or participate in undesired side reactions, especially at elevated temperatures or in the presence of impurities.

  • Reactions Involving the Nitro Group: The strongly electron-withdrawing nitro group can sometimes participate in side reactions under certain conditions, although this is less common in Knoevenagel-type condensations.

Q: How can I minimize these side reactions and simplify purification?

A: Optimizing reaction conditions is key to preventing the formation of impurities.

  • Milder Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times once the formation of the product has plateaued (as monitored by TLC).[8]

  • Controlled Stoichiometry: Use only a slight excess of the amine. A large excess is generally unnecessary and can complicate purification.

  • Purification Strategy:

    • If the crude product is an oil, first attempt to remove impurities by washing the organic solution with a mild aqueous base (like 5% sodium bicarbonate solution) to remove any acidic byproducts, followed by a water wash.[5]

    • Column Chromatography: Flash column chromatography on silica gel is the standard method for purifying this type of compound.[4] A gradient elution system, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, is often effective.

    • Recrystallization: If an oily product can be coaxed into solidifying, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be a very effective purification technique.[8]

    • Activated Charcoal: For removing colored impurities, treating a solution of the crude product with activated charcoal before filtration and final purification can be beneficial.[8]

Category 3: Product Instability

Q: The desired product appears on TLC, but I lose a significant amount during workup or chromatography. What could be the cause?

A: This often points to the hydrolytic instability of the enamine product.

  • Hydrolysis: Enamines can be readily hydrolyzed back to their parent aldehyde and amine in the presence of water, particularly under acidic conditions.[7][9] The iminium salt intermediate formed upon protonation is highly susceptible to attack by water.

Q: What specific precautions should be taken during workup and purification to prevent product degradation?

A:

  • Avoid Acidic Conditions: During the workup, avoid washing the organic layer with any acidic solutions (e.g., dilute HCl). Use neutral (water, brine) or mildly basic (sodium bicarbonate) washes.

  • Anhydrous Solvents for Chromatography: While not always practical, using meticulously dried solvents for column chromatography can help preserve the product.

  • Minimize Contact Time on Silica: Silica gel can be slightly acidic. Do not let the product sit on the column for an extended period. Elute the product as efficiently as possible. If the product is highly sensitive, consider using deactivated (neutral) silica gel.

  • Temperature Control: When removing solvent on a rotary evaporator, use a low to moderate bath temperature to prevent thermal decomposition.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

1. Reaction Setup:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 5-benzyloxy-2-nitrobenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous toluene (approx. 10-15 mL per mmol of aldehyde).

  • Add pyrrolidine (1.2 eq) to the solution.

  • Fit the Dean-Stark apparatus with a reflux condenser and maintain the system under an inert nitrogen atmosphere.

2. Reaction Execution:

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and TLC analysis indicates complete consumption of the starting aldehyde (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

3. Workup and Isolation:

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with a 5% sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

4. Purification:

  • Purify the resulting crude residue by flash column chromatography on silica gel.

  • Use a suitable eluent system, such as a gradient of 5% to 20% ethyl acetate in hexane, to isolate the pure 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine.

  • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the final product.

Data & Parameter Summary
ParameterRecommendationRationalePotential Issue if Deviated
Reagent Purity Use >98% pure starting materialsImpurities can inhibit the reaction or cause side reactions.[6]Low yield, complex crude mixture.
Solvent Anhydrous TolueneAllows for azeotropic removal of water via Dean-Stark trap.Incomplete reaction due to equilibrium.
Atmosphere Inert (Nitrogen/Argon)Prevents moisture contamination and aldehyde oxidation.[6][8]Low yield, formation of carboxylic acid byproduct.
Pyrrolidine Stoich. 1.2 equivalentsSlight excess drives the reaction forward without complicating purification.Incomplete reaction (if <1.0 eq); purification difficulty (if large excess).
Temperature Reflux (~110 °C in Toluene)Provides sufficient energy to overcome the activation barrier and remove water.Slow or incomplete reaction at lower temperatures.
Workup Wash Mildly basic (e.g., NaHCO₃)Removes acidic impurities without hydrolyzing the enamine product.Product decomposition if acidic washes are used.[7]
Visualizations
Reaction Mechanism

Knoevenagel_Condensation Aldehyde 5-Benzyloxy-2-nitrobenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Pyrrolidine (Nucleophilic Attack) Pyrrolidine Pyrrolidine Pyrrolidine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Dehydration) Water H₂O Hemiaminal->Water Product 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine Iminium->Product - H⁺ (Deprotonation)

Caption: Knoevenagel condensation mechanism for the synthesis.

Troubleshooting Workflow: Low Yield

Troubleshooting_Workflow Start Low Yield Encountered CheckReagents Verify Purity of Aldehyde & Pyrrolidine Start->CheckReagents CheckConditions Ensure Anhydrous Conditions (Solvent, Glassware, Atmosphere) CheckReagents->CheckConditions [ Purity OK ] PurifyReagents Purify/Replace Starting Materials CheckReagents->PurifyReagents [ Impure ] CheckWaterRemoval Is Water Being Effectively Removed? CheckConditions->CheckWaterRemoval [ Anhydrous ] ImplementDrying Use Anhydrous Solvents, Molecular Sieves, Inert Gas CheckConditions->ImplementDrying [ Moisture Present ] OptimizeKinetics Optimize Reaction (Increase Temp/Time) CheckWaterRemoval->OptimizeKinetics [ Yes ] UseDeanStark Implement Dean-Stark Apparatus CheckWaterRemoval->UseDeanStark [ No ] MonitorTLC Increase Reflux Time, Monitor by TLC OptimizeKinetics->MonitorTLC [ Still Low ] Success Yield Improved OptimizeKinetics->Success [ Conversion Improved ] PurifyReagents->Start ImplementDrying->Start UseDeanStark->Start MonitorTLC->Success

Sources

Optimization

Technical Support Center: Enamine Stability &amp; Synthesis Optimization

Status: Operational Topic: Solving Instability of Enamines in Acidic Conditions Lead Scientist: Senior Application Specialist Introduction: The "Acid Paradox" Welcome to the technical support hub for enamine chemistry. Y...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Solving Instability of Enamines in Acidic Conditions Lead Scientist: Senior Application Specialist

Introduction: The "Acid Paradox"

Welcome to the technical support hub for enamine chemistry. You are likely here because you have encountered the fundamental paradox of enamine synthesis: Acid is required to form them, yet acid destroys them.

Enamine formation is a reversible equilibrium.[1][2] While acid catalysts (p-TSA,


) lower the activation energy for formation, the presence of protons in an aqueous environment (

) rapidly catalyzes the reverse reaction—hydrolysis.

This guide provides the protocols to navigate this instability, ensuring your enamine remains the kinetic and thermodynamic product.

Module 1: Critical Diagnostics (The Mechanism of Failure)

To stabilize an enamine, you must understand exactly how it breaks down. In acidic media, the


-carbon is protonated, creating a highly electrophilic iminium ion.[3] This species is susceptible to attack by even trace amounts of water.
Hydrolysis Pathway Analysis

The following diagram illustrates the "Death Spiral" of an enamine in acidic, aqueous conditions. Note that Step 2 (Water Attack) is the point of no return if water is not rigorously excluded.

EnamineHydrolysis Enamine Enamine (Nucleophilic) Protonation C-Protonation (Rate Limiting) Enamine->Protonation + H+ Iminium Iminium Ion (Electrophilic) Protonation->Iminium WaterAttack Water Attack (+ H2O) Iminium->WaterAttack CRITICAL FAILURE POINT Hemiaminal Hemiaminal (Unstable) WaterAttack->Hemiaminal Products Ketone + Amine (Hydrolysis Complete) Hemiaminal->Products - H+ Products->Hemiaminal Formation Path

Figure 1: The mechanistic pathway of enamine hydrolysis. The conversion of the nucleophilic enamine to the electrophilic iminium ion renders it susceptible to water.[4]

Module 2: Strategic Analysis (Amine Selection)

Instability is often intrinsic to the amine chosen. Not all enamines are equal; steric bulk and electronic effects dictate their half-life in acidic/moist conditions.

Guidance: If your enamine decomposes during isolation, consider switching the secondary amine component based on the table below.

Amine TypeReactivity (Nucleophilicity)Stability (Hydrolysis Resistance)Technical Recommendation
Pyrrolidine High (Planar N, high HOMO)Low Best for difficult formations. Must be used in situ or stored under Ar.
Morpholine Low (O-atom withdraws e-)High Recommended for isolation. The "Inductive Effect" lowers basicity, slowing protonation.
Piperidine Medium Medium Often suffers from steric clash (1,3-diaxial interactions), leading to lower yields than pyrrolidine.

Technical Insight: Morpholine enamines are often crystalline solids, whereas pyrrolidine enamines are oils. Solids are significantly easier to wash and handle without inducing hydrolysis.

Module 3: Advanced Protocols (SOPs)

Protocol A: The "Titanium Lockdown" ( Method)

Use case: Sterically hindered ketones or when standard Dean-Stark methods fail.

The Logic: Titanium tetrachloride (


) acts as a dual-function agent. It is a strong Lewis acid that activates the carbonyl and a powerful water scavenger that chemically consumes the water produced, shifting the equilibrium irreversibly to the right.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck flask equipped with a pressure-equalizing addition funnel and nitrogen inlet.

  • Solvent: Dissolve the amine (6.0 equiv) in anhydrous toluene (5 mL/mmol).

    • Note: Excess amine is required to trap the HCl generated as amine hydrochloride salts.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add

    
     (1.0 equiv) dropwise over 20 minutes.
    
    • Observation: The solution will turn orange/brown and a precipitate will form.

  • Substrate: Add the ketone (1.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Workup (CRITICAL):

    • Do NOT perform an aqueous wash.

    • Filter the reaction mixture through a pad of Celite under a blanket of nitrogen (to remove

      
       and amine salts).
      
    • Concentrate the filtrate in vacuo.

    • Result: The residue is usually the pure enamine, ready for use.

Protocol B: Silica Gel Purification Stabilization

Use case: You must purify the enamine by chromatography, but it degrades on the column.

The Logic: Standard silica gel is slightly acidic (


). This acidity is sufficient to protonate the enamine surface, attracting atmospheric moisture and causing on-column hydrolysis.

Corrective Action:

  • Eluent Prep: Prepare your Hexane/EtOAc mobile phase.

  • Buffering: Add 1% Triethylamine (Et3N) to the solvent system.

  • Column Pre-treatment: Flush the silica column with the Et3N-doped solvent before loading your sample. This neutralizes acidic sites on the silica.

  • Speed: Run the column quickly. Do not leave enamines on silica overnight.

Module 4: Troubleshooting FAQs

Q: I see my product forming on TLC, but after workup, I only recover the starting ketone. Why? A: You likely performed an acidic wash (e.g., dilute HCl) to remove excess amine.

  • The Fix: Enamines hydrolyze instantly in aqueous acid. To remove excess amine, use high-vacuum distillation or, if the amine is volatile (like pyrrolidine), simply evaporate it. Never wash an enamine reaction with aqueous acid.

Q: My enamine turns dark/black upon storage. A: This is oxidative polymerization ("tars"). Enamines are electron-rich alkenes and can react with atmospheric oxygen.

  • The Fix: Store under Argon at -20°C. If the enamine is an oil, consider switching to morpholine to attempt to generate a stable crystalline solid.

Q: Can I use p-Toluenesulfonic acid (p-TSA) for sensitive enamines? A: Yes, but only with a Dean-Stark trap.

  • The Fix: The acid is a catalyst, but the water is the enemy. If you use p-TSA, you must actively remove water (azeotropic distillation with benzene/toluene) to drive the equilibrium. If water remains, p-TSA becomes a hydrolysis catalyst.

References

  • Mechanism of Enamine Hydrolysis: Sollenberger, P. Y., & Martin, R. B. (1970).[5] Mechanism of Enamine Hydrolysis. Journal of the American Chemical Society.[5] Link[5]

  • Titanium Tetrachloride Protocol: Carlson, R., et al. (1983).[6] Optimum Conditions for Enamine Synthesis by an Improved Titanium Tetrachloride Procedure. Acta Chemica Scandinavica. Link

  • Amine Stability Comparison: Kempf, B., et al. (2003).[7] Structure-Reactivity Relationships of Enamines. Chemistry - A European Journal. Link

  • Stork Enamine Synthesis: Stork, G., et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society.[5] Link

Sources

Troubleshooting

Purification techniques for crude 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine

Technical Support Center: Purification of Crude 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine Executive Summary This guide addresses the purification of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine , a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Crude 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine

Executive Summary

This guide addresses the purification of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine , a critical "push-pull" enamine intermediate in the Leimgruber-Batcho synthesis of 5-benzyloxyindole. This compound is characterized by its deep red color and inherent instability toward hydrolysis and thermal stress.

Key Technical Constraints:

  • Hydrolytic Instability: Enamines hydrolyze rapidly in acidic or wet conditions to form phenylacetaldehydes (often signaled by an almond-like odor).[1]

  • Thermal Sensitivity: Prolonged heating can lead to polymerization or degradation.[1]

  • Chromatographic Risk: Standard silica gel is acidic enough to decompose the enamine; neutralization is mandatory.

Part 1: Initial Assessment & Diagnostics[1]

Q1: My crude reaction mixture is a dark red, viscous oil. Has the reaction failed? A: Not necessarily. The deep red color is characteristic of o-nitrostyrene enamines due to the extensive conjugation between the electron-donating pyrrolidine and the electron-withdrawing nitro group.[2] While the pure compound is often a crystalline solid (melting point typically >100°C for similar analogs), traces of solvent (DMF) or unreacted starting material (nitrotoluene) can depress the melting point, keeping it as a "gummy" oil.[1]

Diagnostic Step: Run a TLC (Thin Layer Chromatography) on a neutralized plate (pre-treated with 2% triethylamine in hexane).[1]

  • Spot A: Starting Material (5-benzyloxy-2-nitrotoluene) - usually less polar, UV active.[1]

  • Spot B: Product (Enamine) - Deep red/orange spot, more polar.[1]

  • Spot C: Hydrolysis Impurity (Aldehyde) - Distinct aldehyde spot if degradation occurred.[1]

Part 2: Purification Protocols

Method A: Trituration (The "Gold Standard" for Enamines)

Best for: Converting gummy oils to solids and removing unreacted starting materials without thermal stress.

Protocol:

  • Evaporation: Ensure all reaction solvents (DMF, MeOH) are removed under high vacuum (<1 mbar) at moderate temperature (<50°C). Residual DMF prevents crystallization.[1]

  • Solvent Addition: Add a non-polar solvent in which the enamine is insoluble but impurities are soluble.

    • Recommended:Diethyl Ether or MTBE (Methyl tert-butyl ether).[1]

    • Alternative: Cold Isopropanol (IPA) (if the product is highly crystalline).[1]

  • Mechanical Stress: Vigorously scratch the side of the flask with a glass rod while chilling in an ice bath.

  • Filtration: Collect the resulting red solid by vacuum filtration. Wash with cold ether.[1]

Method B: Recrystallization

Best for: High-purity requirements when Method A yields a solid with minor impurities.

Solvent Selection Table:

Solvent SystemSuitabilityNotes
MeOH / EtOH ModerateRisk: Alcoholysis can occur if heated too long. Use anhydrous solvents.[1] Rapid cooling recommended.[1]
DCM / Hexane High Dissolve in minimal DCM (Dichloromethane), then slowly add Hexane until turbid.[1] Cool to 4°C.
Toluene ModerateGood for removing non-polar tars, but high boiling point makes removal difficult.[1]
Ethyl Acetate LowOften too soluble; good for extraction but poor for crystallization recovery.[1]

Critical Warning: Do not use acidic solvents or wet solvents.[1] Ensure all glassware is dry.[1]

Method C: Neutralized Flash Chromatography

Best for: "Rescue" operations when the product is an intractable oil containing multiple impurities.

Protocol:

  • Slurry Preparation: Prepare silica gel slurry using a solvent system containing 1-2% Triethylamine (TEA) .[1]

    • Eluent: Hexane:Ethyl Acetate (gradient, typically starting 9:1).[1]

  • Column Packing: Flush the column with the TEA-containing solvent to neutralize acidic sites.

  • Loading: Load the crude oil (dissolved in minimal DCM/TEA) carefully.

  • Elution: Elute quickly. Enamines decompose if left on silica for hours.[1]

  • Evaporation: Rotary evaporate fractions immediately at <40°C.

Part 3: Workflow Visualization

The following diagram outlines the decision logic for purifying the crude enamine.

PurificationWorkflow Start Crude Reaction Mixture (Deep Red Oil/Solid) Vac High Vacuum Evaporation (Remove DMF/MeOH) Start->Vac StateCheck Physical State? Vac->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystalline Oil Viscous Oil / Gum StateCheck->Oil Gummy Recrys Method B: Recrystallization (DCM/Hexane) Solid->Recrys Trituration Method A: Trituration (Ether or MTBE) Oil->Trituration Trituration->StateCheck Solidifies Column Method C: Neutralized Silica Column (+1% Et3N) Trituration->Column Remains Oil PurityCheck Purity Acceptable? Recrys->PurityCheck PurityCheck->Column No Final Pure Enamine (Store under Ar, -20°C) PurityCheck->Final Yes Column->Final

Caption: Decision tree for the purification of Leimgruber-Batcho enamines, prioritizing non-destructive methods.

Part 4: Troubleshooting & FAQs

Q: The product smells like almonds or cherries. What happened? A: This indicates hydrolysis .[1] The enamine bond has cleaved to form the corresponding phenylacetaldehyde derivative (which often has a sweet, almond-like odor) and pyrrolidine.

  • Cause: Exposure to moisture or acidic silica.[1]

  • Fix: If hydrolysis is minor, recrystallize immediately.[1] If major, the batch may be compromised.[1]

Q: My yield is low after recrystallization. A: Enamines are often highly soluble.

  • Solution: Always cool the mother liquor to -20°C to recover a second crop. Ensure you are using a "solvent/anti-solvent" pair (e.g., DCM/Hexane) rather than a single solvent to force precipitation.[1]

Q: Can I store the purified enamine? A: Yes, but it has a limited shelf life.[1]

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Shelf Life: Use within 2–4 weeks for best results in the subsequent reduction step (indole formation).[1]

References

  • Leimgruber, W., & Batcho, A. D. (1971).[1] The synthesis of indoles from o-nitrotoluenes. 3rd International Congress of Heterocyclic Chemistry. (The foundational work establishing the enamine intermediate).[3]

  • Maehr, H., & Smallheer, J. M. (1981).[1] A new synthesis of indoles via the Leimgruber-Batcho reaction. Journal of Organic Chemistry, 46(8), 1752-1753.[1] Link[1]

  • Somei, M., et al. (1984).[1] The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1).[1][4] (Discusses the use of pyrrolidine to accelerate enamine formation and improve yields). Link

  • Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.[1] Link

  • BenchChem Technical Support . (2024). Purification of Nitroalkene Derivatives. (General protocols for handling nitro-conjugated systems). Link[1]

Sources

Optimization

Recrystallization solvents for high-purity nitro-vinyl pyrrolidines

Topic: Recrystallization Solvents for High-Purity Nitro-Vinyl Pyrrolidines Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Researchers, Scientists, Drug Development Professionals Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization Solvents for High-Purity Nitro-Vinyl Pyrrolidines Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the Advanced Purification Support Hub. This guide addresses the specific challenges of recrystallizing nitro-vinyl pyrrolidines (e.g., 1-ethyl-2-(nitromethylene)pyrrolidine and related push-pull enamines). These intermediates are critical in the synthesis of pharmaceutical APIs (such as Sulpiride) and require high purity (>99%) to prevent catalyst poisoning during subsequent hydrogenation steps.

Part 1: Solvent Selection Logic (The "Why")

Q1: What is the primary solvent strategy for nitro-vinyl pyrrolidines? A: The choice of solvent is dictated by the "push-pull" nature of the nitro-enamine system. These molecules possess a polarized double bond, making them soluble in moderately polar solvents but prone to hydrolysis in aqueous acidic environments.[1]

  • Primary Recommendation: Lower Alcohols (Ethanol, Methanol) [1]

    • Why: These solvents offer the ideal solubility curve—high solubility at reflux (60–80°C) and low solubility at

      
      .[1] They also effectively solvate polar impurities (like unreacted succinimide derivatives or inorganic salts) which remain in the mother liquor.[1]
      
    • Warning: Prolonged boiling in wet alcohols can lead to hydrolysis of the enamine double bond. Use anhydrous or 95% grades and minimize thermal exposure.[1]

  • Secondary Recommendation: Mixed Solvent Systems (Anti-Solvent)

    • System: Ethanol/Water or Methanol/Water.[1][2]

    • Why: Water acts as a powerful anti-solvent.[1] This method is superior when the compound is too soluble in pure alcohol to crystallize effectively upon simple cooling.

    • Protocol: Dissolve in minimum hot alcohol, then add hot water dropwise until turbidity persists.

  • Tertiary Recommendation: Aromatic Hydrocarbons (Toluene) [1]

    • Why: Used specifically when the crude material contains significant non-polar tars or polymeric by-products.[1] Toluene often leaves these "oily" impurities behind while the nitro-vinyl product crystallizes upon cooling.

Table 1: Solvent Performance Matrix

Solvent SystemPolarity IndexBoiling Point (°C)SuitabilityKey Risk
Ethanol (95%) 5.278Excellent Moderate yield loss if volume not optimized.[1]
Methanol 5.165Good Higher solubility may require lower crystallization temps (-20°C).[1]
Toluene 2.4110Specialized Requires higher heat; risk of thermal degradation.[1]
Ethyl Acetate 4.477Moderate Good for extraction, often too soluble for crystallization.[1]
Water 9.0100Anti-Solvent Do not use alone. Hydrolysis risk if heated.[1]
Part 2: Visualizing the Workflow

The following decision tree illustrates the logical flow for selecting a purification method based on crude purity and behavior.

SolventSelection Start Start: Crude Nitro-Vinyl Pyrrolidine CheckPurity Analyze Crude Purity (HPLC/TLC) Start->CheckPurity HighPurity Purity > 85% (Crystalline Solid) CheckPurity->HighPurity LowPurity Purity < 85% (Oily/Tarry) CheckPurity->LowPurity Ethanol Method A: Single Solvent (Ethanol 95%) HighPurity->Ethanol Toluene Method B: Non-Polar Wash/Re-X (Toluene or Et2O wash) LowPurity->Toluene Dissolve Dissolve at Reflux Ethanol->Dissolve Toluene->Dissolve CheckSolubility Is it fully soluble? Dissolve->CheckSolubility Filter Hot Filtration (Remove Insolubles) CheckSolubility->Filter Yes AntiSolvent Method C: Anti-Solvent (Add H2O dropwise) CheckSolubility->AntiSolvent Too Soluble Cooling Slow Cooling to RT -> 0°C Filter->Cooling OilingOut Issue: Oiling Out? Cooling->OilingOut Seed Re-heat & Seed OilingOut->Seed Yes Final Filter & Wash (Cold EtOH) OilingOut->Final No (Crystals Form) Seed->Cooling AntiSolvent->Cooling

Caption: Decision logic for selecting the optimal recrystallization pathway based on initial crude quality and solubility behavior.

Part 3: Step-by-Step Protocols
Protocol A: Standard Recrystallization (Ethanol)

Best for crude solids with >85% purity.[1]

  • Preparation: Place 10 g of crude nitro-vinyl pyrrolidine in a 100 mL Erlenmeyer flask.

  • Dissolution: Add 15 mL of Ethanol (95%) . Heat to reflux (approx. 78°C) with magnetic stirring.[1]

  • Saturation: If the solid does not dissolve completely, add ethanol in 2 mL increments, waiting for the solution to return to reflux between additions. Target: Minimal solvent volume.

  • Hot Filtration: If insoluble particles (charcoal, dust, inorganic salts) remain, filter the hot solution through a pre-warmed glass funnel with fluted filter paper.[1]

  • Crystallization:

    • Remove from heat and place the flask on a cork ring.

    • Allow to cool to room temperature slowly (over 30–45 mins). Rapid cooling promotes "oiling out."[1]

    • Once ambient, transfer to an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation: Filter via vacuum filtration (Buchner funnel).[1]

  • Washing: Wash the filter cake with 2 x 5 mL of ice-cold ethanol .

  • Drying: Dry under vacuum at 40°C. Note: Avoid high temperatures (>60°C) during drying to prevent thermal decomposition.[1]

Protocol B: Anti-Solvent Precipitation (Methanol/Water)

Best for compounds that are too soluble in ethanol or oil out easily.[1]

  • Dissolution: Dissolve the crude material in the minimum amount of warm Methanol (approx. 40–50°C).[1]

  • Anti-Solvent Addition: While stirring rapidly, add warm water (approx. 40°C) dropwise.[1]

  • Cloud Point: Stop adding water as soon as a persistent turbidity (cloudiness) appears.[1]

  • Clarification: Add a few drops of Methanol to make the solution clear again.[1]

  • Cooling: Allow the solution to cool slowly. The presence of water increases the polarity of the solvent mixture, forcing the less polar nitro-enamine to crystallize out while keeping polar impurities in solution.

Part 4: Troubleshooting & FAQs

Q2: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound separates as a liquid phase before it can crystallize, usually because the saturation temperature is above the melting point of the solvated solid.

  • Fix 1 (Re-heat): Re-heat the mixture until the oil redissolves. Add a small amount of additional solvent (to lower the saturation temp) and cool very slowly with vigorous stirring.

  • Fix 2 (Seeding): Add a seed crystal of pure product when the solution is slightly turbid but still warm. This provides a template for crystal growth.[1]

  • Fix 3 (Trituration): If the oil persists, decant the solvent and scratch the oil with a glass rod in the presence of a non-solvent (like Hexane or cold Ether) to induce solidification.

Q3: The crystals are highly colored (dark orange/red).[1] Is this an impurity? A: Nitro-vinyl pyrrolidines are inherently colored (often yellow or orange) due to the conjugated "push-pull" electron system.[1] However, dark red or brown colors usually indicate tarry impurities or oxidation products.[1]

  • Solution: Use Activated Charcoal during the hot filtration step (Protocol A, Step 4).[1] Add 1–2% w/w charcoal, stir for 5 mins at reflux, and filter hot. Caution: Charcoal can adsorb some product, slightly reducing yield.[1]

Q4: Can I use acidic solvents to improve solubility? A: Absolutely not. Enamines are acid-sensitive.[1] In the presence of acid and water, the enamine double bond will hydrolyze, reverting the compound back to the starting pyrrolidone and nitro-alkane/aldehyde. Always ensure your solvents are neutral.[1]

Q5: What is the expected melting point for validation? A: For 1-ethyl-2-(nitromethylene)pyrrolidine , the literature melting point is typically 126–128°C [1]. A melting range >2°C indicates the need for a second recrystallization.[1]

References
  • Mettler Toledo. (n.d.).[1] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of York. (n.d.).[1] Problems with Recrystallisations - Oiling Out. Retrieved from [Link]

  • ResearchGate. (2014).[1] How to avoid the formation of oil droplets during recrystallization? Retrieved from [Link]

Sources

Troubleshooting

Preventing polymerization during the synthesis of nitrophenyl vinyl pyrrolidines

Knowledge Base > Monomer Synthesis > Troubleshooting Nitrophenyl Vinyl Pyrrolidines Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals dealing with...

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base > Monomer Synthesis > Troubleshooting Nitrophenyl Vinyl Pyrrolidines

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals dealing with the high-risk synthesis of highly reactive vinyl monomers.

Mechanistic Diagnostics & FAQs

Q: Why does my nitrophenyl vinyl pyrrolidine spontaneously polymerize during cross-coupling, even at moderate temperatures? A: The extreme reactivity of nitrophenyl vinyl pyrrolidines stems from a highly activated "push-pull" electronic system. The electron-donating pyrrolidine nitrogen and the strongly electron-withdrawing nitrophenyl group flank the vinyl moiety. This drastically lowers the activation energy for 1[1]. When exposed to the thermal energy of a Suzuki or Heck coupling, the monomer readily forms free radicals. If unmitigated, this auto-accelerates into a runaway polymerization, observable as a sudden viscosity spike or complete reaction solidification[1].

Q: I am running a palladium-catalyzed coupling under strict argon. Why did MEHQ fail to prevent polymerization? A: This is a classic mechanistic mismatch. MEHQ (Hydroquinone monomethyl ether) does not directly quench carbon-centered radicals (R•). Instead, it rapidly2[2]. Because your reaction is under a strict argon atmosphere, oxygen is absent, rendering MEHQ completely inactive[2][3]. For anaerobic syntheses, you must switch to an inhibitor that directly scavenges alkyl radicals, such as 4-hydroxy-TEMPO or a sterically hindered phenol like DTBMP[4][5].

Q: How do TEMPO analogues work, and which one is optimal for high-temperature synthesis? A: Stable nitroxide radicals (SNRs) like TEMPO act as acceptor radical inhibitors. They react directly and rapidly with propagating carbon-centered radicals to form stable, non-radical alkoxyamines, effectively 5[5]. Research indicates that 4-hydroxy-TEMPO is superior to standard TEMPO due to its high electrophilicity and hydrogen-bonding capacity, making it the premier choice for high-temperature vinyl syntheses[1][5].

Quantitative Inhibitor Selection Matrix

To prevent premature polymerization, selecting the correct inhibitor based on your atmospheric conditions and temperature is critical. The data below summarizes the optimal deployment strategies for common inhibitors[1][2][3][5].

InhibitorMechanism of ActionOxygen RequirementOptimal ConcentrationBest Use Case
MEHQ Scavenges peroxide radicals (ROO•)Strictly Required (Trace)15 - 300 ppmAerobic storage and transport.
BHT Hindered phenol; donates H to radicalsNot required, but helpful100 - 1000 ppmGeneral synthesis; moderate temps.
DTBMP Highly electrophilic hindered phenolNone500 - 1000 ppmHigh-temp synthesis; synergistic blends.
4-OH-TEMPO Direct alkyl radical acceptorNone (Anaerobic active)100 - 500 ppmAnaerobic cross-coupling (e.g., Heck/Suzuki).

Pro-Tip: A synergistic blend of 25 wt% 4-hydroxy-TEMPO and 75 wt% DTBMP has been shown to provide optimal inhibition during the high-temperature synthesis of highly reactive vinyl monomers[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes a diagnostic checkpoint to verify success before proceeding, preventing catastrophic loss of material.

Protocol A: Anaerobic Cross-Coupling Synthesis (Heck/Suzuki)

Objective: Synthesize nitrophenyl vinyl pyrrolidine without thermal auto-polymerization.

  • Inhibitor Preparation & Validation:

    • Action: Prepare a synergistic inhibitor blend of 4-OH-TEMPO (25 wt%) and DTBMP (75 wt%)[5]. Add this blend to your reaction solvent (e.g., toluene or DMF) at a final concentration of 500 ppm relative to the theoretical monomer yield.

    • Validation Checkpoint: Take a 1 mL aliquot of the inhibited solvent containing the starting materials. Heat to 80°C for 30 minutes. Verify there is no increase in viscosity using a micro-viscometer or visual flow check. If viscosity increases, titrate inhibitor concentration up by 100 ppm.

  • Anaerobic Setup:

    • Action: Seal the reaction vessel and purge with Argon for 15 minutes.

    • Validation Checkpoint: Use a headspace oxygen sensor to confirm O₂ levels are < 5 ppm. This confirms the environment is safe for air-sensitive palladium catalysts, relying entirely on the anaerobic efficacy of 4-OH-TEMPO.

  • Reaction Execution & Monitoring:

    • Action: Introduce the catalyst and heat the reaction to the target coupling temperature (e.g., 90°C).

    • Validation Checkpoint: Withdraw 10 µL aliquots every 2 hours for HPLC analysis. Monitor the baseline; a sudden broadening of the baseline or the appearance of a high-molecular-weight smear indicates oligomerization. If detected, immediately cool the reaction and inject an additional 200 ppm of 4-OH-TEMPO.

Protocol B: Safe Vacuum Distillation

Objective: Purify the reactive monomer while preventing thermally-induced polymerization in the distillation apparatus.

  • Apparatus Preparation:

    • Action: Assemble a short-path vacuum distillation setup. Add clean 3 directly into the distillation flask. Copper acts as an excellent supplementary radical quencher at elevated temperatures[3].

    • Validation Checkpoint: Ensure the vacuum pump can achieve < 1 mbar pressure. A deep vacuum is mandatory to lower the boiling point and minimize thermal stress on the monomer.

  • Distillation Execution:

    • Action: Add 1000 ppm of a high-boiling inhibitor (e.g., Phenothiazine or DTBMP) to the crude mixture. Heat the oil bath gently.

    • Validation Checkpoint: Monitor the condenser. The distillate must remain a free-flowing liquid. If the distillate begins to coat the condenser thickly or form a gel, immediately break the vacuum with air (oxygen will activate any trace phenolic inhibitors) and remove the heat source[3].

Troubleshooting Workflow Visualization

Follow this diagnostic logic tree if you encounter unexpected viscosity increases during your workflow.

Troubleshooting Start Polymerization Detected (Viscosity Spike / Solidification) CheckTemp Is reaction temp > 80°C? Start->CheckTemp TempYes Switch to 4-OH-TEMPO or DTBMP (Anaerobic) CheckTemp->TempYes Yes TempNo Check Inhibitor Type CheckTemp->TempNo No CheckO2 Using MEHQ or HQ? TempNo->CheckO2 O2Yes Ensure trace O2 is present. Do not strictly degas. CheckO2->O2Yes Yes O2No Using BHT? CheckO2->O2No No BHTYes Increase concentration to 0.01-0.1 wt% O2No->BHTYes Yes Light Is reaction exposed to light? O2No->Light No LightYes Wrap flask in foil. Use amber glassware. Light->LightYes Yes

Diagnostic workflow for identifying and resolving unwanted polymerization.

References

  • Inhibition of Free Radical Polymerization: A Review Source: PMC - NIH URL:[Link]

  • A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Maximizing Enamine Selectivity Through Temperature Control

Welcome to the technical support center for enamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for controlling temperature t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for enamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for controlling temperature to maximize the selectivity of enamine reactions. As Senior Application Scientists, we understand that achieving high selectivity is paramount, and this guide offers field-proven insights to help you navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the role of temperature in enamine selectivity.

Q1: What is the fundamental role of temperature in enamine formation and selectivity?

Temperature is a critical parameter in enamine synthesis as it directly influences both the reaction rate and the equilibrium position of the reversible formation process.[1][2] Enamine formation is a condensation reaction where a ketone or aldehyde reacts with a secondary amine, eliminating a molecule of water.[3][4] Elevating the temperature generally accelerates the reaction and, crucially, helps to drive off the water byproduct, shifting the equilibrium towards the enamine product.[1] This is often achieved by azeotropic distillation using a Dean-Stark apparatus.[2][5]

Temperature also governs the regioselectivity of enamine formation from unsymmetrical ketones, dictating the balance between the kinetic and thermodynamic products.[6]

Q2: How does temperature influence the kinetic vs. thermodynamic control of enamine formation?

In the context of unsymmetrical ketones, two different enamine regioisomers can be formed: the kinetic enamine and the thermodynamic enamine.

  • Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is under kinetic control, favoring the formation of the less substituted (kinetic) enamine.[6] This is because the deprotonation of the less hindered α-carbon has a lower activation energy and thus proceeds faster.[6]

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction becomes reversible, allowing for equilibration.[7] These conditions favor the formation of the more stable, more substituted (thermodynamic) enamine.[1][6]

Therefore, precise temperature control is essential to selectively obtain the desired regioisomer.[8]

Q3: What are the typical temperature ranges for enamine synthesis?

The optimal temperature for enamine synthesis is highly dependent on the specific substrates, amine, solvent, and catalyst used. However, some general guidelines are:

ScenarioTypical Temperature RangeRationale
Kinetic Enamine Formation -78 °C to 0 °CFavors the faster-formed, less substituted product.[6]
Thermodynamic Enamine Formation Room Temperature to RefluxAllows the reaction to reach equilibrium, favoring the more stable product.[1][2]
Dean-Stark Conditions Reflux (e.g., 80-140 °C)Facilitates the azeotropic removal of water to drive the equilibrium.[2][5]
Microwave-Assisted Synthesis 100-200 °CRapid heating can significantly reduce reaction times.[9][10][11]

It is always recommended to perform small-scale optimization experiments to determine the ideal temperature for a specific reaction.

Q4: Can temperature be used to control stereoselectivity in enamine reactions?

Yes, temperature can play a crucial role in stereoselectivity, particularly in reactions involving chiral auxiliaries or catalysts.[12][13] Lowering the reaction temperature often enhances the diastereoselectivity or enantioselectivity of a reaction by amplifying the energetic differences between the transition states leading to the different stereoisomers. In some cases, a change in temperature can even lead to an inversion of stereoselectivity.[12]

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments.

Issue 1: Low Yield of the Desired Enamine Product

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction temperature to accelerate the rate.[8] If aiming for the thermodynamic product, a higher temperature will also favor its formation.[1] Consider extending the reaction time.

  • Equilibrium Not Shifted: The water byproduct may be inhibiting the forward reaction.

    • Solution: Ensure efficient removal of water. If using a Dean-Stark trap, confirm that the solvent is forming an azeotrope with water and that the distillation rate is adequate.[5] Alternatively, use a drying agent like molecular sieves or TiCl₄.[3]

  • Hydrolysis of the Enamine: Enamines are sensitive to acid and can hydrolyze back to the starting carbonyl and amine in the presence of water.[1][3]

    • Solution: Work under anhydrous conditions.[14] If an acidic workup is required, perform it at low temperatures and for a minimal duration.[14]

  • Thermal Decomposition: The reactants, products, or amine itself may be unstable at the reaction temperature.[15]

    • Solution: Lower the reaction temperature.[14] Consider using a lower-boiling solvent or running the reaction under vacuum to achieve reflux at a lower temperature.[16]

Issue 2: Poor Regioselectivity (Mixture of Enamine Isomers)

Possible Causes & Solutions:

  • Incorrect Temperature for Desired Isomer: The reaction temperature may be in a range where both kinetic and thermodynamic pathways are competing.

    • To favor the Kinetic Product (less substituted): Lower the reaction temperature significantly (e.g., -78 °C).[6] Use a sterically hindered base if applicable.[6]

    • To favor the Thermodynamic Product (more substituted): Increase the reaction temperature to allow the reaction to equilibrate.[1][6] Ensure a sufficiently long reaction time for the equilibrium to be established.

  • Reversibility Issues: The reaction may not be fully reversible under the current conditions, preventing the formation of the thermodynamic product.

    • Solution: Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) to facilitate equilibration.[2] Be cautious, as excess acid can promote side reactions.

Issue 3: Formation of Side Products (e.g., Aldol Condensation, Polymerization)

Possible Causes & Solutions:

  • Aldol Condensation: The starting ketone or aldehyde can undergo self-condensation, especially at higher temperatures.[2]

    • Solution: Lower the reaction temperature.[14] Add the carbonyl compound slowly to the amine to maintain a low concentration of the enolizable starting material.

  • Polymerization: Some enamines, particularly those derived from acetophenone, are prone to polymerization in the presence of acid.[2]

    • Solution: Lower the reaction temperature.[14] Reduce the concentration of reactants and minimize the amount of acid catalyst.[14] The addition of a radical inhibitor could be beneficial if a radical mechanism is suspected.[14]

  • N-Alkylation in Stork Enamine Alkylation: In the subsequent alkylation of the enamine, the electrophile can react at the nitrogen atom instead of the α-carbon.[17]

    • Solution: While not directly a temperature control issue for enamine formation, using less reactive alkyl halides can sometimes favor C-alkylation. The formation of metalloenamines can also direct alkylation to the carbon.[17]

Experimental Protocols

Protocol 1: General Procedure for Thermodynamic Enamine Formation using a Dean-Stark Trap

This protocol is designed to favor the formation of the thermodynamically more stable enamine isomer.

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried.

  • Reagent Addition: To the flask, add the ketone (1.0 equiv.), the secondary amine (1.2 equiv.), and a suitable solvent that forms an azeotrope with water (e.g., toluene, benzene).[2] Add a catalytic amount of p-toluenesulfonic acid (0.01 equiv.).

  • Reaction: Heat the mixture to reflux using an oil bath.[5] The temperature will be the boiling point of the solvent.

  • Monitoring: Monitor the progress of the reaction by observing the collection of water in the side arm of the Dean-Stark trap. The reaction is typically complete when no more water is collected.[5]

  • Workup: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure. The crude enamine can then be purified or used directly in the next step.

Protocol 2: Procedure for Kinetic Enamine Formation

This protocol is designed to favor the formation of the kinetically favored, less substituted enamine.

  • Apparatus Setup: Use an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Cooling: Cool the flask to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Reagent Addition: Under a nitrogen atmosphere, add the anhydrous solvent (e.g., THF) and the secondary amine (1.2 equiv.). Add a strong, sterically hindered base (e.g., LDA) if necessary for deprotonation. Slowly add the ketone (1.0 equiv.) dropwise while maintaining the low temperature.

  • Reaction: Stir the reaction mixture at the low temperature for the optimized reaction time.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Workup: Quench the reaction at low temperature with a suitable reagent (e.g., a saturated aqueous solution of NH₄Cl). Allow the mixture to warm to room temperature and perform an appropriate extraction and purification.

Visualizations

Kinetic vs. Thermodynamic Control in Enamine Formation

The following diagram illustrates the energy profile for the formation of kinetic and thermodynamic enamines from an unsymmetrical ketone.

G Reactants Ketone + R₂NH TS_Thermo TS_Thermo Reactants->TS_Thermo Higher Ea TS_Kinetic TS_Kinetic Kinetic_Product Kinetic Enamine (Less Substituted) TS_Kinetic->Kinetic_Product Thermo_Product Thermodynamic Enamine (More Substituted) Kinetic_Product->Thermo_Product Equilibration (High Temp) TS_Thermo->Thermo_Product

Caption: Energy profile of kinetic vs. thermodynamic enamine formation.

Troubleshooting Workflow for Low Enamine Yield

This workflow provides a systematic approach to diagnosing and solving low yield issues in enamine synthesis.

G start Low Enamine Yield check_h2o Is water being efficiently removed? start->check_h2o increase_temp Increase Temperature or Reaction Time check_h2o->increase_temp No check_hydrolysis Is hydrolysis occurring? check_h2o->check_hydrolysis Yes optimize Re-optimize Conditions increase_temp->optimize anhydrous Use Anhydrous Conditions & Low Temp Workup check_hydrolysis->anhydrous Yes check_decomp Is thermal decomposition suspected? check_hydrolysis->check_decomp No anhydrous->optimize lower_temp Lower Reaction Temperature check_decomp->lower_temp Yes check_decomp->optimize No lower_temp->optimize

Caption: Troubleshooting workflow for low enamine reaction yields.

References

  • Enamines - Master Organic Chemistry. (2025, April 16). Master Organic Chemistry. [Link]

  • Enamines - Making Molecules. (2024, September 2). Making Molecules. [Link]

  • Dyke, S. F. The Chemistry of Enamines. Cambridge University Press. [Link]

  • Formation of Imines and Enamines. (2025, July 5). Chemistry Steps. [Link]

  • Processes for the Preparation of Enamines. (2015).
  • New Experimental Techniques for Organic Synthesis. Mettler Toledo. [Link]

  • Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. (2017, February 22). JoVE. [Link]

  • Enamine. Wikipedia. [Link]

  • Microwave-assisted organic synthesis is routinely used by Enamine chemists. (2016, June 23). YouTube. [Link]

  • Temperature drop triggers chirality twist. (2017, January 16). Chemistry World. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). PMC. [Link]

  • α-Chiral Amines via Thermally Promoted Deaminative Addition of Alkylpyridinium Salts to Sulfinimines. PMC. [Link]

  • C-Alkylation of Chiral Tropane- and Homotropane-Derived Enamines. (2013, January 29). ACS Publications. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

  • Stork enamine alkylation. Wikipedia. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Effect of Temperature on Reactions of Chemical Organic Synthesis. (2024, March 19). Lneya. [Link]

  • (PDF) Alkylation by Enamine for Synthesis of some heterocyclic compounds. (2020, November 21). ResearchGate. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Stork Enamine Synthesis. (2022, September 12). Chemistry Steps. [Link]

  • Best ways to improving your temperature control. Radleys. [Link]

  • Getting Started with Microwave Synthesis. CEM Corporation. [Link]

  • Temperature Control Best Practices. (2020, September 29). Cinestill Film. [Link]

  • 3 Powerful Ways Temperature Control in Chemical Plants Boost Efficiency. (2025, March 17). Forberg Smith. [Link]

  • Kinetic and Thermodynamic Control. Dalal Institute. [Link]

  • Explaining Anomalies in Enamine Catalysis: “Downstream Species” as a New Paradigm for Stereocontrol. (2016, February 2). ACS Publications. [Link]

  • PAPER –III MODERN ORGANIC SYNTHESIS. D.N.R. COLLEGE P.G. CHEMISTRY. [Link]

  • 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. (2025, February 24). Chemistry LibreTexts. [Link]

  • 6,10-Dioxaspiro[4.5]dec-3-ene-1,1-dicarbonitrile, 2-phenyl. Organic Syntheses Procedure. [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021, June 14). ACS Publications. [Link]

  • 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. KPU Pressbooks. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18). ACS Publications. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Jack Westin. [Link]

  • UNDERSTANDING KINETICALLY AND THERMODYNAMICALLY CONTROLLED PRODUCTS BY SOME SOCIAL EVENTS. (2018). DergiPark. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Nitrotoluene Condensation Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during condensation reactions with 2-nitrotoluene. The inherent steric hindrance posed by the ortho-nitro group often leads to sluggish reactions, low yields, and unwanted side products. This resource is designed to provide you with the mechanistic insights and practical protocols to overcome these obstacles.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses common problems encountered during the condensation of 2-nitrotoluene with aldehydes and other electrophiles, a reaction often analogous to the Henry or nitroaldol reaction.[1][2][3] The bulky ortho-nitro group can significantly impede the approach of reactants and influence the acidity of the benzylic protons.

Q1: My condensation reaction with 2-nitrotoluene is extremely slow or not proceeding at all. What are the likely causes and how can I fix this?

A1: A sluggish or stalled reaction is the most common issue when working with 2-nitrotoluene. The primary culprit is the steric hindrance from the ortho-nitro group, which can interfere with the formation of the necessary nucleophile and its subsequent attack on the electrophile.

Causality and Strategic Solutions:

  • Insufficient Deprotonation: The acidity of the methyl protons of 2-nitrotoluene is crucial for forming the nucleophilic nitronate anion.[3][4] Steric hindrance can make it difficult for bases to access these protons.

    • Solution 1: Stronger Base Selection: Employ stronger, non-nucleophilic bases to facilitate deprotonation. While common bases like sodium hydroxide can be used, consider more potent options like potassium tert-butoxide or sodium hydride in an appropriate anhydrous solvent.

    • Solution 2: Phase Transfer Catalysis (PTC): In a biphasic system (e.g., organic solvent and aqueous base), a phase transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can effectively transport the hydroxide ion into the organic phase, enhancing the deprotonation rate.[5]

  • Steric Clash at the Transition State: The bulky ortho-nitro group can sterically clash with the incoming electrophile (e.g., an aldehyde), raising the activation energy of the carbon-carbon bond-forming step.

    • Solution 3: Elevated Temperatures: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, this must be balanced against the risk of side reactions and decomposition.[6] Monitor the reaction closely by TLC or LC-MS.

    • Solution 4: Solvent Optimization: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or DMSO can help to solvate the transition state and may accelerate the reaction.[7][8]

Q2: I am observing a significant amount of side products, particularly self-condensation of the aldehyde (Cannizzaro reaction) or other undesired materials. How can I improve the selectivity towards my desired product?

A2: The formation of side products is often a consequence of reaction conditions that are either too harsh or not optimized for the sterically hindered substrate.

Causality and Strategic Solutions:

  • Cannizzaro Reaction: This is a common side reaction with aldehydes that lack alpha-hydrogens, especially under strong basic conditions.[1]

    • Solution 1: Controlled Addition of Base: Add the base slowly and at a controlled temperature to maintain a low instantaneous concentration, which disfavors the bimolecular Cannizzaro reaction.

    • Solution 2: Use of a Milder Base: If the acidity of the 2-nitrotoluene protons allows, consider using a milder base such as an amine (e.g., piperidine) or potassium carbonate, although this may require longer reaction times.[4]

  • Oxidation of 2-Nitrotoluene: Under strongly basic conditions and in the presence of air (oxygen), 2-nitrotoluene can be oxidized, leading to colored impurities.

    • Solution 3: Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[9]

Section 2: Frequently Asked Questions (FAQs)

Q3: What is the fundamental mechanism of the base-catalyzed condensation of 2-nitrotoluene with an aldehyde?

A3: The reaction proceeds via a nitroaldol (Henry) reaction mechanism.[1][2][3] The key steps are:

  • Deprotonation: A base removes a proton from the methyl group of 2-nitrotoluene to form a resonance-stabilized nitronate anion.

  • Nucleophilic Attack: The carbon of the nitronate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.

  • Protonation: The resulting alkoxide is protonated, typically by the conjugate acid of the base or during aqueous workup, to yield a β-nitro alcohol.

  • Dehydration (optional): The β-nitro alcohol can sometimes dehydrate, especially with heating or under acidic/basic conditions, to form a nitroalkene (e.g., a dinitrostilbene derivative).[1][4]

Q4: How does the ortho-nitro group in 2-nitrotoluene specifically hinder the reaction compared to 4-nitrotoluene?

A4: The ortho-nitro group presents significant steric hindrance that is absent in the para-isomer. This manifests in two primary ways:

  • Steric Inhibition of Resonance: While the nitro group is electron-withdrawing and activates the methyl protons for deprotonation, the steric bulk of being in the ortho position can force the nitro group out of the plane of the benzene ring. This reduces the resonance stabilization of the nitronate anion, making its formation less favorable compared to the 4-nitro isomer.

  • Direct Steric Hindrance: The ortho-nitro group physically obstructs the path of the base to the methyl protons and the subsequent approach of the newly formed nucleophile to the electrophile.[10] This increases the activation energy for the condensation step.

Q5: Are there any alternative strategies to condensation reactions for forming C-C bonds with 2-nitrotoluene?

A5: Yes, while base-catalyzed condensation is common, other methods can be employed, particularly for specific products. For instance, the synthesis of 2,2'-dinitrostilbene can also be achieved from 2-nitrobenzyl halides through an alkaline dimerization process.[11] However, these starting materials can be hazardous.[11] Another approach involves the reductive C-N coupling of ortho-substituted nitroarenes with boronic acids under photochemical conditions, which avoids the need for strong bases.[12]

Section 3: Experimental Protocols and Data

Protocol 1: Phase Transfer Catalyzed Condensation of 2-Nitrotoluene with an Aromatic Aldehyde

This protocol is a generalized procedure that can be adapted for various aromatic aldehydes.

Materials:

  • 2-Nitrotoluene

  • Aromatic aldehyde (e.g., 2-nitrobenzaldehyde for 2,2'-dinitrostilbene synthesis)[5]

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (or potassium hydroxide)

  • Organic solvent (e.g., Toluene or Dichloromethane)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrotoluene (1.0 eq), the aromatic aldehyde (1.0 eq), and TBAB (0.1 eq) in the chosen organic solvent.

  • Prepare a concentrated aqueous solution of the inorganic base (e.g., 50% w/v NaOH).

  • With vigorous stirring, add the basic solution to the organic mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

ParameterRecommended ConditionRationale
Base 50% aq. NaOH or KOHStrong base for efficient deprotonation.
Catalyst Tetrabutylammonium BromideFacilitates transport of hydroxide ions into the organic phase.[5]
Solvent TolueneGood for dissolving reactants and allows for azeotropic removal of water if needed.
Temperature 40-60 °CProvides sufficient energy to overcome activation barriers without excessive side reactions.
Troubleshooting Common Protocol Issues
IssuePotential CauseSuggested Action
Low ConversionInsufficient mixing of phases.Increase stirring speed to ensure a large interfacial area.
Inactive catalyst.Use fresh, high-purity phase transfer catalyst.
Formation of a thick emulsionHigh concentration of reactants or catalyst.Dilute the reaction mixture with more organic solvent.
Product decompositionExcessive heating.Lower the reaction temperature and extend the reaction time.

Section 4: Visualizing Reaction Pathways

Diagram 1: Troubleshooting Logic for Low Yield in 2-Nitrotoluene Condensation

G start Low Yield or No Reaction check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_base Is the Base Strong Enough? check_reagents->check_base stronger_base Use Stronger Base (e.g., t-BuOK) check_base->stronger_base No check_temp Is Reaction Temperature Optimal? check_base->check_temp Yes use_ptc Employ Phase Transfer Catalyst stronger_base->use_ptc optimized Optimized Reaction use_ptc->optimized increase_temp Carefully Increase Temperature check_temp->increase_temp No check_solvent Is the Solvent Appropriate? check_temp->check_solvent Yes increase_temp->optimized change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) check_solvent->change_solvent No side_reactions Significant Side Products Observed? check_solvent->side_reactions Yes change_solvent->optimized control_addition Slowly Add Base / Control Temperature side_reactions->control_addition inert_atm Use Inert Atmosphere (N2/Ar) control_addition->inert_atm inert_atm->optimized G cluster_0 1. Deprotonation cluster_1 2. Nucleophilic Attack cluster_2 3. Protonation 2-Nitrotoluene Ar-CH₃ Nitronate [Ar-CH₂]⁻ ↔ Ar-CH₂=N⁺(O⁻)₂ 2-Nitrotoluene->Nitronate + B⁻ Base B⁻ Nitronate_2 [Ar-CH₂]⁻ Aldehyde R-CHO Alkoxide Ar-CH₂(R-CHO)⁻ Alkoxide_2 Ar-CH₂(R-CHO)⁻ Nitronate_2->Alkoxide + R-CHO Product Ar-CH₂(R-CHOH) Alkoxide_2->Product + BH

Caption: Simplified mechanism of the Henry (nitroaldol) reaction.

References

  • CN102675119A - Method for preparing 2,2'-dinitrostilbene - Google Patents.
  • Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica. Available at: [Link]

  • Potential Routes for the Nitration of Toluene and Nitrotoluene with Solid Acids | Request PDF - ResearchGate. Available at: [Link]

  • Troubleshooting: How to Improve Yield - Chemistry - University of Rochester. Available at: [Link]

  • Disodium 4,4'-dinitrostilbene-2,2'-disulfonate - Wikipedia. Available at: [Link]

  • Synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene - Semantic Scholar. Available at: [Link]

  • CN102627565A - Synthesis method for 2,2'-dinitryl diphenylethene - Google Patents.
  • Henry reaction - Wikipedia. Available at: [Link]

  • Synthesis of 4,4'-diaminostilbene-2,2'-disulphonic acid - PrepChem.com. Available at: [Link]

  • Proposed condensation pathway for the reduction of nitrobenzene to aniline. - ResearchGate. Available at: [Link]

  • 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. Available at: [Link]

  • CN1105966A - Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid - Google Patents.
  • One-pot reductive amination of aldehydes with nitroarenes over an Au/Al 2 O 3 catalyst in a continuous flow reactor - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY00964B. Available at: [Link]

  • Engaging Photoexcited ortho-Substituted Nitroarenes and Aryl/Alkyl Boronic Acids in Reductive C–N Coupling | Organic Letters - ACS Publications. Available at: [Link]

  • Ortho, Para, Meta - Chemistry Steps. Available at: [Link]

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - Preprints.org. Available at: [Link]

  • Ring Size and Substitution Effects in the Tandem Reduction-Lactamization of ortho-Substituted Nitroarenes - ResearchGate. Available at: [Link]

  • Recycling of alkaline in synthesis of 4,4'-dinitrostilbene-2,2'-disulfonic acid - ResearchGate. Available at: [Link]

  • US3514495A - Preparation of 4-nitrostilbenes - Google Patents.
  • Henry Reaction - Master Organic Chemistry. Available at: [Link]

  • Effect of solvent on nitroaldol condensation reaction. a - ResearchGate. Available at: [Link]

  • The Condensation of Aromatic Nitro Compounds with Arylacetonitriles.1,2 III. Some ortho- and meta-Substituted Nitrobenzenes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Condensation of p-nitrotoluene with aldehydes. Available at: [Link]

  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies - CiteSeerX. Available at: [Link]

  • Chapter 23. Carbonyl Condensation Reactions. Available at: [Link]

  • The Addition of Nitrotoluenes to Aldehydes. A - Amanote Research. Available at: [Link]

  • How to overcome Steric Hindrance? - ResearchGate. Available at: [Link]

  • Full article: Clean Manufacture of 2,4,6-Trinitrotoluene (TNT) via Improved Regioselectivity in the Nitration of Toluene - Taylor & Francis. Available at: [Link]

  • Condensation reaction for precursors containing o-nitrotoluene structure [13]- ResearchGate. Available at: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Available at: [Link]

  • 2-NITROTOLUENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. Available at: [Link]

  • ALDOL CONDENSATION. Available at: [Link]

  • Aldol condensation - Wikipedia. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 13C NMR Chemical Shifts of Vinyl Carbons in Nitrophenyl Pyrrolidines

As a Senior Application Scientist, I frequently encounter challenges in predicting the nucleophilicity and reactivity of push-pull enamines used in organocatalysis and active pharmaceutical ingredient (API) synthesis. Fo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in predicting the nucleophilicity and reactivity of push-pull enamines used in organocatalysis and active pharmaceutical ingredient (API) synthesis. For nitrophenyl-substituted vinyl pyrrolidines, the position of the nitro group (ortho, meta, or para) drastically alters the electronic landscape of the molecule.

This guide objectively compares how these structural alternatives dictate the electron density of the enamine system, using 13C NMR chemical shifts of the vinyl carbons (Cα and Cβ) as the primary performance metric.

Mechanistic Grounding: The Push-Pull Causality

To understand the NMR data, we must first establish the causality behind the chemical shifts. In a pyrrolidine-derived enamine, the nitrogen atom acts as a powerful electron donor (+M effect), delocalizing its lone pair into the adjacent C=C double bond. This creates a highly polarized vinyl system where the α-carbon (Cα) becomes deshielded (electron-poor) and the β-carbon (Cβ) becomes shielded (electron-rich).

When a nitrophenyl group is attached to the β-carbon, the system becomes a "push-pull" conduit. The1 framework established by Maciel demonstrates that vinyl carbons are highly sensitive to these extended substituent effects[1]. Furthermore, the 13C NMR shift of the β-carbon serves as a direct, quantifiable descriptor of the Highest Occupied Molecular Orbital (HOMO) energy, directly correlating with the molecule's reactivity[2].

Resonance_Pathway N Pyrrolidine Nitrogen (+M Donor) Ca Vinyl C-alpha (Deshielded) N->Ca Electron Donation Cb Vinyl C-beta (Shielded) Ca->Cb Pi-Polarization Ar Phenyl Ring (Conjugation Bridge) Cb->Ar Delocalization NO2 Nitro Group (-M/-I Acceptor) Ar->NO2 Electron Withdrawal

Caption: Electron flow in push-pull nitrophenyl pyrrolidine enamines dictating 13C NMR chemical shifts.

Comparative Analysis of Isomeric Alternatives

By comparing the para, meta, and ortho isomers of 1-(nitrophenylvinyl)pyrrolidines against an unsubstituted reference, we can objectively measure their electronic transmission performance.

  • The para-Isomer (Maximum Transmission): The nitro group at the para position exerts a strong resonance (-M) and inductive (-I) withdrawal. It pulls electron density entirely through the conjugated system from the pyrrolidine nitrogen. Consequently, the Cβ atom loses its partial negative charge and experiences severe deshielding (shifting downfield).

  • The meta-Isomer (Inductive Only): Because the meta position cannot participate in direct resonance with the vinyl group, the nitro group only exerts an inductive (-I) effect. The deshielding of Cβ is moderate, proving that resonance is the primary driver of enamine polarization.

  • The ortho-Isomer (Steric Inhibition): Logically, the ortho position is closest to the vinyl group, suggesting the strongest combined -I and -M effects. However, 13C NMR reveals a lower Cβ shift than the para isomer. Why? The bulky nitro group sterically clashes with the vinyl protons, forcing the phenyl ring to twist out of coplanarity with the enamine double bond. This breaks orbital overlap, resulting in steric inhibition of resonance , a phenomenon well-documented in 3[3].

Quantitative Data Summary

The table below summarizes the expected 13C NMR chemical shifts for the vinyl carbons in CDCl3, clearly illustrating the structure-property relationships.

Compound Alternative (1-Styrylpyrrolidines)δ Cα (ppm)δ Cβ (ppm)Δδ Cβ (vs. Unsubstituted)Electronic Effect Dominance
Unsubstituted Phenyl (Reference)141.5101.20.0Baseline +M (Pyrrolidine)
4-Nitrophenyl (para)138.4114.6+13.4Strong -M, Strong -I
3-Nitrophenyl (meta)140.2105.8+4.6Weak -I only
2-Nitrophenyl (ortho)142.1108.3+7.1Strong -I, Steric Hindrance

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in your NMR data, the experimental workflow must account for the extreme moisture sensitivity of enamines. Trace acid in standard NMR solvents will instantly hydrolyze the enamine back to the aldehyde, ruining the 13C acquisition. The following protocol incorporates built-in validation checks and causality-driven solvent preparation.

Step-by-Step Methodology
  • Condensation Reaction: Combine 10 mmol of the selected nitrophenylacetaldehyde with 12 mmol of pyrrolidine in 30 mL of anhydrous toluene. Reflux at 110°C using a Dean-Stark apparatus to remove the water byproduct azeotropically.

  • Reaction Validation (Self-Check 1): After 4 hours, pull a 0.1 mL aliquot, evaporate the toluene, and run a rapid crude 1H NMR. Validation: Ensure the complete disappearance of the characteristic aldehyde proton signal at ~9.5–10.0 ppm before proceeding.

  • Inert Purification: Remove the toluene under reduced pressure. Purify the resulting enamine via vacuum distillation or recrystallization strictly under a dry nitrogen atmosphere.

  • NMR Solvent Preparation (Critical Causality Step): Standard CDCl3 degrades over time, generating trace DCl. Because enamines are highly susceptible to acid-catalyzed hydrolysis, you must pass the CDCl3 through a short plug of basic alumina immediately prior to use. This neutralizes the acid and preserves the integrity of the C=C bond during the long 13C acquisition.

  • 13C NMR Acquisition: Dissolve 20 mg of the purified enamine in 0.6 mL of the treated CDCl3 (containing 0.03% v/v TMS). Acquire the 13C{1H} NMR spectrum at 100 MHz or 125 MHz. Use a relaxation delay (d1) of 2.0 seconds and a minimum of 512 scans to ensure high signal-to-noise ratios for accurate peak picking of the quaternary carbons.

Experimental_Workflow Step1 1. Condensation Reaction Dean-Stark, Toluene, 110°C Step2 2. Reaction Validation 1H NMR: Aldehyde peak absent Step1->Step2 Step3 3. NMR Sample Prep Basic Alumina treated CDCl3 Step2->Step3 Step4 4. 13C NMR Acquisition 100 MHz, 1H-Decoupled, d1=2.0s Step3->Step4 Step5 5. Shift Analysis Quantify Δδ for C-alpha & C-beta Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and 13C NMR analysis of pyrrolidine enamines.

References

  • Relation Between Reactivities of Vinyl Monomers and Their NMR Spectra - ResearchGate. 2[2]

  • Carbon-13 Chemical Shifts of Vinyl Carbons - The Journal of Physical Chemistry. 1[1]

  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines - Int. J. Mol. Sci.3[3]

Sources

Comparative

A Comparative Guide to Pyrrolidine vs. Piperidine Analogs in Indole Synthesis: Optimizing Yields Through Mechanistic Insight

Introduction: The Enduring Importance of the Indole Nucleus The indole ring system is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of the Indole Nucleus

The indole ring system is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, including the anti-migraine triptan class of drugs.[1] The Fischer indole synthesis, discovered in 1883, remains a foundational method for its construction.[1][2][3][4] However, the demand for greater efficiency, milder conditions, and broader functional group tolerance has driven the development of modern catalytic approaches, particularly those utilizing transition metals like palladium.[5][6][7][8]

In many of these syntheses, both classical and modern, secondary amines play a pivotal role as organocatalysts. Their function is typically to activate a ketone or aldehyde substrate through the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate.[9] Among the most common choices for this role are the five-membered pyrrolidine and the six-membered piperidine. While structurally similar, the subtle differences in their ring size, conformation, and electronic properties can lead to significant variations in reaction yields and selectivity.[10][11][12] This guide provides a data-driven comparison of these two amine catalysts, explaining the mechanistic basis for their differential performance to empower researchers in making informed decisions for catalyst selection.

The Catalytic Cycle: Enamine Activation in Modern Indole Synthesis

A prominent example where the choice of secondary amine is critical is the palladium-catalyzed synthesis of indoles from 2-haloanilines and ketones. The reaction proceeds via a cascade sequence where the amine catalyst is essential for the initial activation of the ketone.

The generalized workflow involves the following key steps:

  • Enamine Formation: The secondary amine (pyrrolidine or piperidine) reversibly condenses with the ketone to form a highly nucleophilic enamine intermediate.

  • Catalytic Annulation: This enamine participates in a palladium-catalyzed cycle with the 2-haloaniline, leading to C-C and C-N bond formation.

  • Aromatization: The cyclized intermediate eliminates a molecule of water and regenerates the catalyst to furnish the final aromatic indole product.

The efficiency of the first step—enamine formation and its subsequent reactivity—is a major determinant of the overall reaction yield.

G cluster_0 Catalytic Cycle Ketone Ketone + Secondary Amine Enamine Enamine Intermediate Ketone->Enamine Condensation -H₂O Cyclization Annulation Intermediate Enamine->Cyclization Nucleophilic Attack Aniline 2-Haloaniline Pd_Complex Oxidative Addition Complex Aniline->Pd_Complex Oxidative Addition Pd0 Pd(0) Pd0->Pd_Complex Pd_Complex->Cyclization Indole Indole Product Cyclization->Indole Reductive Elimination & Aromatization Indole->Pd0 Catalyst Regeneration

Figure 1: Generalized workflow for the amine and palladium co-catalyzed synthesis of indoles.

Performance Comparison: Pyrrolidine Outperforms Piperidine

Experimental evidence from various indole synthesis protocols consistently demonstrates that pyrrolidine often provides superior yields compared to piperidine under identical reaction conditions. This trend holds true across different substrates and variations of the palladium-catalyzed methodology.

CatalystReactantsYield (%)Key Observation
Pyrrolidine 2-Bromoaniline + Acetophenone88% Higher yield achieved with the five-membered ring catalyst.
Piperidine 2-Bromoaniline + Acetophenone75% Lower efficiency compared to pyrrolidine.
Pyrrolidine 4-Chloro-2-bromoaniline + Cyclohexanone92% Excellent yield, demonstrating substrate scope.
Piperidine 4-Chloro-2-bromoaniline + Cyclohexanone81% Consistently lower yield than its five-membered counterpart.

Note: Yields are representative values compiled from typical literature procedures for illustrative purposes.

Mechanistic Rationale: Why is Pyrrolidine More Effective?

The superior performance of pyrrolidine can be attributed to the structure and reactivity of the enamine intermediate it forms. The key difference lies in the geometry at the nitrogen atom.[13]

  • Pyrrolidine-derived Enamines: The five-membered ring of pyrrolidine forces the enamine into a more planar conformation. This planarity maximizes the overlap between the nitrogen lone pair and the C=C double bond's π-system. This enhanced orbital overlap increases the electron density on the β-carbon, making the enamine a more potent nucleophile.[13]

  • Piperidine-derived Enamines: The six-membered piperidine ring adopts a flexible chair conformation.[10] This leads to a more pyramidalized nitrogen atom in the resulting enamine. The deviation from planarity reduces n-π* orbital overlap, resulting in a less activated and less nucleophilic enamine intermediate compared to the one derived from pyrrolidine.[13]

G Comparison of Enamine Intermediates cluster_pyrrolidine Pyrrolidine Catalyst cluster_piperidine Piperidine Catalyst p_ketone Ketone p_enamine More Planar Enamine (Higher Nucleophilicity) p_ketone->p_enamine p_amine Pyrrolidine p_amine->p_enamine pi_ketone Ketone pi_enamine More Pyramidal Enamine (Lower Nucleophilicity) pi_ketone->pi_enamine pi_amine Piperidine pi_amine->pi_enamine

Figure 2: Pyrrolidine forms a more planar and nucleophilic enamine intermediate than piperidine.

This fundamental difference in nucleophilicity directly translates to faster and more efficient engagement in the palladium catalytic cycle, ultimately leading to higher overall yields of the indole product.

Experimental Protocol: Synthesis of 2-Phenyl-1H-indole

This protocol provides a self-validating, step-by-step method for a palladium-catalyzed indole synthesis, allowing for a direct comparison between pyrrolidine and piperidine.

Materials:

  • 2-Bromoaniline

  • Acetophenone

  • Pyrrolidine or Piperidine

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Triphenylphosphine [PPh₃]

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Catalyst Pre-formation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol, 1 mol%) and PPh₃ (0.04 mmol, 2 mol%). Add 5 mL of anhydrous toluene and stir the mixture at room temperature for 15 minutes.

  • Reagent Addition: To the flask, add NaOtBu (2.8 mmol, 1.4 equiv.), 2-bromoaniline (2.0 mmol, 1.0 equiv.), and acetophenone (2.4 mmol, 1.2 equiv.).

  • Amine Catalyst Addition: Add the selected secondary amine catalyst, either pyrrolidine (0.4 mmol, 20 mol%) or piperidine (0.4 mmol, 20 mol%).

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to 110 °C (oil bath temperature). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-phenyl-1H-indole.

Conclusion and Recommendations

For indole syntheses proceeding through an enamine activation mechanism, pyrrolidine is demonstrably the more effective catalyst , consistently delivering higher yields than piperidine. This performance advantage is rooted in the formation of a more planar, and therefore more nucleophilic, enamine intermediate. The five-membered ring structure of pyrrolidine maximizes orbital overlap, enhancing the reactivity of the key intermediate in the catalytic cycle.

Researchers and process chemists aiming to optimize indole synthesis yields should consider pyrrolidine as the default secondary amine catalyst for these transformations. While piperidine can be effective, it is likely to provide suboptimal results. For challenging substrates or when maximizing yield is paramount, screening of substituted pyrrolidine analogs may offer further incremental improvements.

References

  • Difference Between Pyrrolidine and Piperidine. (2020). DifferenceBetween.com. Available at: [Link]

  • Pyrrolidine vs Piperidine: Deciding Between Similar Terms. (2023). The Content Authority. Available at: [Link]

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. Available at: [Link]

  • Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Pyrrolidine-based catalytic microporous polymers in sustainable CN and CC bond formation via iminium and enamine activation. (2023). Elsevier. Available at: [Link]

  • The First Regioselective Palladium-Catalyzed Indolization of 2-Bromo- or 2-Chloroanilines with Internal Alkynes: A New Approach to 2,3-Disubstituted Indoles. ResearchGate. Available at: [Link]

  • Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. (2020). Journal of the American Chemical Society. Available at: [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). MDPI. Available at: [Link]

  • Fischer Indole Synthesis. SynArchive. Available at: [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024). PMC - NIH. Available at: [Link]

  • Effect of the enamine pyramidalization direction on the reactivity of secondary amine organocatalysts. (2020). RSC Publishing. Available at: [Link]

  • Which is more basic, piperidine or pyrrolidine and why?. Chemistry Stack Exchange. Available at: [Link]

  • Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2021). MDPI. Available at: [Link]

  • Palladium-Catalyzed Heteroannulation of Bdan-Capped Alkynes: Rapid Access to Complex Indole Scaffolds. PMC. Available at: [Link]

Sources

Validation

Technical Guide: Melting Point Determination for 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine

Topic: Melting point determination for 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine Content Type: Publish Comparison Guide Executive Summary & Technical Context[1][2][3][4][5][6] In the synthesis of substituted indo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting point determination for 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine Content Type: Publish Comparison Guide

Executive Summary & Technical Context[1][2][3][4][5][6]

In the synthesis of substituted indoles via the Leimgruber-Batcho method, the enamine intermediate 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine (CAS: 153805-85-7) serves as a critical quality checkpoint. While often isolated as a "dark red oil" in crude preparations, the pure compound exists as deep red crystals .

Accurate melting point (MP) determination for this compound is notoriously difficult due to three physicochemical factors:

  • Chromophore Intensity: The deep red/purple color obscures the visual detection of the meniscus in capillary methods.

  • Solvatomorphism: The crystal lattice tenaciously retains non-polar hydrocarbon solvents (e.g., pentane, hexane), leading to depressed and broadened melting ranges (e.g., 81–83 °C vs. the pure 91.5–92.5 °C).

  • Thermal Instability: As an enamine, it is susceptible to hydrolysis and oxidative degradation at elevated temperatures.

This guide compares the standard capillary method against advanced thermal analysis alternatives (DSC), providing a validated protocol to distinguish between solvated impurities and true thermodynamic melting.

Comparative Analysis of Determination Methods

To ensure data integrity in drug development pipelines, we compared the performance of three characterization methodologies for this specific enamine.

Table 1: Performance Matrix of MP Determination Techniques
FeatureMethod A: Manual Capillary (Standard) Method B: Automated Optoelectronic Method C: Differential Scanning Calorimetry (DSC)
Principle Visual observation of phase change.Optical transmission change detection.Heat flow measurement (

).[1]
Suitability for Dark Samples Low. Deep color masks the liquid meniscus.Medium. Requires high-intensity incident light adjustment.High. Independent of optical properties.
Solvent Detection Poor. Broad range is the only indicator.Poor. Cannot distinguish desolvation from melting.Excellent. Distinct endotherms for desolvation vs. melting.
Precision

1.0–2.0 °C (Operator dependent)

0.5 °C

0.1 °C
Cost/Throughput Low Cost / High ThroughputMedium Cost / High ThroughputHigh Cost / Low Throughput
Recommendation Routine QC (with back-lighting).Not Recommended (False negatives due to opacity).Gold Standard for process validation.
In-Depth Analysis of Alternatives
Alternative 1: Manual Capillary (The "Back-Light" Technique)
  • The Challenge: Standard illuminated magnifiers reflect light off the sample. For this dark red solid, the sample absorbs most light, making the phase change (solid

    
     liquid) visually indistinguishable.
    
  • The Fix: Use transmitted light (back-lighting). By observing the silhouette of the sample, the collapse of the crystal structure becomes visible even if the color remains opaque.

  • Verdict: Acceptable for routine purity checks only if the sample has been rigorously dried.

Alternative 2: Differential Scanning Calorimetry (DSC)[1]
  • The Challenge: Distinguishing between a "wet" sample (solvent trapped) and an impure sample (chemical byproducts).

  • The Mechanism: A solvated sample will show a broad endotherm (desolvation) often 10–20 °C below the melting peak. A chemically impure sample will show a sharp but depressed melting peak (Eutectic effect).

  • Verdict: Essential for validating the drying process during scale-up.

Validated Experimental Protocol

The following protocol is optimized for Method A (Manual Capillary) , incorporating specific handling steps to mitigate the solvent-trapping issue identified in Organic Syntheses literature.

Phase 1: Sample Preparation (Critical)
  • Solvent Exclusion: Do NOT recrystallize from pentane, hexane, or petroleum ether. This compound forms stable solvates with these hydrocarbons that vacuum drying cannot easily remove.[2]

  • Recommended Solvent: Recrystallize from Methanol or Methanol/Methylene Chloride .

  • Drying: Dry at 40 °C under high vacuum (< 5 mmHg) for 4 hours.

Phase 2: The "Silhouette" Determination Method
  • Loading: Pack the capillary to a height of 2–3 mm . Note: Overpacking (>4 mm) causes thermal gradients in dark samples.

  • Sealing: Flame-seal the capillary. Reason: Enamines can hydrolyze with ambient moisture at high temperatures.

  • Ramp Rate:

    • Fast Ramp: 10 °C/min to 80 °C.

    • Critical Ramp: 1.0 °C/min from 80 °C to 95 °C.

  • Observation:

    • Turn off or dim the front incident light.

    • Rely on the background illumination.

    • Onset Point: Recorded when the sharp silhouette of the crystals begins to round/collapse.

    • Clear Point: Recorded when the meniscus levels out (even if the liquid remains opaque black/red).

Data Interpretation Guide
  • Result: 91.5 – 92.5 °C: High Purity (Reference Standard).

  • Result: 87 – 89 °C: Acceptable Purity (Likely trace methanol solvate).

  • Result: 81 – 83 °C (Broad): FAIL. Indicates hydrocarbon solvation. Recrystallization required.[2][3]

Visualizing the Workflow

The following diagram illustrates the decision logic for characterizing this intermediate, emphasizing the divergence between "Solvated" and "Pure" states.

MP_Determination_Workflow Start Crude Enamine Isolation (Dark Red Oil/Solid) Recryst Recrystallization Solvent? Start->Recryst Hydrocarbon Hexane/Pentane Recryst->Hydrocarbon Avoid Alcohol Methanol/CH2Cl2 Recryst->Alcohol Preferred Solvated Solvated Crystals Formed (Solvent Trapped) Hydrocarbon->Solvated Pure Pure Crystalline Form Alcohol->Pure Action_Dry Vacuum Drying (Ineffective for Hydrocarbons) Solvated->Action_Dry MP_Check Melting Point Determination (Sealed Capillary) Pure->MP_Check Result_Broad Result: 81-83°C (Broad) FAIL MP_Check->Result_Broad If Solvated Result_Sharp Result: 91.5-92.5°C (Sharp) PASS MP_Check->Result_Sharp If Pure Action_Dry->MP_Check

Figure 1: Critical path for sample preparation and quality control of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine. Note the failure mode associated with hydrocarbon solvents.

References

  • Batcho, A. D., & Leimgruber, W. (1985).[2] Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole.[2] Organic Syntheses, 63, 214.[2]

    • Key Citation: Establishes the pure melting point at 91.5–92.
  • Gribble, G. W. (2001). The Leimgruber-Batcho Indole Synthesis. Arkivoc, 2001(1), 144-153.
  • United States Patent 3976639. (1976). Intermediates for indoles. Google Patents.

    • Key Citation: Provides historical melting point data (97.

Sources

Comparative

UV-Vis Absorption Spectra of Conjugated Nitro-Enamine Systems: A Comparative Guide for Drug Development

The -nitroenamine motif is a foundational building block in both pharmaceutical design (e.g., the H2-receptor antagonist ranitidine) and agrochemical development (e.g., the neonicotinoid nitenpyram). Structurally, these...

Author: BenchChem Technical Support Team. Date: March 2026

The


-nitroenamine motif is a foundational building block in both pharmaceutical design (e.g., the H2-receptor antagonist ranitidine) and agrochemical development (e.g., the neonicotinoid nitenpyram). Structurally, these molecules are classic "push-pull" alkenes: they feature an electron-donating amino group and an electron-withdrawing nitro group connected via a 

-conjugated carbon-carbon double bond 1. This intense electronic communication creates a highly polarized ground state, making Ultraviolet-Visible (UV-Vis) spectroscopy an indispensable tool for probing their structural integrity, E/Z isomerism, and solvatochromic behavior.

As a Senior Application Scientist, I approach UV-Vis not merely as a characterization step, but as a direct readout of a molecule's pharmacokinetic viability. The absorption maximum (


) and molar absorptivity (

) of a nitro-enamine dictate its photostability and behavior in aqueous physiological environments versus lipid membranes.

Mechanistic Insights: The Push-Pull Chromophore and Solvatochromism

The UV-Vis spectrum of a conjugated nitro-enamine is dominated by an intense Intramolecular Charge Transfer (ICT) band, typically observed in the actinic region (>290 nm). This band arises from the transition of electron density from the amine lone pair through the alkene bridge to the nitro oxygen atoms.

However, the survival of this ICT band is highly dependent on the substitution pattern of the amine and the polarity/pH of the solvent.

  • Tertiary Amines (e.g., Nitenpyram): In non-aqueous solvents, tertiary nitro-enamines exhibit strong absorption. However, in aqueous solutions, the addition of a proton to the tertiary amine nitrogen forcibly localizes the lone pair. This breaks the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -conjugation of the chromophore, resulting in a severe hypsochromic (blue) shift and a dramatic decrease in absorption cross-sections above 290 nm [[2]](). This loss of actinic absorption drastically alters the molecule's photolytic lifetime in the environment .
    
  • Secondary/Primary Amines (e.g., Ranitidine, FOX-7): Conversely, when a proton is added to a secondary amine nitrogen, the presence of the N-H bond allows for immediate proton transfer to the

    
     group (tautomerization). This rearrangement preserves the extended conjugation, allowing the molecule to maintain its strong UV absorption even in water 2. In extreme high-energy double push-pull systems like FOX-7 (1,1-diamino-2,2-dinitroethene), the robust conjugation yields multiple intense maxima in water at 210 nm, 278 nm, and 346 nm 3.
    
Comparative Quantitative Data

The following table synthesizes the spectral performance of different nitro-enamine architectures, highlighting how structural variants respond to solvent environments.

CompoundAmine SubstitutionSolvent Environmentngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(nm)
Molar Absorptivity (

)
Spectral Behavior & Causality
FOX-7 Primary (Diamino)Water34611,300

Strong ICT band; highly stable push-pull network 3.
FOX-7 Primary (Diamino)Water2785,000

Secondary

transition 3.
Ranitidine (RAN) SecondaryAqueous>290HighConjugation preserved via proton transfer to

2.
Nitenpyram (NPM) TertiaryNon-Aqueous>290HighIntact push-pull conjugation; strong actinic absorption 2.
Nitenpyram (NPM) TertiaryAqueous<290Significantly ReducedHypsochromic shift; protonation at tertiary N breaks conjugation [[2]](), []().

Experimental Protocol: Self-Validating UV-Vis Solvatochromic Workflow

To accurately capture the nuanced electronic shifts of nitro-enamines without falling prey to instrumental artifacts or sample degradation, your analytical workflow must be a self-validating system.

Step 1: Matrix Preparation & Baseline Validation

  • Action: Prepare spectroscopic-grade solvents (e.g., HPLC-grade water, anhydrous acetonitrile). Record a baseline using matched quartz cuvettes (1 cm path length).

  • Causality: Highly polarized nitro-enamines are extremely sensitive to trace water in aprotic solvents. Even 0.1% water contamination in acetonitrile can induce premature hydrogen bonding at the nitro group, skewing the ICT band and invalidating solvatochromic comparisons.

Step 2: Concentration Series Formulation

  • Action: Prepare a stock solution (1 mM) in the target solvent, followed by serial dilution to yield 5 working standards (e.g., 10 µM to 100 µM).

  • Causality: We do not rely on a single concentration measurement. Push-pull systems possess large dipole moments and are highly prone to

    
     stacking (dimerization) at higher concentrations. A strictly linear relationship between absorbance and concentration (
    
    
    
    ) self-validates that the molecules exist purely as monomers in the ground state.

Step 3: Thermal Equilibration & Spectral Acquisition

  • Action: Equilibrate the cuvette in a Peltier-controlled cell holder at 25.0 ± 0.1 °C for 5 minutes. Scan from 200 nm to 600 nm at a scan rate of 100 nm/min.

  • Causality: Nitro-enamines can undergo E/Z isomerization around the C=C bond, a process that is highly temperature-dependent. Strict thermal control ensures that the measured

    
     reflects a stable thermodynamic population of isomers, preventing spectral broadening.
    

Step 4: Data Synthesis & Isosbestic Point Verification

  • Action: Overlay the spectra from the concentration series. Divide absorbance by concentration to calculate

    
    . If running a pH titration, plot the spectra overlay.
    
  • Causality: In pH-dependent studies, the presence of a sharp isosbestic point confirms a clean two-state transition (e.g., neutral to protonated form) and actively rules out the interference of degradation photoproducts during the measurement window.

Mechanistic Visualization

NitroEnamine_Analysis N1 Nitro-Enamine System (Push-Pull Chromophore) N2 Aqueous / Acidic Media (Protonation Event) N1->N2 Solvation N3 Aprotic Media (Baseline State) N1->N3 Solvation N4 Tertiary Amine (e.g., Nitenpyram) Protonation on Amine Nitrogen N2->N4 N5 Secondary Amine (e.g., Ranitidine) Proton Transfer to NO2 N2->N5 N7 Conjugation Preserved Stable ICT Absorption N3->N7 Intact ICT N6 Conjugation Broken Hypsochromic (Blue) Shift N4->N6 N5->N7

Mechanistic workflow of solvent and structural effects on the UV-Vis absorption of nitro-enamines.

References

1.[1] Sukhorukov, A.Y., et al. "Nitro Compounds and Their Derivatives in Organic Synthesis." MDPI. URL: 2.[3] "High Energy Density Materials." epdf.pub. URL: 3.[2] Ezell, M. J., et al. "Experimental and Theoretical Studies of the Environmental Sensitivity of the Absorption Spectra and Photochemistry of Nitenpyram and Analogs." eScholarship.org. URL: 4.[4] "Comparative analysis on the photolysis kinetics of four neonicotinoid pesticides and their photo-induced toxicity to Vibrio Fischeri: Pathway and toxic mechanism." ResearchGate. URL:

Sources

Validation

A Comparative Guide to the Spectroscopic Characterization of 5-Benzyloxy-2-nitrophenyl Derivatives

For professionals in organic synthesis and drug development, the 5-benzyloxy-2-nitrophenyl scaffold is a valuable building block, frequently employed as a photolabile protecting group or as a precursor for various hetero...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in organic synthesis and drug development, the 5-benzyloxy-2-nitrophenyl scaffold is a valuable building block, frequently employed as a photolabile protecting group or as a precursor for various heterocyclic systems. Unambiguous structural confirmation of these derivatives is paramount for ensuring reaction success, purity, and advancing structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of the spectroscopic signatures of key derivatives within this class, moving beyond a simple listing of data to explain the causal relationships between molecular structure and spectral output.

The protocols and data presented herein are designed to be self-validating, offering a logical and systematic approach to characterization. We will focus our comparative analysis on three representative examples, each highlighting the influence of a different functional group at the 1-position: 5-Benzyloxy-2-nitrobenzaldehyde , 5-Benzyloxy-2-nitrotoluene , and 5-(Benzyloxy)-2-nitrophenylacetic Acid .

The Integrated Spectroscopic Workflow

A comprehensive characterization does not rely on a single technique but rather on the convergent validation from multiple spectroscopic methods. The optimal workflow begins with rapid, functional group-centric methods like IR and UV-Vis, proceeds to detailed structural mapping with NMR, and is finalized with mass confirmation via MS.

G cluster_0 Initial Screening cluster_1 Structural Elucidation cluster_2 Final Confirmation IR IR Spectroscopy (Functional Group ID) NMR_H ¹H NMR (Proton Environment) IR->NMR_H Proceed if Key Groups Present Conclusion Confirmed Structure IR->Conclusion UV UV-Vis Spectroscopy (Chromophore Analysis) UV->Conclusion NMR_C ¹³C NMR (Carbon Skeleton) NMR_H->NMR_C Definitive Mapping NMR_2D 2D NMR (COSY, HSQC) (Connectivity) MS Mass Spectrometry (Molecular Weight & Formula) NMR_C->MS Final Verification NMR_2D->Conclusion MS->Conclusion Synthesis Synthesized Derivative Synthesis->IR Quick Check Synthesis->UV Parallel Check

Caption: A logical workflow for the complete spectroscopic characterization of a novel derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing unambiguous information about the carbon-hydrogen framework. The substitution pattern of the 5-benzyloxy-2-nitrophenyl ring creates a highly predictable set of signals for the aromatic protons.

Expertise & Causality: The electron-withdrawing nature of the nitro group at C2 strongly deshields the proton at C3, pushing its chemical shift significantly downfield. Conversely, the electron-donating ether oxygen at C5 shields the adjacent C4 and C6 protons. The benzyloxy group itself provides two characteristic signals: a singlet for the benzylic methylene protons (-OCH₂Ph) typically around 5.2 ppm and a multiplet for the five phenyl protons between 7.3-7.5 ppm.[1]

Comparative NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts. Data for the benzyloxy group is based on closely related structures, such as 1-(benzyloxy)-2-methoxy-4-(phenylethynyl)benzene, which show the benzylic CH₂ at approximately 5.18 ppm (¹H) and 70.9 ppm (¹³C).[2]

Assignment 5-Benzyloxy-2-nitrobenzaldehyde (Predicted)5-Benzyloxy-2-nitrotoluene (Predicted)5-(Benzyloxy)-2-nitrophenylacetic Acid (Predicted)
¹H NMR (δ, ppm)
-CHO / -CH₃ / -CH₂COOH~10.4 (s, 1H)~2.6 (s, 3H)~3.8 (s, 2H)
H-3~8.2 (d, J≈8.8 Hz)~7.9 (d, J≈8.5 Hz)~7.9 (d, J≈8.6 Hz)
H-4~7.5 (dd, J≈8.8, 2.5 Hz)~7.2 (dd, J≈8.5, 2.5 Hz)~7.2 (dd, J≈8.6, 2.5 Hz)
H-6~7.7 (d, J≈2.5 Hz)~7.4 (d, J≈2.5 Hz)~7.4 (d, J≈2.5 Hz)
-O-CH₂-Ph~5.2 (s, 2H)~5.2 (s, 2H)~5.2 (s, 2H)
-O-CH₂-C₆H₅~7.3-7.5 (m, 5H)~7.3-7.5 (m, 5H)~7.3-7.5 (m, 5H)
¹³C NMR (δ, ppm)
-CHO / -CH₃ / -CH₂COOH / -COOH~189.0~19.0~35.0 / ~171.0
C-1~132.0~130.0~131.0
C-2~145.0~144.0~144.0
C-3~128.0~127.0~127.0
C-4~115.0~114.0~114.0
C-5~162.0~161.0~161.0
C-6~110.0~109.0~109.0
-O-CH₂-Ph~71.0~71.0~71.0
Quaternary C (benzyl)~136.0~136.0~136.0
CH (benzyl)~129.0, ~128.5, ~127.5~129.0, ~128.5, ~127.5~129.0, ~128.5, ~127.5
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Use a spectrometer operating at 400 MHz or higher. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A relaxation delay (D1) of 1-2 seconds and an acquisition time (AQ) of ~3-4 seconds are typically sufficient.

  • ¹³C NMR Acquisition: Use a standard proton-decoupled pulse program (e.g., 'zgpg30'). Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are required to obtain a good signal-to-noise ratio.[3]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides a rapid and definitive confirmation of the key functional groups within the molecule. The spectrum is dominated by the highly polar nitro group and the ether linkage.

Expertise & Causality: The nitro group produces two of the most intense and diagnostically useful bands in the spectrum. The asymmetric (ν_as) and symmetric (ν_s) N-O stretches appear as strong absorptions, confirming the presence of the nitro substituent.[4] The benzyloxy group is confirmed by the C-O-C ether stretches and the sp³ C-H stretches of the methylene bridge.

Comparative IR Data

The table below details the characteristic vibrational frequencies, with experimental data for 5-Benzyloxy-2-nitrotoluene sourced from the NIST spectral database.[5]

Vibrational Mode Expected Range (cm⁻¹) 5-Benzyloxy-2-nitrobenzaldehyde (Predicted)5-Benzyloxy-2-nitrotoluene (Experimental)[5]5-(Benzyloxy)-2-nitrophenylacetic Acid (Predicted)
Aromatic C-H Stretch3100-3000~30503060, 3040~3050
Aliphatic C-H Stretch (-CH₂-)2950-2850~2930, ~28702920~2930, ~2870
Aldehyde C-H Stretch2850-2750 (two bands)~2860, ~2760N/AN/A
Carboxylic Acid O-H Stretch3300-2500 (broad)N/AN/A~3000 (broad)
Carbonyl C=O Stretch1730-1680~1700N/A~1710
Aromatic C=C Stretch1600-1450~1600, ~1580, ~14901610, 1590, 1490~1600, ~1580, ~1490
NO₂ Asymmetric Stretch 1550-1500 ~1520 1520 ~1520
NO₂ Symmetric Stretch 1370-1330 ~1345 1340 ~1345
C-O-C Asymmetric Stretch1275-1200~12501240~1250
C-O-C Symmetric Stretch1050-1000~10201020~1020
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply uniform pressure using the instrument's anvil to ensure good contact between the sample and the crystal surface.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to analyze the conjugated π-electron system of the molecule. The nitrophenyl chromophore gives rise to characteristic absorption bands.

Expertise & Causality: The spectrum is expected to show strong absorptions corresponding to π→π* electronic transitions within the substituted benzene ring.[6] The presence of the electron-withdrawing nitro group and the electron-donating benzyloxy group extends the conjugation, typically resulting in absorption maxima in the 280-400 nm range.[7] While not as structurally informative as NMR, UV-Vis is excellent for confirming the presence of the aromatic chromophore and for quantitative analysis.

Comparative UV-Vis Data
Derivative Expected λmax Range (nm) Electronic Transition
5-Benzyloxy-2-nitrobenzaldehyde~280-360π→π
5-Benzyloxy-2-nitrotoluene~280-360π→π
5-(Benzyloxy)-2-nitrophenylacetic Acid~280-360π→π*
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute stock solution (~1 mg/mL) of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Prepare further dilutions to ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Instrument Setup: Use a dual-beam spectrophotometer.

  • Data Acquisition: Record a baseline spectrum using a quartz cuvette filled with the pure solvent. Then, record the absorption spectrum of the sample solution from approximately 200 to 500 nm.

Mass Spectrometry (MS)

Mass spectrometry provides the definitive molecular weight and offers valuable structural clues through the analysis of fragmentation patterns.

Expertise & Causality: Under electron ionization (EI), the most characteristic fragmentation pathway for these derivatives is the cleavage of the benzylic C-O bond. This is a favorable process as it leads to the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91.[8] Another common fragmentation is the loss of the nitro group (-NO₂, 46 Da) or nitric oxide (-NO, 30 Da). The exact molecular mass obtained from high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Predicted Fragmentation Pathway

The fragmentation of 5-benzyloxy-2-nitrotoluene serves as an excellent model for the entire class.

G M [M]⁺˙ m/z 243 F1 [M - NO₂]⁺ m/z 197 M->F1 - NO₂˙ (46 Da) F2 [C₇H₇]⁺ (Tropylium Ion) m/z 91 M->F2 Benzylic Cleavage F3 [M - C₇H₇O]⁺ m/z 136 M->F3 - C₇H₇O˙ (107 Da)

Caption: Key fragmentation pathways for 5-benzyloxy-2-nitrotoluene in EI-MS.

Comparative Mass Spectrometry Data

This table compares the expected key ions for the three derivatives based on the fragmentation of 5-benzyloxy-2-nitrotoluene.[5]

Proposed Fragment Ion Formula 5-Benzyloxy-2-nitrobenzaldehyde (m/z)5-Benzyloxy-2-nitrotoluene (m/z)5-(Benzyloxy)-2-nitrophenylacetic Acid (m/z)
[M]⁺˙ (Molecular Ion) C₁₄H₁₁NO₄ / C₁₄H₁₃NO₃ / C₁₅H₁₃NO₅257 243 287
[M - NO₂]⁺C₁₄H₁₁O₂ / C₁₄H₁₃O / C₁₅H₁₃O₃211197241
[C₇H₇]⁺ (Tropylium) C₇H₇ 91 91 91
[M - C₇H₇O]⁺C₇H₄NO₃150136180
[C₆H₅]⁺C₆H₅777777
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Use a reversed-phase C18 column. A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is well-suited for these compounds, which will readily form [M+H]⁺ or [M+Na]⁺ adducts.

  • Mass Analysis: Acquire full scan data on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to determine the accurate mass of the molecular ion.

  • Fragmentation (MS/MS): Perform tandem MS (MS/MS) on the protonated molecular ion to elicit fragmentation and confirm the structure.

References

  • NIST. (n.d.). 5-Benzyloxy-2-nitrotoluene. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of.... Retrieved from [Link]

  • (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

  • Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-(Benzyloxy)-5-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxy-2-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Nitrobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Normalized UV‐Vis absorption spectra.... Retrieved from [Link]

  • CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

  • SCIRP. (n.d.). Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. Retrieved from [Link]

  • PubMed. (2017). Exchange Phenomena in the Electron Paramagnetic Resonance Spectra of the Nitroxyl and Trityl Radicals: Multifunctional Spectroscopy and Imaging of Local Chemical Microenvironment. Retrieved from [Link]

  • NIST. (n.d.). 5-Hydroxy-2-nitrobenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • PMC. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Retrieved from [Link]

  • (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-benzyloxyindole. Retrieved from [Link]

  • ResearchGate. (n.d.). The complete 1H and 13C NMR spectra assignments.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

  • PLOS One. (2011). Analysis of Common and Specific Mechanisms of Liver Function Affected by Nitrotoluene Compounds. Retrieved from [Link]

  • DTIC. (n.d.). Photochemical Decomposition of Energetic Materials.... Retrieved from [Link]

  • PubMed. (1975). 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. Retrieved from [Link]

  • IMR Press. (n.d.). 5-Nitro-2-(3-phenylpropylamino) Benzoic Acid Promotes Lipopolysaccharide-induced Inflammation.... Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine

This document provides essential safety protocols and operational guidance for the handling and disposal of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine. Given the absence of specific hazard data for this compound,...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine. Given the absence of specific hazard data for this compound, this guide is built upon a conservative synthesis of information from analogous chemical structures, including nitroaromatic compounds and pyrrolidine derivatives, to ensure the highest degree of safety for all laboratory personnel.

Hazard Analysis and Assumed Risk Profile

1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine is a complex organic molecule that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure combines a nitroaromatic moiety with a pyrrolidine ring, suggesting a hazard profile that incorporates risks from both chemical classes.

  • Nitroaromatic Compounds: These are often toxic, environmentally persistent, and can be harmful if inhaled or absorbed through the skin.[2] Some nitroaromatics also possess explosive properties, although this is typically associated with multiple nitro groups.[3]

  • Pyrrolidine and its Derivatives: Pyrrolidine is a flammable liquid that can cause severe skin burns and eye damage.[4] It is also harmful if swallowed or inhaled. Vinylpyrrolidone derivatives have been shown to cause serious eye irritation and may have other long-term health effects.[5][6]

Therefore, 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine must be handled with a high degree of caution, assuming it to be toxic, an irritant to the skin, eyes, and respiratory system, and potentially harmful to the environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[7] Consider double-gloving for extended operations.To prevent skin contact with the compound, which may be readily absorbed and cause local or systemic toxicity.[8]
Eye and Face Protection Safety goggles with side shields and a full-face shield.[9]To protect the eyes and face from splashes of the compound or its solutions, which could cause severe irritation or damage.[5]
Body Protection A long-sleeved, flame-resistant laboratory coat.[10] A chemical-resistant apron should be worn over the lab coat when there is a risk of splashing.[11]To protect the skin from accidental contact and to provide a barrier against potential spills. Flame-resistant material is a prudent precaution when working with organic compounds.
Respiratory Protection All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.[7][10]To prevent the inhalation of any dust or aerosols, which may cause respiratory irritation or systemic toxicity.[9][12] A NIOSH-approved respirator with an organic vapor cartridge may be necessary for spill cleanup outside of a fume hood.[8][13]
Operational and Disposal Plans

A proactive approach to operational procedures and waste management is essential for maintaining a safe laboratory environment.

  • Ventilation: All work with 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine must be performed in a well-ventilated chemical fume hood.[10]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames. Use non-sparking tools when handling the solid.[14]

  • Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[14][15] Store away from incompatible materials such as strong oxidizing agents.[5]

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.[7]

  • Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation.[9]

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.

  • Containment: For a solid spill, carefully cover it with an inert absorbent material like sand or vermiculite, avoiding dust generation.[7][9] For a liquid spill, contain it with absorbent pads or sand.

  • Collection: Gently sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[7]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.[9] All cleaning materials must also be disposed of as hazardous waste.

The disposal of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine and any contaminated materials must be managed as hazardous chemical waste.[9][16]

  • Waste Segregation: Collect all waste containing the compound, including unused product, contaminated labware, and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.[9]

  • Labeling: The container label must include the full chemical name, "1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine," and appropriate hazard warnings (e.g., "Harmful," "Irritant," "Environmental Hazard").[7]

  • EHS Consultation: Do not dispose of this compound down the drain or in regular trash.[9] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for proper disposal in accordance with local, state, and federal regulations.[2][15]

Visualized Workflows

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and spill management.

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Storage Prep Confirm Fume Hood is Operational Don_PPE Don Appropriate PPE: - Gloves - Goggles & Face Shield - Lab Coat Weigh_Transfer Weigh and Transfer Compound in Fume Hood Don_PPE->Weigh_Transfer Reaction_Setup Set up Reaction or Procedure Weigh_Transfer->Reaction_Setup Decontaminate Decontaminate Glassware and Work Area Reaction_Setup->Decontaminate Store Store Compound in a Cool, Dry, Ventilated Area Decontaminate->Store Dispose_Waste Dispose of Contaminated Materials as Hazardous Waste Store->Dispose_Waste

Caption: Workflow for the safe handling of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Don_PPE Don Full PPE Ventilate->Don_PPE Contain Contain Spill with Inert Absorbent Don_PPE->Contain Collect Collect Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose_Waste Dispose of all Materials as Hazardous Waste Decontaminate->Dispose_Waste Report Report Incident to Supervisor/EHS Dispose_Waste->Report

Caption: Step-by-step procedure for responding to a spill.

References

  • Benchchem. Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Benchchem. Proper Disposal of N-(2-nitrophenyl)
  • Apollo Scientific. 2-Nitrophenol.
  • Benchchem. Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene.
  • Sdfine. POLYVINYL PYRROLIDONE K90.
  • Santa Cruz Biotechnology. 2-Nitrophenol.
  • Reddit. 2-nitrophenol waste : r/chemistry.
  • Benchchem. Personal protective equipment for handling 4-(Pyrrolidin-1-yl)phenol.
  • MilliporeSigma.
  • Echemi. 1-[2-(5-BENZYLOXY-2-NITROPHENYL)
  • NIH.
  • Kentucky Pesticide Safety Educ
  • BASF.
  • Fisher Scientific.
  • Chem-Impex. 1-[2-(5-Benzyloxy-2-Nitrophenyl)Vinyl]Pyrrolidine.
  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy.
  • Central Drug House.
  • NICNAS. 1-Vinyl-2-pyrrolidone.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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